molecular formula C12H12O4 B1599415 Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate CAS No. 20883-94-7

Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

Cat. No.: B1599415
CAS No.: 20883-94-7
M. Wt: 220.22 g/mol
InChI Key: OHHRWWCYKPUJOW-VMPITWQZSA-N
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Description

Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate, with the CAS Number 20883-94-7, is a chemical compound classified as a cinnamic acid derivative. It has the molecular formula C12H12O4 and a molecular weight of 220.22 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Its structure, featuring a benzoate ester linked to a second methoxy-acrylate moiety, makes it a useful precursor for the development of more complex molecules. Recent scientific literature highlights the application of similar p-substituted cinnamic acid derivatives in cutting-edge areas of research, such as the synthesis of novel hydroxamic acids investigated as potential anticancer agents . These hybrid molecules are designed to target multiple pathways in cancer cells, including the inhibition of histone deacetylases (HDAC) and the modulation of cancer cell metabolism, presenting a promising strategy to overcome multidrug resistance in chemotherapy . As a high-quality reference standard or starting material, this compound enables the exploration of new therapeutic agents. The product is provided For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-15-11(13)8-5-9-3-6-10(7-4-9)12(14)16-2/h3-8H,1-2H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHRWWCYKPUJOW-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10418753
Record name Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10418753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20883-94-7
Record name Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10418753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Literature Review

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Pinpointing Protocols & Yields

Deepening Data Acquisition

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Confirming Spectral Data

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Refining Method Validation

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Finalizing the Content

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An In-Depth Technical Guide to Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate (CAS 52148-89-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate, a molecule at the intersection of simple aromatic esters and functionalized acrylates, represents a versatile building block in modern organic synthesis. Its unique structure, featuring both an electron-withdrawing benzoyl group and a reactive α,β-unsaturated ester system, makes it a valuable intermediate in the construction of complex molecular architectures. This guide, intended for chemists in the pharmaceutical and fine chemical industries, provides a comprehensive overview of its synthesis, characterization, reactivity, and applications, with a particular focus on its role in drug discovery and development.

Physicochemical and Spectroscopic Profile

Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate is a diester with the molecular formula C₁₂H₁₂O₄ and a molecular weight of 220.22 g/mol .[1] It typically appears as a yellow powder and should be stored at 0-8 °C.[2]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 52148-89-7[2]
Molecular Formula C₁₂H₁₂O₄[1]
Molecular Weight 220.22 g/mol [1]
Appearance Yellow powder[2]
Storage 0-8 °C[2]
Spectroscopic Characterization

¹H NMR (Predicted): The proton spectrum is expected to show distinct signals for the aromatic, vinylic, and methoxy protons. The two vinylic protons will appear as doublets with a large coupling constant (typically >15 Hz) characteristic of a trans-alkene. The aromatic protons on the para-substituted benzene ring will likely appear as two doublets. The two methoxy groups will each present as a singlet.

¹³C NMR (Predicted): The carbon spectrum will show signals for the two carbonyl carbons of the ester groups, the carbons of the benzene ring, the two vinylic carbons, and the two methoxy carbons.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands corresponding to the C=O stretching of the ester groups (around 1720 cm⁻¹), C=C stretching of the alkene (around 1640 cm⁻¹), and C-O stretching of the esters.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis Strategies: A Chemist's Perspective

The synthesis of Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate can be approached through several established carbon-carbon bond-forming reactions. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations.

cluster_heck Heck Reaction cluster_wittig Wittig Reaction cluster_metathesis Cross-Metathesis Heck_SM1 Methyl 4-halobenzoate Heck_Product Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate Heck_SM1->Heck_Product Pd catalyst, Base Heck_SM2 Methyl acrylate Heck_SM2->Heck_Product Wittig_SM1 Methyl 4-formylbenzoate Wittig_Product Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate Wittig_SM1->Wittig_Product Solvent Wittig_SM2 Methyl (triphenylphosphoranylidene)acetate Wittig_SM2->Wittig_Product Metathesis_SM1 Methyl 4-vinylbenzoate Metathesis_Product Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate Metathesis_SM1->Metathesis_Product Grubbs Catalyst Metathesis_SM2 Methyl acrylate Metathesis_SM2->Metathesis_Product

Caption: Plausible synthetic routes to the target molecule.

The Heck Reaction

The Heck (or Mizoroki-Heck) reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene.[4] This method is a powerful tool for the formation of substituted alkenes.

Protocol: A typical Heck reaction would involve the coupling of methyl 4-halobenzoate (e.g., methyl 4-iodobenzoate or methyl 4-bromobenzoate) with methyl acrylate in the presence of a palladium catalyst (such as Pd(OAc)₂), a phosphine ligand, and a base (like triethylamine or sodium carbonate).[5][6] The reaction is typically carried out in a polar aprotic solvent such as DMF or NMP at elevated temperatures.[6]

Causality of Choices:

  • Palladium Catalyst: Pd(0) is the active catalytic species that undergoes oxidative addition with the aryl halide.

  • Base: The base is required to regenerate the Pd(0) catalyst in the final step of the catalytic cycle.

  • Solvent: A high-boiling polar aprotic solvent is often used to ensure solubility of the reactants and to allow for higher reaction temperatures, which can increase the reaction rate.

The Wittig Reaction

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[7]

Protocol: In this approach, methyl 4-formylbenzoate is reacted with a stabilized ylide, such as methyl (triphenylphosphoranylidene)acetate. The reaction is typically carried out in a suitable solvent at room temperature or with gentle heating.[8] The use of a stabilized ylide generally favors the formation of the (E)-isomer.

Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the consumption of the aldehyde and the formation of the less polar product. The formation of triphenylphosphine oxide as a byproduct, which often precipitates from the reaction mixture, is another indicator of a successful reaction.[9]

Olefin Cross-Metathesis

Olefin cross-metathesis, catalyzed by ruthenium-based complexes (e.g., Grubbs catalysts), offers another efficient route to the target molecule.[10][11]

Protocol: This reaction would involve the cross-metathesis of methyl 4-vinylbenzoate with methyl acrylate using a Grubbs catalyst. The reaction is typically performed in an inert solvent like dichloromethane.

Expert Insights: The choice of Grubbs catalyst (first, second, or third generation) can significantly impact the efficiency and selectivity of the reaction. Second-generation catalysts are generally more active and have a broader substrate scope. The stoichiometry of the reactants can be adjusted to favor the desired cross-metathesis product over self-metathesis products.

Reactivity and Applications in Drug Development

The synthetic utility of Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate stems from its dual reactivity. The α,β-unsaturated ester is susceptible to nucleophilic conjugate addition (Michael addition), while the aromatic ester can undergo hydrolysis or amidation.[12]

This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[13] Its structural motif is found in several classes of drugs, including angiotensin II receptor blockers (ARBs) used to treat hypertension.

Intermediate in Angiotensin II Receptor Blocker Synthesis

While not a direct precursor in all published routes, the structural elements of Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate are relevant to the synthesis of sartans like Valsartan, Olmesartan, and Telmisartan. For example, the synthesis of intermediates for these drugs often involves the construction of substituted biphenyl systems, where related ester functionalities are present.[14][15][16] The ability to introduce and modify the acrylate-like side chain is a key aspect of these synthetic strategies.

Safety and Handling

As a fine chemical intermediate, proper handling of Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate is essential.

Hazard Identification: Based on data for similar compounds, it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[17]

  • Ventilation: Use in a well-ventilated area.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2] Wash hands thoroughly after handling.

Conclusion

Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate is a valuable and versatile intermediate in organic synthesis with significant potential in the development of new pharmaceuticals. A thorough understanding of its synthesis, characterization, and reactivity is crucial for its effective utilization in research and industrial settings. This guide provides a foundational understanding for scientists and researchers working with this important chemical building block.

References

  • Retracted: Li, M. D.; Zheng, Y. G.; Ji, M. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Molecules2007 , 12, 673-678. [Link]

  • Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation - The Royal Society of Chemistry. [Link]

  • Process for preparation of valsartan intermediate - Google P
  • Synthesis method of olmesartan intermediate - Google P
  • ¹H and ¹³C NMR spectra of methyl cinnamate monomer and poly(methyl... - ResearchGate. [Link]

  • methyl(E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate - MySkinRecipes. [Link]

  • The Heck reaction of methyl acrylate with haloarenes - ResearchGate. [Link]

  • Cross-metathesis of fatty acid derivatives with methyl acrylate: renewable raw materials for the chemical industry - Green Chemistry (RSC Publishing). [Link]

  • EBAM Safe Handling and Storage of Acrylic Esters - Petrochemicals Europe. [Link]

  • CN113336706B - Synthetic method for preparing olmesartan medoxomil intermediate by continuous flow - Google P
  • Cross-metathesis of fatty acid derivatives with methyl acrylate: Renewable raw materials for the chemical industry | Request PDF - ResearchGate. [Link]

  • CN111393327A - Preparation method of valsartan intermediate - Google P
  • The Wittig Reaction - Organic Reactions. [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. [Link]

  • Synthesis of related substances of olmesartan medoxomil, anti- hypertensive drug# - Semantic Scholar. [Link]

  • Deliverable 1.7: Cascade 3 – a) Synthesis of Valsartan - European Commission. [Link]

  • Methyl cinnamate - SpectraBase. [Link]

  • Acrylates in the Dental Office – Hazards and Hand Protection - Hourglass International, Inc. [Link]

  • A design-of-experiments approach for the optimization and understanding of the cross-metathesis reaction of methyl ricinoleate with methyl acrylate - PubMed. [Link]

  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed. [Link]

  • WO/2011/007368 AN IMPROVED PROCESS FOR PREPARATION OF OLMESARTAN - WIPO Patentscope. [Link]

  • . [Link]

  • New and Improved Synthesis of Valsartan - Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Pharma API Intermediates. [Link]

  • Synthesis of methyl 3-methoxy-4-methylbenzoate - PrepChem.com. [Link]

  • 6: The Wittig Reaction (Experiment) - Chemistry LibreTexts. [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]

  • Amended Safety Assessment of Acrylates Copolymers as Used in Cosmetics - CIR Report Data Sheet. [Link]

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  • Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure. [Link]

  • Improved Process For The Preparation Olmesartan Medoxomil And Intermediates Thereof. [Link]

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  • 1 H NMR Spectrum (1D, 600.133705802, CD 3 OD, simulated) (Peak List) (NP0047756). [Link]

  • Potential safety issues surrounding the use of benzoate preservatives. [Link]

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Structure elucidation of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

Abstract

This technical guide provides a comprehensive, multi-technique approach to the complete structure elucidation of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate. Designed for researchers and professionals in chemical and pharmaceutical development, this document moves beyond a simple recitation of data to explain the causal logic behind the analytical strategy. We will systematically dissect the molecule's architecture by integrating data from high-resolution mass spectrometry (HRMS), Fourier-transform infrared (FTIR) spectroscopy, and a suite of advanced one- and two-dimensional nuclear magnetic resonance (NMR) experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC. Each step is designed as a self-validating system, ensuring that the final proposed structure is supported by a robust and interconnected web of empirical evidence.

Introduction and Initial Hypothesis

The target compound, methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate, is a substituted aromatic α,β-unsaturated ester. Its structure is significant as a potential intermediate in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), where its conjugated system and multiple ester functionalities offer versatile reactivity.[1]

Molecular Structure:

Chemical Structure of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate with atom numbering Figure 1: Hypothesized structure of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate with IUPAC numbering for NMR assignment.

The core analytical challenge is to unambiguously confirm this specific connectivity and stereochemistry, ruling out any potential isomers. Our strategy is to first determine the molecular formula and inherent unsaturation, then identify all functional groups, and finally piece together the molecular skeleton and its stereochemistry using advanced NMR techniques.

Foundational Analysis: Molecular Formula and Unsaturation

The first step in any structure elucidation is to determine the precise molecular formula.[2] This forms the basis for all subsequent analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate mass measurement of the molecular ion, allowing for the unequivocal determination of the elemental composition.

  • Expected Result: For the molecular formula C₁₂H₁₂O₄, the calculated exact mass is 220.0736 g/mol .[1] The HRMS experiment (e.g., via ESI-TOF) should yield a molecular ion peak [M+H]⁺ at m/z 221.0808 or [M+Na]⁺ at m/z 243.0631. Observation of this exact mass confirms the formula C₁₂H₁₂O₄.

Index of Hydrogen Deficiency (IHD)

With a confirmed molecular formula, the Index of Hydrogen Deficiency (also known as the degree of unsaturation) is calculated to determine the total number of rings and/or multiple bonds.[3]

  • Calculation: For C₁₂H₁₂O₄: IHD = C + 1 - (H/2) IHD = 12 + 1 - (12/2) = 7

  • Interpretation: An IHD of 7 is a critical piece of information. Our hypothesized structure accounts for this perfectly:

    • 1 Benzene Ring = 4 degrees of unsaturation

    • 1 Alkene Double Bond (C=C) = 1 degree of unsaturation

    • 2 Carbonyl Groups (C=O) = 2 degrees of unsaturation

    • Total = 7

This initial data strongly supports the core features of our proposed structure.

Functional Group Identification: FTIR Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

  • Causality in Interpretation: The presence of conjugation in the molecule (aromatic ring, alkene, and carbonyls) is expected to lower the vibrational frequencies of the C=O and C=C bonds compared to their isolated counterparts. The two distinct ester environments may also lead to a broadened or complex carbonyl absorption band.

Table 1: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Appearance
3100–3000Aromatic & Vinylic C-HStretchMedium to Weak
2960–2850Methyl C-HStretchMedium to Weak
~1725–1710C=O (Ester)StretchStrong, Sharp
~1640C=C (Alkene)StretchMedium
~1605, 1510C=C (Aromatic)StretchMedium
~1250, ~1100C-O (Ester)StretchStrong

The observation of these bands would provide strong evidence for the presence of the key functional groups: two esters, a para-substituted aromatic ring, and a trans-alkene.

The Core Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for organic structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[4][5] We will employ a combination of 1D and 2D NMR experiments.

Proton (¹H) NMR Spectroscopy

¹H NMR reveals the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

  • Expert Insight: The key diagnostic feature in the ¹H NMR spectrum will be the coupling constant (J) between the two vinylic protons (H-7 and H-8). A large coupling constant of approximately 15-18 Hz is definitive proof of a trans (E) configuration.[6] The para-substitution on the benzene ring should produce a clean, symmetrical pair of doublets, a classic AA'BB' system that often simplifies to two apparent doublets.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale for Assignment
H-2, H-6~8.05d2H~8.5Ortho to electron-withdrawing ester, deshielded.
H-3, H-5~7.60d2H~8.5Meta to ester, coupled to H-2/H-6.
H-7~7.70d1H~16.0Vinylic, adjacent to aromatic ring, deshielded.
H-8~6.45d1H~16.0Vinylic, adjacent to ester carbonyl, shielded relative to H-7.
H-11 (OCH₃)~3.92s3H-Methoxy protons on the benzoate ester.
H-12 (OCH₃)~3.81s3H-Methoxy protons on the acrylate ester.
Carbon-13 (¹³C) and DEPT NMR Spectroscopy

¹³C NMR provides a count of unique carbon atoms. Combined with DEPT-135 (which shows CH/CH₃ as positive signals and CH₂ as negative signals), it allows for the definitive assignment of each carbon's type.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon LabelChemical Shift (δ, ppm)DEPT-135Rationale for Assignment
C-10 (C=O)~166.8AbsentAcrylate ester carbonyl.
C-9 (C=O)~166.2AbsentBenzoate ester carbonyl.
C-7~144.0Positive (CH)Vinylic carbon adjacent to the aromatic ring.
C-1~139.5AbsentAromatic quaternary carbon attached to the vinyl group.
C-4~131.0AbsentAromatic quaternary carbon attached to the ester.
C-2, C-6~130.0Positive (CH)Aromatic carbons ortho to the ester.
C-3, C-5~128.0Positive (CH)Aromatic carbons meta to the ester.
C-8~118.5Positive (CH)Vinylic carbon adjacent to the carbonyl.
C-11 (OCH₃)~52.4Positive (CH₃)Benzoate methoxy carbon.
C-12 (OCH₃)~51.8Positive (CH₃)Acrylate methoxy carbon.
2D NMR for Connectivity Mapping

While 1D NMR provides the pieces, 2D NMR shows how they connect.[7] This is the final, definitive step in proving the structure.

COSY identifies protons that are coupled to each other, typically through 2 or 3 bonds.[8]

  • Expected Correlations:

    • A strong cross-peak between the aromatic protons at ~8.05 ppm (H-2/6) and ~7.60 ppm (H-3/5).

    • A strong cross-peak between the vinylic protons at ~7.70 ppm (H-7) and ~6.45 ppm (H-8).

  • Significance: This experiment confirms the two isolated spin systems: the para-substituted aromatic ring and the trans-alkene unit.

HSQC maps each proton directly to the carbon it is attached to (a one-bond correlation).[9]

  • Expected Correlations: This experiment will definitively link the proton signals from Table 2 to their corresponding carbon signals in Table 3. For example:

    • δH ~8.05 ppm → δC ~130.0 ppm (H-2/6 to C-2/6)

    • δH ~7.70 ppm → δC ~144.0 ppm (H-7 to C-7)

    • δH ~3.92 ppm → δC ~52.4 ppm (H-11 to C-11)

  • Significance: HSQC provides undeniable C-H attachments, removing any ambiguity in the assignment of protonated carbons.

HMBC is the key to assembling the full structure by revealing longer-range correlations (2-3 bonds) between protons and carbons.[10]

  • Expert Insight: The most crucial HMBC correlations will be those that connect the isolated fragments. We will look for correlations from the methoxy protons to their respective carbonyl carbons, and from the vinylic and aromatic protons to the quaternary carbons, which act as connection points.

  • Key Expected Correlations to Confirm Connectivity:

    • H-11 (~3.92 ppm) → C-9 (~166.2 ppm): Confirms the benzoate methoxy group is attached to the benzoate carbonyl.

    • H-12 (~3.81 ppm) → C-10 (~166.8 ppm): Confirms the acrylate methoxy group is attached to the acrylate carbonyl.

    • H-7 (~7.70 ppm) → C-1, C-3/5: Connects the vinyl group to the aromatic ring.

    • H-8 (~6.45 ppm) → C-10: Connects the other end of the vinyl group to the acrylate carbonyl.

    • H-2/6 (~8.05 ppm) → C-4, C-9: Confirms the position of the benzoate ester on the aromatic ring.

Integrated Structure Confirmation and Workflow Visualization

The convergence of all data points provides an undeniable confirmation of the structure.

  • MS confirms the molecular formula C₁₂H₁₂O₄.

  • IHD confirms 7 degrees of unsaturation, matching the structure.

  • FTIR confirms the presence of ester, aromatic, and alkene functional groups.

  • ¹H NMR confirms the proton environments and, critically, the E (trans) stereochemistry of the alkene via the large ~16.0 Hz coupling constant.

  • ¹³C & DEPT NMR confirm the 10 unique carbon environments.

  • COSY confirms the two isolated proton spin systems.

  • HSQC maps all protons to their attached carbons.

  • HMBC connects all the fragments into the final, unambiguous structure of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate.

Visualizing the Elucidation Process

The following diagrams illustrate the logical workflow of the structure elucidation process.

Elucidation_Workflow cluster_initial Initial Analysis cluster_nmr NMR Spectroscopy cluster_results Derived Information MS HRMS Formula Molecular Formula (C12H12O4) MS->Formula IHD IHD Calculation Unsaturation Unsaturation (IHD = 7) IHD->Unsaturation FTIR FTIR FuncGroups Functional Groups (Ester, Alkene, Aromatic) FTIR->FuncGroups H1 1H NMR COSY 2D COSY H1->COSY ProtonEnv Proton Environments & Stereochemistry (E-alkene) H1->ProtonEnv C13 13C & DEPT NMR C13->COSY CarbonSkel Carbon Skeleton (10 unique carbons) C13->CarbonSkel HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Connectivity Final Connectivity (Fragments Assembled) HMBC->Connectivity Formula->IHD Final Final Confirmed Structure Unsaturation->Final FuncGroups->Final ProtonEnv->Final CarbonSkel->Final Connectivity->Final

Caption: Overall workflow for structure elucidation.

HMBC_Logic H11 H-11 (δ ~3.92) C9 C-9 (δ ~166.2) H11->C9 ³JCH H12 H-12 (δ ~3.81) C10 C-10 (δ ~166.8) H12->C10 ³JCH H7 H-7 (δ ~7.70) C1 C-1 (δ ~139.5) H7->C1 ²JCH H8 H-8 (δ ~6.45) H8->C10 ²JCH H2_6 H-2/6 (δ ~8.05) H2_6->C9 ³JCH C4 C-4 (δ ~131.0) H2_6->C4 ²JCH

Caption: Key HMBC correlations for fragment assembly.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following standard operating procedures are recommended.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the purified solid sample.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Instrument: Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe.

    • ¹H NMR: Acquire 16 scans with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

    • ¹³C NMR: Acquire 1024 scans with a spectral width of 240 ppm, using broadband proton decoupling.

    • COSY: Acquire data with 256 increments in the F1 dimension and 8 scans per increment.

    • HSQC: Optimized for ¹J_CH = 145 Hz.

    • HMBC: Optimized for long-range coupling of ⁿJ_CH = 8 Hz.

  • FTIR Spectroscopy:

    • Method: Attenuated Total Reflectance (ATR).

    • Procedure: A small amount of the solid sample is placed directly on the ATR crystal. Data is collected over the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹, averaging 32 scans.

  • High-Resolution Mass Spectrometry (HRMS):

    • Instrument: Agilent 6545 Q-TOF LC/MS.

    • Method: Electrospray Ionization (ESI) in positive ion mode. The sample is infused directly after dilution in a methanol/water (1:1) solution containing 0.1% formic acid.

Conclusion

The methodical application of modern spectroscopic techniques provides a powerful and definitive pathway for the structure elucidation of complex organic molecules. By systematically progressing from molecular formula determination to functional group analysis and finally to detailed connectivity mapping with 2D NMR, we have demonstrated how to unambiguously confirm the structure and stereochemistry of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate. This integrated analytical approach, grounded in the principles of causality and self-validation, represents the gold standard in chemical research and development, ensuring the highest degree of confidence in molecular characterization.

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An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate. Aimed at researchers, chemists, and drug development professionals, this document delves into the theoretical principles and practical interpretation of the compound's spectral data. We will dissect the molecular structure to predict the ¹H NMR spectrum, followed by a detailed signal-by-signal assignment based on chemical shift, integration, and spin-spin coupling. The guide establishes the causality between the molecule's distinct structural features—a para-disubstituted aromatic ring, a trans-configured α,β-unsaturated ester system, and two unique methyl ester groups—and their corresponding spectral signatures. A validated, step-by-step protocol for data acquisition is also provided to ensure reproducibility and accuracy in experimental settings.

Molecular Structure and Proton Environments

Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate, with the molecular formula C₁₂H₁₂O₄, is a key intermediate in organic synthesis.[1] A thorough understanding of its structure is paramount for its application and is unequivocally achieved through ¹H NMR spectroscopy. The molecule's structure contains four distinct proton environments, each providing a unique set of signals.

The key structural motifs are:

  • A Para-Substituted Benzene Ring: The benzene ring is substituted at the 1 and 4 positions, leading to a high degree of symmetry. This results in two sets of chemically equivalent aromatic protons.[2]

  • An (E)-α,β-Unsaturated Ester: The IUPAC name, methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate, specifies the stereochemistry of the alkene as trans (E).[1] This geometry is critical for interpreting the coupling constants of the vinylic protons.[3][4]

  • Two Methyl Ester Groups: The molecule contains two methoxycarbonyl (-COOCH₃) groups. One is directly attached to the aromatic ring (benzoate ester), and the other is part of the acrylate system. Their differing chemical environments make them non-equivalent.

These features are visualized below, with each unique proton set labeled for subsequent analysis.

Caption: Labeled structure of the target molecule.

Theoretical Prediction of the ¹H NMR Spectrum

A careful analysis of the molecular structure allows for a robust prediction of the ¹H NMR spectrum, including the number of signals, their chemical shifts (δ), multiplicity, and integration. This predictive framework is essential for accurate spectral assignment.

Proton LabelEnvironmentPredicted δ (ppm)MultiplicityIntegration
Hₐ Aromatic, ortho to vinyl group7.5 - 7.7Doublet (d)2H
Hᵦ Aromatic, ortho to ester group8.0 - 8.2Doublet (d)2H
H꜀ Vinylic, α to benzoate ring7.6 - 7.8Doublet (d)1H
HᏧ Vinylic, β to benzoate ring6.4 - 6.6Doublet (d)1H
Hₑ Benzoate Methyl Ester (-COOCH₃)3.9 - 4.0Singlet (s)3H
Acrylate Methyl Ester (-COOCH₃)3.8 - 3.9Singlet (s)3H
Causality of Predictions:
  • Chemical Shift (δ):

    • Aromatic Protons (Hₐ, Hᵦ): Protons on a benzene ring typically resonate between 6.5-8.0 ppm.[5] The presence of an electron-withdrawing ester group deshields the ortho protons (Hᵦ), shifting them significantly downfield (to a higher ppm value).[6] The vinyl group is less withdrawing, thus Hₐ appears at a relatively higher field than Hᵦ.

    • Vinylic Protons (H꜀, HᏧ): Alkene protons generally appear between 4.5-6.5 ppm. However, conjugation extends the π-system. The proton adjacent to the aromatic ring (H꜀) is deshielded by the ring's magnetic anisotropy, a phenomenon where the circulating π-electrons generate a local magnetic field that reinforces the external field in the plane of the ring.[7][8] The proton adjacent to the acrylate's carbonyl group (HᏧ) is also deshielded, but to a lesser extent.

    • Methyl Protons (Hₑ, Hբ): Protons of a methyl ester typically resonate around 3.5-4.0 ppm.[9] While both are similar, the electronic environment created by the benzoate system versus the acrylate system will induce a slight difference in their chemical shifts.

  • Multiplicity (Splitting):

    • The multiplicity of a signal is determined by the number of adjacent, non-equivalent protons plus one (the n+1 rule).[10]

    • Hₐ and Hᵦ: Each Hₐ proton is adjacent to one Hᵦ proton, resulting in a doublet. Likewise, each Hᵦ is adjacent to one Hₐ. This creates a classic AA'BB' system that, due to the strong para-substitution, simplifies into two distinct doublets.[11]

    • H꜀ and HᏧ: These two vinylic protons are adjacent to each other and will split each other into doublets.

    • Hₑ and Hբ: The methyl protons have no adjacent protons, so they appear as sharp singlets.[9]

  • Integration:

    • The area under each signal is proportional to the number of protons it represents. The symmetry of the benzene ring means the signals for Hₐ and Hᵦ will each integrate to 2 protons. The vinylic protons are unique and will integrate to 1 proton each. The two methyl groups will each integrate to 3 protons.

Detailed Spectral Analysis and Signal Assignment

Based on the theoretical predictions, we can now assign the signals in a typical ¹H NMR spectrum of the title compound. The analysis confirms not only the constitution of the molecule but also its (E)-stereochemistry.

Aromatic Region (δ 7.5 - 8.2 ppm)

This region is characterized by two signals, each appearing as a doublet, consistent with a 1,4-disubstituted (para) benzene ring.

  • Signal 1: δ ~8.11 ppm (d, 2H, J ≈ 8.4 Hz) - Assigned to Hᵦ: This downfield doublet corresponds to the two protons ortho to the electron-withdrawing benzoate ester group. The significant deshielding is a direct consequence of the inductive and resonance effects of the carbonyl group, which reduces electron density at the ortho positions.[12][13] The coupling constant of ~8.4 Hz is typical for ortho-coupling in an aromatic system.[11]

  • Signal 2: δ ~7.65 ppm (d, 2H, J ≈ 8.4 Hz) - Assigned to Hₐ: This doublet, located at a slightly higher field, is assigned to the two protons ortho to the vinyl substituent. The identical coupling constant confirms its ortho relationship with Hᵦ.

Vinylic Region (δ 6.4 - 7.8 ppm)

The two doublets in this region are characteristic of the two non-equivalent protons on the carbon-carbon double bond.

  • Signal 3: δ ~7.72 ppm (d, 1H, J = 16.0 Hz) - Assigned to H꜀: This signal corresponds to the proton on the carbon adjacent to the benzene ring. Its downfield shift is attributed to the deshielding anisotropic effect of the aromatic ring.[14][15]

  • Signal 4: δ ~6.54 ppm (d, 1H, J = 16.0 Hz) - Assigned to HᏧ: This signal is assigned to the proton on the carbon adjacent to the acrylate's carbonyl group.

Crucial Insight—Stereochemistry: The most telling feature of these two signals is their large coupling constant (J) of approximately 16.0 Hz. Vicinal coupling constants across a double bond are highly dependent on the dihedral angle between the protons. A J value in the range of 12-18 Hz is definitive evidence for a trans (or E) configuration.[3][4] A cis (Z) configuration would exhibit a much smaller coupling constant, typically between 6-12 Hz.[3][4] This single value validates the (E)-stereochemistry of the molecule.[16]

Aliphatic Region (δ 3.8 - 4.0 ppm)

This upfield region contains two sharp singlets, each integrating to three protons, corresponding to the two distinct methyl ester groups.

  • Signal 5: δ ~3.94 ppm (s, 3H) - Assigned to Hₑ: This singlet is assigned to the methyl protons of the benzoate ester.

  • Signal 6: δ ~3.83 ppm (s, 3H) - Assigned to Hբ: This singlet corresponds to the methyl protons of the acrylate ester.

The subtle difference in their chemical shifts arises from the long-range electronic effects transmitted through the different parts of the molecular framework.

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality, reproducible ¹H NMR spectrum, a standardized experimental protocol is essential. The following steps describe a self-validating workflow for acquiring data on a modern NMR spectrometer.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (e.g., 400 MHz Spectrometer) cluster_proc Data Processing prep1 1. Weigh ~5-10 mg of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate prep2 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 3. Transfer solution to a 5 mm NMR tube prep2->prep3 acq1 4. Insert sample and lock on the deuterium signal of the solvent prep3->acq1 acq2 5. Shim the magnetic field to optimize homogeneity (resolution) acq1->acq2 acq3 6. Set acquisition parameters: - Pulse angle (e.g., 30-90°) - Acquisition time (~2-4 s) - Relaxation delay (e.g., 1-5 s) - Number of scans (e.g., 8-16) acq2->acq3 acq4 7. Acquire the Free Induction Decay (FID) data acq3->acq4 proc1 8. Apply Fourier Transform to the FID acq4->proc1 proc2 9. Phase correct the spectrum proc1->proc2 proc3 10. Calibrate the chemical shift scale (e.g., residual CHCl₃ at 7.26 ppm) proc2->proc3 proc4 11. Integrate the signals proc3->proc4 proc5 12. Analyze shifts, multiplicities, and coupling constants proc4->proc5

Caption: Standard workflow for ¹H NMR analysis.

Detailed Methodological Steps:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at δ 7.26 ppm provides a convenient internal reference.[17]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.[18]

    • Locking: The instrument locks onto the deuterium frequency of the solvent to compensate for any magnetic field drift during the experiment.[18]

    • Shimming: The magnetic field is homogenized by adjusting the shim coils. This process is crucial for achieving sharp, well-resolved peaks.[18]

    • Parameter Setting: Key acquisition parameters are set. A sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) is important for accurate integration, especially in quantitative studies.[18]

    • Acquisition: The experiment is run, typically averaging multiple scans (e.g., 8 or 16) to improve the signal-to-noise ratio. The raw data is collected as a Free Induction Decay (FID).

  • Data Processing:

    • Fourier Transform: The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier Transform.

    • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode. The baseline is corrected to be flat.

    • Referencing: The chemical shift axis is calibrated. For CDCl₃, the residual solvent peak is set to δ 7.26 ppm.[17] If an internal standard like tetramethylsilane (TMS) is used, its signal is set to δ 0.00 ppm.[2]

    • Integration: The area under each peak is calculated to determine the relative ratio of protons.

    • Analysis: The final processed spectrum is analyzed to determine chemical shifts, multiplicities, and coupling constants, leading to the structural assignments described in Section 3.

Conclusion

The ¹H NMR spectrum of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate is a rich source of structural information that is readily interpretable by applying fundamental NMR principles. The spectrum exhibits six distinct signals, whose chemical shifts, integrations, and multiplicities are fully consistent with the proposed structure. Specifically, the characteristic doublet-of-doublets pattern in the aromatic region confirms the 1,4-disubstitution pattern, while the large vinylic coupling constant (J ≈ 16.0 Hz) provides unambiguous proof of the molecule's (E)-stereochemistry. The two sharp singlets for the methyl ester protons further confirm the presence of these functional groups in different electronic environments. This guide provides researchers with the theoretical foundation and practical methodology to confidently identify and characterize this compound, ensuring its correct application in synthetic and developmental workflows.

References

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An In-depth Technical Guide to the ¹³C NMR Spectroscopy of Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate. As a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds, a thorough understanding of its structural characterization is paramount.[1] This document, crafted from the perspective of a Senior Application Scientist, offers not just data, but a foundational understanding of the principles and practical considerations for acquiring and interpreting the ¹³C NMR spectrum of this and similar molecules.

The Strategic Importance of ¹³C NMR in Structural Elucidation

In the realm of drug discovery and development, unambiguous structural confirmation is a non-negotiable cornerstone of scientific rigor. ¹³C NMR spectroscopy provides a powerful, non-destructive technique to map the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the spectrum, with its chemical shift offering profound insights into its local electronic environment. This allows for the precise determination of functional groups, connectivity, and even subtle stereochemical features. For a molecule like methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate, with its multiple ester functionalities and conjugated system, ¹³C NMR is indispensable for verifying its synthesis and purity.

Predicted ¹³C NMR Data for Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

Molecular Structure

Caption: Molecular structure of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate with carbon numbering.

Predicted ¹³C NMR Chemical Shifts
Carbon AtomPredicted Chemical Shift (δ, ppm)Justification
C1~138Aromatic quaternary carbon attached to the alkene and the ester group.
C2, C5~128Aromatic CH carbons ortho to the alkene substituent.
C3, C4~130Aromatic CH carbons meta to the alkene substituent.
C6~132Aromatic quaternary carbon attached to the ester group.
Cα (C7)~118Alkene carbon (α to the aromatic ring), shielded by the ester group.
Cβ (C8)~144Alkene carbon (β to the aromatic ring), deshielded by conjugation.
C9~167Carbonyl carbon of the acrylate ester.
C10~52Methoxy carbon of the acrylate ester.
C11~166Carbonyl carbon of the benzoate ester.
C12~52Methoxy carbon of the benzoate ester.

Experimental Protocol for High-Fidelity ¹³C NMR Data Acquisition

The following protocol outlines a robust methodology for obtaining a high-resolution ¹³C NMR spectrum. This self-validating system ensures data integrity and reproducibility.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh ~20-30 mg of sample Solvent Dissolve in ~0.6 mL of CDCl₃ Sample->Solvent TMS Add TMS as internal standard Solvent->TMS Tube Transfer to 5 mm NMR tube TMS->Tube Spectrometer Insert sample into spectrometer (e.g., 400 MHz) Tube->Spectrometer Lock Lock on deuterium signal of CDCl₃ Spectrometer->Lock Tune Tune and match probe Lock->Tune Parameters Set acquisition parameters (proton-decoupled) Tune->Parameters Acquire Acquire FID Parameters->Acquire FT Fourier Transform FID Acquire->FT Phase Phase correct the spectrum FT->Phase Baseline Apply baseline correction Phase->Baseline Reference Reference spectrum to TMS (0.0 ppm) Baseline->Reference Integrate Integrate signals (optional for ¹³C) Reference->Integrate Analyze Peak picking and analysis Integrate->Analyze

Caption: Standard workflow for ¹³C NMR data acquisition and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solvating power for many organic compounds and its single deuterium lock signal.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer (a 400 or 500 MHz instrument is suitable for high resolution).

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Tune and match the probe for the ¹³C nucleus to ensure optimal signal-to-noise.

    • Set the acquisition parameters for a standard proton-decoupled ¹³C experiment. This includes a spectral width sufficient to cover all expected signals (typically 0-220 ppm), a relaxation delay (D1) of 2-5 seconds to allow for full relaxation of quaternary carbons, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the TMS peak to 0.0 ppm.

    • Perform peak picking to identify the chemical shift of each signal.

In-depth Spectral Interpretation

A detailed analysis of the predicted ¹³C NMR spectrum reveals the rich structural information encoded within.

  • Carbonyl Carbons (C9, C11): The two ester carbonyl carbons are expected in the downfield region of the spectrum, typically between 165-175 ppm.[3] The carbonyl of the benzoate ester (C11) and the acrylate ester (C9) will have slightly different chemical shifts due to the different electronic environments. Conjugation with the double bond will influence the chemical shift of C9.

  • Aromatic Carbons (C1-C6): The aromatic carbons will appear in the range of 125-140 ppm.[3] The quaternary carbons (C1 and C6) will generally have weaker signals than the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement in a proton-decoupled experiment.[3] Their chemical shifts are influenced by the substituents they bear. The protonated aromatic carbons (C2, C3, C4, C5) will have more intense signals.

  • Alkene Carbons (C7, C8): The two alkene carbons will also resonate in the aromatic region, which can sometimes lead to overlapping signals.[3] Cα (C7), being directly attached to the aromatic ring, will have its chemical shift influenced by the ring currents and the ester group. Cβ (C8) is expected to be further downfield due to conjugation with the carbonyl group.

  • Methoxy Carbons (C10, C12): The two methoxy carbons are expected to be the most upfield signals, typically appearing around 50-60 ppm.[4][5] Their chemical shifts are highly characteristic and can be used to confirm the presence of the methyl ester groups.

Conclusion

The ¹³C NMR spectrum of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate provides a detailed fingerprint of its carbon skeleton. Through a combination of predictive analysis based on established principles and data from analogous structures, and a rigorous experimental protocol, researchers can confidently verify the structure and purity of this important synthetic intermediate. This analytical approach is fundamental to ensuring the quality and reproducibility of research in synthetic chemistry and drug development.

References

  • Oregon State University. ¹³C NMR Chemical Shift. [Link]

  • The Royal Society of Chemistry. Table of Contents. [Link]

  • Toušek, J., Straka, M., Sklenář, V., & Marek, R. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661–669. [Link]

  • MySkinRecipes. methyl(E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate. [Link]

  • Agrawal, P. K. (2011). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1934578X1100601. [Link]

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An In-Depth Technical Guide to the FT-IR Analysis of Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

This guide provides a comprehensive examination of the Fourier-Transform Infrared (FT-IR) spectroscopic signature of Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate. Designed for researchers, chemists, and quality control specialists, this document moves beyond a simple recitation of peak values. It delves into the causal relationships between molecular structure and vibrational modes, offering a framework for predictive analysis and robust spectral interpretation. We will explore the theoretical underpinnings of the molecule's spectrum, present a validated experimental protocol, and provide a detailed guide to interpreting the resulting data, thereby empowering scientists to confidently identify and characterize this compound.

Introduction: The Molecule and the Method

Methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate, with a molecular formula of C₁₂H₁₂O₄, is a multifunctional organic compound.[1] Its structure is characterized by a central para-substituted benzene ring linked to both an aromatic ester and an α,β-unsaturated ester via a trans-configured alkene bridge. This intricate arrangement of conjugated systems makes it a valuable intermediate in organic synthesis, particularly for building more complex molecular architectures.[2]

FT-IR spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of such molecules. By probing the vibrational modes of a molecule's constituent bonds, FT-IR provides a unique "fingerprint" directly correlated to its functional groups. For a molecule like Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate, FT-IR is exceptionally powerful for confirming the presence and electronic environment of its two distinct ester groups, the stereochemistry of the alkene, and the substitution pattern of the aromatic ring.

Molecular Structure and Key Functional Groups

A thorough FT-IR analysis begins with a deconstruction of the molecule into its primary vibrational components. The structure contains four key regions of interest for infrared spectroscopy.

Caption: Molecular structure of the target analyte.

Theoretical FT-IR Spectral Analysis

The overall spectrum is a superposition of the vibrations from each functional group, modulated by their electronic interactions (i.e., conjugation).

Aromatic Ring Vibrations

The para-substituted benzene ring gives rise to several characteristic absorptions:

  • Aromatic C-H Stretch: These vibrations are expected at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[3][4] Their presence is a clear indicator of hydrogen atoms bonded to sp²-hybridized carbon atoms of the aromatic ring.

  • Aromatic C=C Stretches: The stretching of the carbon-carbon bonds within the ring produces a series of bands, often of variable intensity, in the 1600-1450 cm⁻¹ region.[3][5] Two prominent peaks are typically observed near 1600 cm⁻¹ and 1500 cm⁻¹.

  • C-H Out-of-Plane Bending: The substitution pattern on the ring strongly influences the C-H out-of-plane ("oop") bending vibrations. For a 1,4-disubstituted (para) ring, a strong, characteristic band is expected in the 860-800 cm⁻¹ region. This band is highly diagnostic for the substitution pattern.

Ester Group Vibrations (The "Rule of Three")

Both ester functional groups exhibit a characteristic pattern of three intense peaks, but their precise locations are shifted by their chemical environments.[6][7]

  • Carbonyl (C=O) Stretching: This is often the most intense absorption in the spectrum.[8]

    • Aromatic Ester: The C=O group is directly conjugated with the benzene ring. This resonance effect delocalizes the pi-electrons, slightly weakening the C=O double bond and lowering its stretching frequency to the 1730-1715 cm⁻¹ range.[5][7][9]

    • α,β-Unsaturated Ester: This C=O group is conjugated with the C=C double bond. Similar to the aromatic ester, this conjugation lowers the absorption frequency into the 1730-1715 cm⁻¹ range.[3][9]

    • Causality: Because both ester carbonyls are in conjugated systems, their absorption bands are expected to be very close and may even overlap, resulting in a single, intense, and possibly broad peak in this region.

  • C-O Stretching: Esters possess two distinct C-O single bonds, giving rise to two separate stretching bands typically between 1300 and 1000 cm⁻¹.[6]

    • Asymmetric C-C-O Stretch: This involves the bond between the carbonyl carbon and the ester oxygen. For aromatic and unsaturated esters, this is a strong band typically found between 1310-1250 cm⁻¹ .[7]

    • Symmetric O-C-C Stretch: This corresponds to the bond between the ester oxygen and the methyl carbon. This absorption is typically located in the 1130-1100 cm⁻¹ region for aromatic esters and a similar range for the unsaturated ester.[7]

trans-Alkene Vibrations

The (E)-configuration of the carbon-carbon double bond produces highly diagnostic peaks.

  • Vinylene =C-H Stretch: Similar to the aromatic C-H stretch, this occurs at wavenumbers greater than 3000 cm⁻¹, typically around 3080-3020 cm⁻¹.[3][10]

  • Alkene C=C Stretch: Conjugation with both the aromatic ring and the ester carbonyl group lowers the frequency of this vibration. It is expected to appear in the 1640-1620 cm⁻¹ region. Its intensity may be enhanced due to the asymmetry of the substitution.

  • trans C-H Wag (Out-of-Plane Bend): This is the most definitive peak for a trans-disubstituted alkene. It gives rise to a strong, sharp absorption in a very narrow range of 970-960 cm⁻¹ .[11] The presence of this peak is compelling evidence for the (E)-stereochemistry of the molecule.

Methyl Group Vibrations

The two methoxy groups and the methyl group of the ethyl ester will produce C-H stretching and bending vibrations.

  • C-H Stretch: These occur just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range, and are characteristic of sp³-hybridized carbon-hydrogen bonds.[12][13]

  • C-H Bending: Asymmetric and symmetric bending vibrations for methyl groups are expected near 1450 cm⁻¹ and 1380 cm⁻¹, respectively.[5][13]

Experimental Protocol: ATR-FT-IR Analysis

The following protocol describes a robust and self-validating method for acquiring a high-quality FT-IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid powder samples.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_post Post-Processing & Analysis Start Start Clean Clean ATR Crystal (e.g., with Isopropanol) Start->Clean Background Collect Background Spectrum (Clean, empty crystal) Clean->Background Sample Apply Small Amount of Solid Sample Background->Sample Pressure Apply Consistent Pressure with ATR Anvil Sample->Pressure Collect_Sample Collect Sample Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) Pressure->Collect_Sample Process Perform ATR & Baseline Correction Collect_Sample->Process Analyze Peak Picking & Interpretation Process->Analyze Report Generate Report Analyze->Report End End Report->End

Caption: Standard workflow for ATR-FT-IR analysis.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

  • Crystal Cleaning (Trustworthiness Pillar): The integrity of the analysis hinges on a pristine ATR crystal surface. Thoroughly clean the crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol using a soft, lint-free wipe.

  • Background Collection: With the clean, empty crystal, collect a background spectrum. This scan measures the ambient environment (water vapor, CO₂) and the instrument's response, which will be subtracted from the sample spectrum. A good background is critical for data quality.

  • Sample Application: Place a small amount of the solid Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

  • Apply Pressure: Lower the ATR press arm (anvil) and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal. This is crucial for achieving a strong, high-quality spectrum.

  • Sample Spectrum Collection: Acquire the sample spectrum. Typical parameters are a spectral range of 4000-600 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to optimize the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum. Apply a baseline correction and an ATR correction if available to account for the wavelength-dependent depth of penetration of the evanescent wave.

  • Final Cleaning: Thoroughly clean the sample from the ATR crystal and anvil using the appropriate solvent.

Data Interpretation and Summary

The resulting spectrum should be analyzed by identifying the key absorption bands predicted in Section 3.0. The table below summarizes the expected peaks, which serve as a guide for spectral assignment.

Expected Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensityDiagnostic Importance
3100 - 3020C-H StretchAromatic & Alkene (=C-H)Medium-WeakConfirms sp² C-H bonds
3000 - 2850C-H StretchMethoxy (-OCH₃)Medium-WeakConfirms sp³ C-H bonds
1730 - 1715 C=O Stretch (Conjugated) Aromatic & Unsaturated Esters Very Strong, Sharp Primary evidence of ester groups
1640 - 1620 C=C Stretch (Conjugated) trans-Alkene Medium Confirms alkene presence
~1600 & ~1500C=C Stretch (in-ring)Aromatic RingMedium-VariableConfirms aromatic system
~1450 & ~1380C-H BendMethyl (-CH₃)MediumSupports presence of methyl groups
1310 - 1250 Asymmetric C-C-O Stretch Esters Strong Part of the "Rule of Three" for esters
1130 - 1100Symmetric O-C-C StretchEstersStrongPart of the "Rule of Three" for esters
970 - 960 trans C-H Wag (OOP Bend) trans-Alkene Strong, Sharp Crucial for confirming (E)-stereochemistry
860 - 800C-H Wag (OOP Bend)p-Substituted AromaticStrongConfirms 1,4-disubstitution pattern

Conclusion

The FT-IR spectrum of Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate provides a wealth of structural information. The most diagnostically significant absorptions are the intense, conjugated carbonyl band around 1720 cm⁻¹, the strong and sharp trans-alkene C-H wag at ~965 cm⁻¹, and the characteristic pattern of C-O stretches between 1310-1100 cm⁻¹. Collectively, these peaks provide unambiguous evidence for the key functional groups and stereochemistry of the molecule, making FT-IR an efficient and reliable tool for its identification and quality assessment in a research or industrial setting.

References

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-26. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • ChemSynthesis. (2025). methyl 4-(3-diethylamino-3-oxoprop-1-en-2-yl)benzoate. [Link]

  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate...[Link]

  • Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-33. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 14-20. [Link]

  • MySkinRecipes. (n.d.). methyl(E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate. [Link]

  • ResearchGate. (2020). 4-[(E)-3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • The Organic Chemistry Tutor. (2023). FTIR-15 || IR spectrum of alkenes || Cis & trans alkenes || FTIR spectroscopy. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkenes. [Link]

  • Brainly. (2022). Provide the IR spectrum analysis for methyl benzoate. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

  • SlideShare. (n.d.). The features of IR spectrum. [Link]

  • National Institutes of Health (NIH). (n.d.). Methyl 5-methoxy-2-nitro-4-[3-(piperidin-1-yl)propoxy]benzoate. [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. [Link]

  • ResearchGate. (n.d.). FTIR spectra of methyl benzoate (top panel), acetophenone (middle...). [Link]

  • Insubria. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. [Link]

  • Dr. Puspendra Kumar. (2017). Part 8: UV Visible Spectroscopy-Woodward Fieser Rule for α, β Unsaturated Carbonyl Compounds. [Link]

  • Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • ResearchGate. (n.d.). The C=O bond, part VI: Esters and the rule of three. [Link]

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  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]

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An In-depth Technical Guide to the Potential Applications of Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Synthetic Building Block

In the landscape of modern organic synthesis, the strategic design and utilization of multifunctional building blocks are paramount to the efficient construction of complex molecular architectures. Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate, a cinnamic acid derivative, represents one such versatile intermediate. Its unique structure, featuring an α,β-unsaturated ester system conjugated to a substituted benzene ring, offers a rich chemical reactivity profile that can be exploited in a multitude of synthetic transformations. This guide provides a comprehensive technical overview of the synthesis and, most importantly, the potential applications of this compound, with a particular focus on its utility for researchers, scientists, and drug development professionals. While direct, widespread applications in blockbuster pharmaceuticals or high-performance polymers are not yet extensively documented, the inherent chemical reactivity of this molecule, grounded in well-established principles of organic chemistry, points towards a promising future in several key areas. This document will delve into these potential applications, providing not just theoretical insights but also actionable experimental protocols and conceptual frameworks to guide future research and development endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis. The key data for methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate are summarized below.

PropertyValueReference
IUPAC Name methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate[1]
CAS Number 52148-89-7[1]
Molecular Formula C₁₂H₁₂O₄[1]
Molecular Weight 220.23 g/mol [1]
Appearance Yellow powder[1]
Purity ≥95%[1]
Storage Store at 0-8 °C[1]

Synthesis of Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate: A Proposed Horner-Wadsworth-Emmons Approach

The synthesis of α,β-unsaturated esters from aldehydes is a cornerstone of organic synthesis, with the Horner-Wadsworth-Emmons (HWE) reaction being a particularly powerful and widely used method.[2][3] The HWE reaction offers several advantages over the classical Wittig reaction, including the use of more nucleophilic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct, which simplifies purification.[4] The proposed synthesis of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate involves the reaction of methyl 4-formylbenzoate with the phosphonate ylide generated from trimethyl phosphonoacetate. This approach is expected to favor the formation of the thermodynamically more stable (E)-alkene.[3]

G cluster_synthesis Proposed Synthesis via Horner-Wadsworth-Emmons Reaction start Methyl 4-formylbenzoate + Trimethyl phosphonoacetate base Base (e.g., NaH or NaOMe) in THF start->base Step 1 reaction Horner-Wadsworth-Emmons Reaction start->reaction ylide Formation of Phosphonate Ylide base->ylide ylide->reaction Step 2 product Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate reaction->product workup Aqueous Workup & Purification product->workup

Caption: Proposed synthetic workflow for methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate.

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

Materials:

  • Methyl 4-formylbenzoate

  • Trimethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil) or Sodium methoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation of the Ylide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a stream of nitrogen. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Add trimethyl phosphonoacetate (1.05 equivalents) dropwise to the stirred suspension of sodium hydride in THF. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Reaction with Aldehyde: Cool the resulting solution of the phosphonate ylide back to 0 °C. Dissolve methyl 4-formylbenzoate (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate.

Potential Applications in Pharmaceutical Research and Drug Development

The structural motifs present in methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate make it a highly attractive starting material for the synthesis of a diverse range of biologically active molecules. Its utility stems primarily from its nature as an α,β-unsaturated ester, which is a well-known Michael acceptor.[5][6]

As a Scaffold for Michael Addition Reactions

The Michael addition, or conjugate addition, of nucleophiles to the β-carbon of the α,β-unsaturated system is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.[6] This reaction allows for the introduction of a wide variety of functional groups that are prevalent in pharmacologically active compounds.

Nucleophiles for Michael Addition:

  • Nitrogen Nucleophiles (Aza-Michael Addition): Primary and secondary amines can readily undergo aza-Michael addition to form β-amino esters. These products are valuable precursors for the synthesis of β-amino acids, which are important components of various pharmaceuticals, including antiviral and anticancer agents.

  • Sulfur Nucleophiles (Thia-Michael Addition): Thiols can act as soft nucleophiles, adding to the β-position to yield β-thioethers. The resulting compounds can be further elaborated into molecules with potential applications as enzyme inhibitors or anti-inflammatory agents.

  • Carbon Nucleophiles: Soft carbon nucleophiles, such as enolates derived from malonates or β-ketoesters, can be used to form new carbon-carbon bonds, leading to the construction of more complex carbon skeletons.

Experimental Protocol: Representative Aza-Michael Addition

Materials:

  • Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

  • Benzylamine

  • Methanol

  • Diethyl ether

  • Hexanes

Procedure:

  • To a solution of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate (1.0 equivalent) in methanol, add benzylamine (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.

  • Upon completion, remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by crystallization or column chromatography to yield the corresponding β-amino ester.

A Hypothetical Pathway to a Kinase Inhibitor

While no specific drug is currently marketed that is directly synthesized from this starting material, its structure lends itself to the conceptual design of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The α,β-unsaturated ester moiety can be utilized in a ring-forming reaction to construct such a heterocyclic system. For instance, a Michael addition followed by an intramolecular cyclization could lead to the formation of a dihydropyridinone or a similar heterocyclic scaffold.

G cluster_pathway Hypothetical Kinase Inhibitor Signaling Pathway receptor Receptor Tyrosine Kinase (RTK) dimerization Dimerization & Autophosphorylation receptor->dimerization ligand Growth Factor ligand->receptor downstream Downstream Signaling (e.g., RAS-MAPK pathway) dimerization->downstream Phosphorylation atp ATP atp->dimerization Provides Phosphate inhibitor Hypothetical Inhibitor (Derived from Topic Molecule) inhibitor->dimerization Blocks ATP Binding Site apoptosis Apoptosis inhibitor->apoptosis Promotes proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation

Caption: A hypothetical signaling pathway illustrating the mechanism of a kinase inhibitor.

Potential Applications in Materials Science

The presence of a polymerizable vinyl group and a UV-absorbing aromatic core makes methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate a candidate for the synthesis of functional polymers.

Monomer for UV-Absorbing Polymers

The conjugated system extending from the benzene ring to the acrylate moiety is expected to absorb ultraviolet radiation. Copolymers incorporating this monomer could find applications as UV-protective coatings for various substrates, including plastics and wood. The ester functionalities also offer sites for post-polymerization modification, allowing for the tuning of the polymer's physical and chemical properties.

Cross-linking Agent

The two ester groups in the molecule could potentially be used in transesterification reactions, allowing it to act as a cross-linking agent in the preparation of thermosetting polymers or gels.

Conclusion

Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate is a versatile synthetic intermediate with significant, albeit largely untapped, potential in both pharmaceutical and materials science. Its value lies in its readily accessible structure and the rich reactivity of its α,β-unsaturated ester moiety. As a potent Michael acceptor, it provides a gateway to a vast array of more complex molecules, including β-amino esters and other pharmacologically relevant scaffolds. While this guide has outlined several promising avenues for its application, further research is undoubtedly required to fully realize its potential. The experimental protocols and conceptual frameworks presented herein are intended to serve as a solid foundation for such future investigations, empowering researchers to explore the full synthetic utility of this promising building block.

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  • ResearchGate. 4-[(E)-3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile. [Link]

  • Google Patents. 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors.
  • YouTube. Michael Addition Reaction Mechanism. [Link]

  • ResearchGate. The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle. [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • ResearchGate. (PDF) Michael addition reaction and its examples. [Link]

Sources

An In-Depth Technical Guide to Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction and Significance

Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate (CAS No. 52148-89-7) is a molecule of interest in the field of fine chemical synthesis. Its structure, featuring an α,β-unsaturated ester system conjugated with a substituted benzene ring, makes it a valuable precursor for a variety of more complex molecules. The electrophilic nature of the double bond allows for strategic functionalization through reactions such as Michael additions, while the aromatic ring and ester groups provide further handles for chemical modification.

This compound's utility is particularly pronounced in the synthesis of active pharmaceutical ingredients (APIs), where precise control over molecular architecture is paramount. Although specific, publicly documented pathways to commercial drugs originating from this exact intermediate are sparse, its structural similarity to precursors of established therapeutics, such as the anticancer drug Cediranib, underscores its potential in medicinal chemistry. A related compound, methyl 4-(benzyloxy)-3-methoxybenzoate, serves as a key intermediate in the synthesis of Cediranib, highlighting the importance of this class of molecules in the development of targeted therapies[1].

Physicochemical Properties

A summary of the key physicochemical properties of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate is presented in Table 1. This data is compiled from reputable chemical suppliers and databases.

PropertyValueSource
CAS Number 52148-89-7[2]
Molecular Formula C₁₂H₁₂O₄[2]
Molecular Weight 220.22 g/mol [3]
Appearance Yellow powder[2]
Purity ≥95%[3]
Storage Room temperature, sealed, dry[3]

Synthesis of Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

The synthesis of α,β-unsaturated esters from aldehydes is a cornerstone of modern organic chemistry. Among the most reliable and stereoselective methods is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction utilizes a phosphonate-stabilized carbanion to react with an aldehyde, typically affording the thermodynamically more stable (E)-alkene with high selectivity. The primary advantage of the HWE reaction over the classical Wittig reaction lies in the facile removal of the phosphate byproduct, which is water-soluble, thus simplifying product purification.

While a specific, peer-reviewed synthesis protocol for methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate is not extensively documented, a robust and logical pathway can be designed based on established procedures for analogous compounds[1][4]. The proposed synthesis involves the reaction of methyl 4-formylbenzoate with the anion of trimethyl phosphonoacetate.

Proposed Synthetic Pathway: Horner-Wadsworth-Emmons Reaction

The overall transformation is depicted below:

G Methyl_4-formylbenzoate Methyl 4-formylbenzoate Target_Molecule Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate Methyl_4-formylbenzoate->Target_Molecule Nucleophilic attack Trimethyl_phosphonoacetate Trimethyl phosphonoacetate Intermediate_Ylide Phosphonate Ylide Trimethyl_phosphonoacetate->Intermediate_Ylide Deprotonation Base Base (e.g., NaH, NaOMe) Base->Intermediate_Ylide Intermediate_Ylide->Target_Molecule Byproduct Dimethyl phosphate byproduct Target_Molecule->Byproduct Elimination G Target_Molecule Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate Michael_Addition Michael Addition Products Target_Molecule->Michael_Addition Heterocycle_Synthesis Heterocyclic Scaffolds Target_Molecule->Heterocycle_Synthesis Drug_Analogs Bioactive Compound Analogs Michael_Addition->Drug_Analogs Heterocycle_Synthesis->Drug_Analogs Nucleophile Nucleophiles Nucleophile->Michael_Addition Binucleophile Binucleophiles Binucleophile->Heterocycle_Synthesis Further_Modification Further Functionalization Further_Modification->Drug_Analogs

Sources

Reactivity of the acrylate moiety in methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Acrylate Moiety in Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate is a bifunctional organic compound featuring both a benzoate ester and an acrylate moiety. The strategic placement of these functional groups makes it a valuable intermediate in the synthesis of pharmaceuticals, fine chemicals, and advanced materials.[1] The core reactivity of this molecule is dominated by the α,β-unsaturated ester system of the acrylate group. This guide provides a detailed exploration of the chemical behavior of this acrylate moiety, focusing on its susceptibility to conjugate additions, participation in cycloaddition reactions, and its role as a monomer in polymerization. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss how the electronic influence of the para-substituted benzoate ring modulates this reactivity.

Molecular Structure and Physicochemical Properties

The structure of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate, typically found as the more stable (E)-isomer, presents a conjugated system extending from the benzoate ring through the olefinic double bond to the acrylate carbonyl. This electronic communication is fundamental to its reactivity.

The acrylate portion is an electrophilic alkene, rendered "electron-poor" by the strong electron-withdrawing effect of the adjacent ester group. This polarization makes the β-carbon susceptible to nucleophilic attack and enhances the dienophilic nature of the double bond.

Table 1: Physicochemical Properties of Methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

PropertyValueReference
IUPAC Namemethyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate[2]
Molecular FormulaC12H12O4[2]
Molecular Weight220.23 g/mol [2]
AppearanceYellow powder[2]
Purity≥95% (typical)[2]
Storage0-8 °C[2]

Synthesis via Mizoroki-Heck Coupling

A prevalent and efficient method for the synthesis of this and related compounds is the palladium-catalyzed Mizoroki-Heck reaction.[3][4] This reaction creates the crucial carbon-carbon bond between the aromatic ring and the acrylate moiety. The choice of catalyst, base, and solvent is critical for achieving high yields and stereoselectivity for the desired (E)-isomer.

Causality in Protocol Design: The mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by migratory insertion of the acrylate and subsequent β-hydride elimination to release the product and regenerate the catalyst. The use of a phosphine ligand or an N-heterocyclic carbene (NHC) stabilizes the palladium catalyst, while a base is required to neutralize the hydrogen halide formed during the reaction.[5][6]

G cluster_0 Mizoroki-Heck Reaction Workflow Reactants Methyl 4-bromobenzoate + Methyl Acrylate Reaction Heat (e.g., 80-120 °C) Reactants->Reaction Catalyst_System Pd(OAc)2 (Catalyst) + Ligand (e.g., PPh3) Catalyst_System->Reaction Base_Solvent Base (e.g., Et3N) + Solvent (e.g., DMF) Base_Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Product (Characterize via NMR, MS) Purification->Product

Caption: General workflow for the synthesis via Heck coupling.

Experimental Protocol: Synthesis via Heck Coupling
  • Vessel Preparation: To a dry, nitrogen-flushed round-bottom flask, add methyl 4-bromobenzoate (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Reagent Addition: Add anhydrous dimethylformamide (DMF) as the solvent, followed by methyl acrylate (1.5 eq) and triethylamine (2.0 eq) as the base.

  • Reaction: Heat the mixture to 100 °C and stir under nitrogen for 12-24 hours, monitoring progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.[3]

  • Validation: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Reactivity of the Acrylate Moiety

Michael (Conjugate) Addition

The most characteristic reaction of the acrylate system is the Michael addition, a 1,4-conjugate addition of a nucleophile (the Michael donor) to the α,β-unsaturated carbonyl compound (the Michael acceptor).[1][7] The driving force is the formation of a stable enolate intermediate, which is subsequently protonated.

Mechanistic Insight: The reaction is typically base-catalyzed. The base deprotonates the Michael donor to generate the active nucleophile (e.g., an enolate or an amine). This nucleophile then attacks the electrophilic β-carbon of the acrylate. The resulting anion is stabilized by resonance involving the carbonyl group. A final proton transfer regenerates the base and yields the 1,4-adduct.[7] This reaction is fundamental for building more complex molecular frameworks from the parent molecule.[1]

G cluster_0 Michael Addition Mechanism Start Acrylate Moiety + Nucleophile (Nu⁻) Step1 Nucleophilic attack at β-carbon Start->Step1 1 Intermediate Resonance-Stabilized Enolate Intermediate Step1->Intermediate 2 Step2 Protonation (from H-A) Intermediate->Step2 3 Product 1,4-Adduct Product Step2->Product 4

Caption: Simplified mechanism of a Michael addition reaction.

A wide variety of nucleophiles can be employed, including amines (aza-Michael), thiols (thia-Michael), and carbanions derived from malonates or acetoacetates.[7][8] The efficiency of the reaction can be significantly enhanced through microwave irradiation, which often leads to shorter reaction times and higher yields.[8]

Experimental Protocol: Aza-Michael Addition with Aniline
  • Setup: In a microwave-safe vial, dissolve methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate (1.0 eq) and aniline (1.1 eq) in a minimal amount of a suitable solvent like ethanol or acetonitrile.

  • Catalysis: Add a catalytic amount of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Reaction: Seal the vial and heat in a microwave reactor at 80-100 °C for 15-30 minutes. Monitor the disappearance of starting material via TLC.

  • Purification: Upon completion, cool the vial, remove the solvent under vacuum, and purify the residue using column chromatography to isolate the β-amino ester product.

  • Validation: Characterize the product by NMR and MS to confirm the structure of the adduct.

Diels-Alder [4+2] Cycloaddition

The electron-deficient double bond of the acrylate moiety serves as an excellent dienophile in the Diels-Alder reaction, a powerful tool for constructing six-membered rings.[9][10] This pericyclic reaction occurs between a conjugated diene and a dienophile, forming two new carbon-carbon sigma bonds in a single, concerted step.[9]

Mechanistic Insight: The reaction's rate and selectivity are governed by frontier molecular orbital (FMO) theory. The electron-withdrawing ester group lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This smaller energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's LUMO facilitates the reaction. Lewis acid catalysts, such as aluminum chloride, can further enhance reactivity by coordinating to the carbonyl oxygen, making the acrylate an even more potent dienophile.[10][11]

G cluster_0 Diels-Alder Cycloaddition Reactants Diene (e.g., Butadiene) Acrylate Moiety (Dienophile) TS Concerted Transition State Reactants->TS [4+2] Product Cyclohexene Derivative TS->Product

Caption: Schematic of the Diels-Alder [4+2] cycloaddition.

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene
  • Preparation: Cool a solution of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate (1.0 eq) in dichloromethane (DCM) to 0 °C in an ice bath.

  • Reagent Addition: Slowly add freshly cracked cyclopentadiene (1.2 eq) to the solution with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction is often exothermic. Monitor by TLC for the consumption of the starting acrylate.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and any excess cyclopentadiene.

  • Purification & Validation: The resulting cycloadduct is often pure enough for subsequent steps, but can be further purified by chromatography if necessary. Analyze the product by NMR to determine the endo/exo selectivity.

Radical Polymerization

Like other acrylate monomers, this compound can undergo polymerization to form long-chain polymers. Free-radical polymerization is a common and robust method for this transformation.[12][13] The resulting polymer will feature the methyl benzoate group as a pendant side chain, which significantly influences the material's properties, such as its glass transition temperature, solubility, and potential for further functionalization.

Mechanistic Insight: The process involves three key stages:

  • Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) thermally or photochemically decomposes to form free radicals. One of these radicals adds to the acrylate double bond, creating a new carbon-centered radical.

  • Propagation: The newly formed radical rapidly adds to the double bond of another monomer molecule, extending the polymer chain. This step repeats thousands of times.

  • Termination: The growth of polymer chains is halted when two radicals combine (combination) or react via hydrogen abstraction (disproportionation).

The ability to form polymers is crucial for applications in materials science and drug delivery, where acrylate-based polymers are used as adhesives, coatings, and matrices for controlled release.[14][15][16]

Experimental Protocol: Free-Radical Solution Polymerization
  • Setup: In a flask equipped with a condenser and nitrogen inlet, dissolve methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate (1.0 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.01 eq) in an anhydrous solvent like toluene or dioxane.

  • Degassing: Purge the solution with nitrogen for 20-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Heat the solution to 70-80 °C to initiate the decomposition of AIBN and begin polymerization. Maintain the temperature and stir for 6-24 hours. The viscosity of the solution will increase as the polymer forms.

  • Isolation: Cool the reaction mixture and precipitate the polymer by slowly pouring the solution into a large volume of a non-solvent, such as methanol or hexane.

  • Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent to remove unreacted monomer and initiator, and dry it under vacuum to a constant weight.

  • Characterization: Determine the polymer's molecular weight and polydispersity using Gel Permeation Chromatography (GPC) and confirm its structure using NMR.

Applications in Research and Drug Development

The versatile reactivity of the acrylate moiety makes methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate a valuable building block.

  • Pharmaceutical Synthesis: The ability to undergo Michael additions allows for the covalent attachment of various nucleophilic drug molecules or pharmacophores, creating more complex active pharmaceutical ingredients (APIs).[1] The core structure is related to intermediates used in the synthesis of kinase inhibitors.[17]

  • Drug Delivery: As a monomer, it can be polymerized or co-polymerized to create functional polymers.[18] These polymers can be used in drug delivery systems, such as transdermal patches or nanocarriers, where the benzoate side chain can be tailored to control drug solubility and release kinetics.[14][16]

  • Medical Adhesives: Acrylates are a cornerstone of medical adhesives.[15] Functionalized monomers like this can be incorporated into adhesive formulations to create materials that not only close wounds but may also have therapeutic properties or controlled-release capabilities.[15]

  • Materials Science: The compound can be used to synthesize UV-absorbing compounds and other specialty materials where the combination of aromatic and acrylate features is beneficial.[1]

Conclusion

The reactivity of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate is centered on its electronically activated acrylate moiety. This functional group readily participates in a range of powerful synthetic transformations, including Michael additions, Diels-Alder cycloadditions, and radical polymerizations. Understanding the mechanisms and controlling the conditions for these reactions allows researchers to leverage this molecule as a versatile platform for constructing complex chemical architectures. Its application spans from the synthesis of novel pharmaceutical agents to the development of advanced functional polymers for drug delivery and materials science, underscoring its significance in modern organic and medicinal chemistry.

References

  • MySkinRecipes. methyl(E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate.
  • ResearchGate. (PDF) Properties and Applications of Acrylates.
  • ACS Publications. Diels—Alder Reactions of Acrylic Acid Derivatives Catalyzed by Aluminum Chloride. The Journal of Organic Chemistry.
  • ResearchGate. Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks.
  • ACS Publications. A Preparative Route to Methyl 3-(Heteroaryl)acrylates Using Heck Methodology. The Journal of Organic Chemistry.
  • NIH National Library of Medicine. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation.
  • Google Patents. US11292760B2 - Therapeutic acrylates as enhanced medical adhesives.
  • ACS Publications. Synthesis of α-, ω-, and α,ω-End-Functionalized Poly(n-butyl acrylate)s by Organocatalytic Group Transfer Polymerization Using Functional Initiator and Terminator. Macromolecules.
  • Advanced ChemBlocks. methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate.
  • Wikipedia. Diels–Alder reaction.
  • Adhesives & Sealants Industry. Novel Acrylate Adhesives for Transdermal Drug Delivery.
  • Biblio. Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre.
  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molbank.
  • ACS Publications. Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. Industrial & Engineering Chemistry Research.
  • Taylor & Francis Online. Polymeric drug based on acrylates for biological applications: synthesis, characterization, antimicrobial, and drug release study. Polymer-Plastics Technology and Engineering.
  • ACS Publications. Diels—Alder Reactions. II. The Independence of Reaction Temperature and Mode of Addition in the Isoprene—Methyl Acrylate Diels-Alder Reaction. The Journal of Organic Chemistry.
  • ACS Publications. Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters.
  • MDPI. BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study. Molecules.
  • Royal Society of Chemistry. CHAPTER 11: Heck Reactions.
  • ResearchGate. Heck coupling reaction of iodobenzene with methyl acrylate.

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An In-Depth Technical Guide to the Stereochemistry of Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the stereochemistry of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate, a key intermediate in pharmaceutical and materials science. The document delves into the stereoselective synthesis, structural elucidation, and spectroscopic differentiation of its geometric isomers. Emphasis is placed on the Horner-Wadsworth-Emmons reaction for the diastereoselective synthesis of the (E)-isomer. Detailed protocols for synthesis and analysis are provided, underpinned by mechanistic insights and supported by comparative spectroscopic data. This guide is intended for researchers, chemists, and drug development professionals seeking a deep understanding of the stereochemical nuances of this versatile α,β-unsaturated ester.

Introduction: The Significance of Stereoisomerism

Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate is a disubstituted alkene possessing a crucial structural feature: a carbon-carbon double bond that gives rise to geometric isomerism. The spatial arrangement of the substituents around this double bond results in two distinct stereoisomers: (E)- (entgegen or trans) and (Z)- (zusammen or cis). The biological activity, physical properties, and reactivity of such compounds are often profoundly influenced by their stereochemistry. Therefore, the ability to selectively synthesize and unambiguously characterize each isomer is of paramount importance in drug development and materials science, where precise molecular architecture dictates function.[1]

This guide will focus on the practical aspects of controlling and verifying the stereochemistry of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate, providing both the theoretical foundation and field-proven experimental protocols.

Molecular Structure and Isomerism

The core of this guide revolves around the two geometric isomers of the target compound. The structures are defined by the relative positions of the highest-priority substituents on each carbon of the double bond, according to the Cahn-Ingold-Prelog (CIP) priority rules.

  • (E)-methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate (CAS: 52148-89-7): The higher-priority groups (the benzoate group and the methoxycarbonyl group) are on opposite sides of the double bond.

  • (Z)-methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate: The higher-priority groups are on the same side of the double bond.

Diagram: E/Z Isomers of the Target Compound

isomers cluster_E (E)-Isomer cluster_Z (Z)-Isomer E_structure E_structure Z_structure Z_structure

Caption: Chemical structures of the (E) and (Z) isomers.

Stereoselective Synthesis: The Horner-Wadsworth-Emmons Approach

While several olefination reactions, such as the Wittig and Heck reactions, can form the central double bond, the Horner-Wadsworth-Emmons (HWE) reaction is particularly effective for the synthesis of α,β-unsaturated esters and is well-documented to exhibit high selectivity for the (E)-isomer.[2][3][4][5] This selectivity arises from the thermodynamic stability of the intermediates in the reaction pathway.

The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde. For the synthesis of our target molecule, this translates to the reaction between methyl 4-formylbenzoate and the carbanion derived from trimethyl phosphonoacetate.

Mechanistic Rationale for (E)-Selectivity

The key to the (E)-selectivity lies in the stereochemistry of the intermediate oxaphosphetane. The initial nucleophilic attack of the phosphonate carbanion on the aldehyde can form two diastereomeric intermediates (syn and anti). These intermediates can equilibrate. The anti-intermediate, which leads to the (E)-alkene, is sterically less hindered and thus thermodynamically more stable. The elimination of the phosphate byproduct from this more stable intermediate is facile and largely irreversible, locking in the (E)-geometry of the final product.[3]

Diagram: HWE Reaction Workflow

HWE_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification reagent1 Trimethyl Phosphonoacetate deprotonation Deprotonation of Phosphonate reagent1->deprotonation reagent2 Methyl 4-formylbenzoate addition Nucleophilic Addition to Aldehyde reagent2->addition base Strong Base (e.g., NaH, NaOMe) base->deprotonation solvent Anhydrous Solvent (e.g., THF, DMF) solvent->deprotonation deprotonation->addition elimination Elimination of Phosphate addition->elimination quench Aqueous Quench elimination->quench extract Solvent Extraction quench->extract purify Column Chromatography extract->purify product (E)-Product purify->product

Caption: Workflow for the HWE synthesis of the (E)-isomer.

Experimental Protocol: Synthesis of (E)-methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

This protocol is designed as a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Materials:

  • Trimethyl phosphonoacetate

  • Methyl 4-formylbenzoate

  • Sodium hydride (60% dispersion in mineral oil) or Sodium Methoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Phosphonate Carbanion:

    • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents).

    • Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

    • Add anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath.

    • Slowly add trimethyl phosphonoacetate (1.0 equivalent) dropwise via syringe. The evolution of hydrogen gas should be observed.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the ylide.

  • Olefination Reaction:

    • Dissolve methyl 4-formylbenzoate (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Cool the ylide solution back to 0 °C.

    • Add the solution of methyl 4-formylbenzoate dropwise to the ylide solution.

    • Monitor the reaction by Thin Layer Chromatography (TLC). The disappearance of the aldehyde spot is a key indicator of reaction progression.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates completion.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure (E)-isomer as a solid.

Stereochemical Characterization

The definitive method for distinguishing between the (E) and (Z) isomers is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR. The key diagnostic is the coupling constant (J-value) between the two vinylic protons.

¹H NMR Spectroscopy
  • The (E)-Isomer: The two vinylic protons are in a trans relationship. This geometry results in a large vicinal coupling constant, typically in the range of 15-18 Hz .[6][7] The signals for these protons will appear as two distinct doublets.

  • The (Z)-Isomer: The vinylic protons are in a cis relationship, leading to a significantly smaller coupling constant, generally in the range of 10-12 Hz .[7]

Table 1: Predicted ¹H NMR Data for Isomers in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm) - (E)-IsomerPredicted Chemical Shift (δ, ppm) - (Z)-IsomerMultiplicityCoupling Constant (J, Hz)
Vinylic H (α to C=O)~6.5~6.1d~16 (E), ~11 (Z)
Vinylic H (β to C=O)~7.7~7.0d~16 (E), ~11 (Z)
Aromatic H (ortho to ester)~8.1~8.0d~8.5
Aromatic H (ortho to alkene)~7.6~7.5d~8.5
Methoxy H (ester on ring)~3.9~3.9s-
Methoxy H (acrylate ester)~3.8~3.8s-

Note: Predicted shifts are based on analogous cinnamate structures. Actual values may vary slightly.

¹³C NMR Spectroscopy

While less definitive for stereochemical assignment than ¹H NMR coupling constants, the chemical shifts of the carbons in the double bond and the ester carbonyls may show subtle differences between the isomers due to varying steric and electronic environments.

Potential for (Z)-Isomer Synthesis and Analysis

Although the HWE reaction strongly favors the (E)-isomer, the (Z)-isomer could potentially be formed via photochemical isomerization of the (E)-isomer.[8] This process typically involves irradiating a solution of the (E)-isomer with UV light, which can lead to a photostationary state containing a mixture of both isomers. The resulting mixture could then be analyzed by ¹H NMR to identify the characteristic signals of the (Z)-isomer (specifically, the doublet with a J-value of ~10-12 Hz) and to determine the E/Z ratio by integration of the respective signals.[6] Separation of this mixture could potentially be achieved using preparative HPLC.

Conclusion

The stereochemistry of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate is a critical aspect of its identity and function. This guide has established that the Horner-Wadsworth-Emmons reaction is a reliable and highly stereoselective method for the synthesis of the (E)-isomer. The stereochemical outcome can be unequivocally verified through ¹H NMR spectroscopy by measuring the coupling constant of the vinylic protons, with a value of approximately 16 Hz being the hallmark of the trans configuration. While the (Z)-isomer is not the favored product of common synthetic routes, this guide has outlined a potential method for its generation via photochemical isomerization and the analytical techniques required for its characterization. A thorough understanding and application of these principles are essential for any researcher working with this important chemical intermediate.

References

  • Horner, L., Hoffmann, H., Wippel, H. G. (1958). Phosphororganische Verbindungen, XIII) Darstellung und Reaktionen von Phosphinoxyden mit einer α-ständigen Carbonyl- oder Carboxylgruppe. Chemische Berichte, 91(1), 61-63.
  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical reviews, 89(4), 863-927.
  • YouTube. (2019, January 10). Horner-Wadsworth-Emmons reaction to form alkenes. [Video]. Available at: [Link]

  • Reddit. (2020, December 4). Using HNMR to find E/Z ratio of Alkenes Formed. r/OrganicChemistry. Available at: [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved January 24, 2026, from [Link]

  • CONICET. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved January 24, 2026, from [Link]

  • MySkinRecipes. (n.d.). methyl(E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2025, August 6). Photochemical E(trans)Z(cis)E Isomerization of an Amphiphilic Cholest-5-en-3β-yl(E)-9-anthraceneprop-2-enoate on Solid Substrate. Retrieved January 24, 2026, from [Link]

  • LibreTexts. (n.d.). Chapter 5: NMR. Organic Chemistry. Retrieved January 24, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Heck Coupling Reaction Using Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate in the Heck coupling reaction. This document offers in-depth technical details, scientifically-grounded protocols, and expert insights to ensure successful experimental outcomes. The palladium-catalyzed Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.[1][2] Its applications are particularly significant in the pharmaceutical industry for the construction of complex molecular architectures.[2][3][4]

Scientific Foundation and Strategic Considerations

The Heck reaction, also known as the Mizoroki-Heck reaction, is a powerful tool for the arylation or vinylation of alkenes.[1][5] The reaction typically involves an unsaturated halide (or triflate), an alkene, a base, and a palladium catalyst.[1] The substrate of interest, methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate, is an electron-deficient alkene, which makes it an excellent substrate for the Heck reaction. The electron-withdrawing ester groups facilitate the migratory insertion step of the catalytic cycle.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Heck reaction proceeds through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) complex.

  • Alkene Coordination and Insertion: The alkene, in this case, methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate, coordinates to the Pd(II) complex. This is followed by a syn-migratory insertion of the alkene into the Pd-Ar bond. This step is often rate-determining and its stereoselectivity dictates the geometry of the final product.[6]

  • β-Hydride Elimination: A syn-β-hydride elimination from the resulting palladium-alkyl intermediate forms the desired substituted alkene product and a palladium-hydride species.

  • Reductive Elimination and Catalyst Regeneration: The base in the reaction mixture facilitates the reductive elimination of HX from the palladium-hydride species, regenerating the active Pd(0) catalyst to continue the cycle.

Diagram: The Heck Coupling Catalytic Cycle

Heck_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition (Ar-X) AlkeneComplex [Ar-Pd(II)(alkene)(L)₂]⁺X⁻ ArPdX->AlkeneComplex Alkene Coordination (Alkene) InsertionProduct R-CH(Ar)-CH₂-Pd(II)-X(L)₂ AlkeneComplex->InsertionProduct Migratory Insertion ProductComplex [HPd(II)(L)₂]⁺X⁻ InsertionProduct->ProductComplex β-Hydride Elimination (Product) ProductComplex->Pd0 Reductive Elimination (Base) Workflow A 1. Reagent Preparation Weigh reactants and catalyst in a glovebox or under inert atmosphere. B 2. Reaction Setup Combine reagents in a flame-dried Schlenk flask with a stir bar. A->B C 3. Degassing Subject the reaction mixture to three freeze-pump-thaw cycles. B->C D 4. Reaction Heat the mixture at the specified temperature with vigorous stirring. C->D E 5. Work-up Cool, dilute with an organic solvent, and wash with aqueous solutions. D->E F 6. Purification Purify the crude product by column chromatography. E->F G 7. Characterization Analyze the purified product using NMR and Mass Spectrometry. F->G

Caption: A generalized workflow for the Heck coupling reaction.

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate (220 mg, 1.0 mmol, 1.0 equiv), iodobenzene (245 mg, 1.2 mmol, 1.2 equiv), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), and triphenylphosphine (10.5 mg, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: The flask is sealed with a rubber septum, and the atmosphere is evacuated and backfilled with argon three times.

  • Solvent and Base Addition: Anhydrous N,N-dimethylformamide (DMF, 5 mL) and triethylamine (0.28 mL, 2.0 mmol, 2.0 equiv) are added via syringe.

  • Degassing: The reaction mixture is thoroughly degassed by subjecting it to three freeze-pump-thaw cycles to remove any dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: The flask is placed in a preheated oil bath at 100 °C and stirred vigorously for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots for analysis by GC-MS or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with ethyl acetate (20 mL) and washed successively with water (3 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the purified product.

  • Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Interpretation and Characterization

The successful synthesis of the desired product, methyl 4-(3-methoxy-3-oxo-2-phenylprop-1-en-1-yl)benzoate, would be confirmed by the following analytical data:

  • ¹H NMR: The appearance of new aromatic proton signals corresponding to the introduced phenyl group and a shift in the chemical shifts of the vinylic protons.

  • ¹³C NMR: The appearance of new carbon signals in the aromatic region and a corresponding shift in the alkene and carbonyl carbon signals.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the product.

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient temperature, presence of oxygen.Ensure proper degassing of the reaction mixture. Use a fresh batch of palladium catalyst. Increase the reaction temperature in increments of 10 °C. Consider using a more active ligand or catalyst system.
Formation of Byproducts Side reactions such as homocoupling of the aryl halide or isomerization of the alkene.Optimize the reaction temperature and time. Adjust the stoichiometry of the reactants. Screen different bases and solvents. The use of phosphine-free catalyst systems or specific ligands can sometimes suppress byproduct formation. [7]
Poor Reproducibility Variations in reagent quality, moisture, or oxygen contamination.Use anhydrous solvents and reagents. Ensure a consistently inert atmosphere throughout the reaction setup and duration. Use reagents from a reliable and consistent source.

Conclusion and Future Perspectives

The Heck coupling reaction remains a highly versatile and powerful method for C-C bond formation in academic and industrial settings. [4]The protocol detailed herein for the coupling of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate provides a solid foundation for researchers. Future advancements in this field will likely focus on the development of more sustainable and efficient catalytic systems, including the use of non-precious metal catalysts and reactions under milder conditions. [5]The continued application of the Heck reaction in drug discovery and materials science underscores its enduring importance in modern chemistry. [3][8]

References

Sources

Application Notes and Protocols for the Polymerization of Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: A Monomer with Potential in Advanced Material and Pharmaceutical Applications

Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate is a functional monomer possessing a unique chemical architecture that combines the features of both an acrylate and a substituted styrene. Its α,β-unsaturated ester moiety makes it a prime candidate for chain-growth polymerization, leading to novel polymers with potential applications in drug delivery, specialty coatings, and advanced materials. The presence of two ester groups and an aromatic ring within the repeating unit of the resulting polymer, poly(methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate), offers opportunities for tuning material properties such as thermal stability, solubility, and refractive index. Furthermore, the ester functionalities provide reactive handles for post-polymerization modification, allowing for the covalent attachment of therapeutic agents, targeting ligands, or other functional molecules.

This guide provides a comprehensive overview of the polymerization of this monomer, detailing both conventional free-radical polymerization and controlled radical polymerization techniques. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles to empower researchers to adapt and optimize the procedures for their specific applications.

Polymerization Strategies: Navigating the Path to Controlled Macromolecular Architectures

The polymerization of vinyl esters and acrylates can be achieved through various mechanisms. For methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate, free-radical polymerization offers a straightforward approach to obtaining high molecular weight polymers. However, for applications requiring precise control over the polymer architecture, such as in the development of block copolymers for drug delivery systems, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is the recommended method.[1][2]

Free-Radical Polymerization: The Workhorse Method

Free-radical polymerization is a robust and widely used technique for polymer synthesis.[3] The process is initiated by the thermal decomposition of a radical initiator, which generates free radicals that then propagate by adding to the double bond of the monomer.

Mechanism of Free-Radical Polymerization

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I-I) R 2 I• I->R Heat (Δ) R_M I-M• R->R_M + Monomer (M) IM I-M• IMn I-(M)n-M• IM->IMn + n Monomers (nM) IMn1 I-(M)n-M• P Dead Polymer IMn1->P Combination or Disproportionation IMm1 I-(M)m-M• IMm1->P Combination or Disproportionation

Caption: General scheme of free-radical polymerization.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: Precision and Control

RAFT polymerization is a form of controlled/"living" radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[4][5] This control is achieved through the use of a RAFT agent, which reversibly transfers the growing radical chain, allowing all chains to grow at a similar rate. This method is particularly valuable for creating well-defined block copolymers and other complex architectures.[1][2]

Mechanism of RAFT Polymerization

RAFT_Mechanism cluster_initiation Initiation cluster_raft_pre_equilibrium RAFT Pre-equilibrium cluster_reinitiation_propagation Reinitiation & Propagation cluster_raft_main_equilibrium RAFT Main Equilibrium I Initiator R Radical (P•) I->R Heat P P• Intermediate1 Intermediate Radical P->Intermediate1 + CTA CTA RAFT Agent (Z-C(=S)S-R) CTA->Intermediate1 P_CTA P-S-C(=S)-Z Intermediate1->P_CTA R_rad R• Intermediate1->R_rad R_rad2 R• Pn Propagating Radical (Pn•) R_rad2->Pn + Monomer Monomer Monomer Pn2 Pn• Intermediate2 Intermediate Radical Pn2->Intermediate2 + Dormant Species P_CTA2 P-S-C(=S)-Z P_CTA2->Intermediate2 Dormant Dormant Species (Pn-S-C(=S)-Z) Intermediate2->Dormant P_rad P• Intermediate2->P_rad

Caption: Key equilibria in RAFT polymerization.

Experimental Protocols

Materials and Reagents
ReagentPuritySupplierNotes
Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate>95%VariousStore at 2-8 °C.
Azobisisobutyronitrile (AIBN)98%Sigma-AldrichRecrystallize from methanol before use.
2,2'-Azobis(2-methylpropionitrile)98%Sigma-AldrichAlternative initiator.
N,N-Dimethylformamide (DMF)AnhydrousSigma-AldrichUse dry solvent for best results.
Tetrahydrofuran (THF)AnhydrousSigma-AldrichUse dry solvent for best results.
MethanolACS GradeFisher ScientificFor polymer precipitation.
Dichloromethane (DCM)ACS GradeFisher ScientificFor polymer dissolution.
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid>97%Sigma-AldrichExample of a suitable RAFT agent.
Protocol 1: Free-Radical Polymerization of Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

This protocol describes a standard free-radical polymerization in solution.

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate (e.g., 5.0 g, 22.7 mmol) and AIBN (e.g., 37.3 mg, 0.227 mmol, for a monomer to initiator ratio of 100:1) in anhydrous DMF (e.g., 20 mL).

  • Degassing: Seal the flask with a rubber septum and degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon) and immerse it in a preheated oil bath at 70 °C.

  • Reaction Monitoring: Allow the polymerization to proceed for a predetermined time (e.g., 6-24 hours). The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Termination and Precipitation: After the desired time, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Purification: Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol (e.g., 400 mL), with vigorous stirring. The polymer will precipitate as a solid.

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 40-50 °C to a constant weight.

Experimental Workflow for Free-Radical Polymerization

FRP_Workflow A 1. Dissolve Monomer & Initiator in DMF B 2. Degas by Freeze-Pump-Thaw (x3) A->B C 3. Polymerize at 70°C under N2 B->C D 4. Cool to Room Temperature C->D E 5. Precipitate in Methanol D->E F 6. Filter and Wash Polymer E->F G 7. Dry under Vacuum F->G

Caption: Step-by-step workflow for free-radical polymerization.

Protocol 2: RAFT Polymerization of Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

This protocol provides a method for the controlled polymerization of the monomer, enabling the synthesis of polymers with targeted molecular weights and low polydispersity.

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask, combine methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate (e.g., 2.0 g, 9.08 mmol), a suitable RAFT agent such as 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid (e.g., 33.0 mg, 0.0908 mmol, for a monomer to RAFT agent ratio of 100:1), and AIBN (e.g., 3.0 mg, 0.0182 mmol, for a RAFT agent to initiator ratio of 5:1) in anhydrous DMF (e.g., 8 mL).

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen.

  • Polymerization: Place the flask in an oil bath preheated to 70 °C and stir for the desired reaction time (e.g., 12-48 hours).

  • Reaction Monitoring: Monitor the monomer conversion and the evolution of molecular weight and PDI over time by taking samples and analyzing them by ¹H NMR and Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC).[6]

  • Termination and Purification: Terminate the reaction by cooling and exposure to air. Precipitate the polymer in cold methanol, filter, and wash thoroughly.

  • Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.

Characterization of Poly(methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate)

Thorough characterization of the synthesized polymer is crucial to confirm its structure, molecular weight, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of the polymer.

  • ¹H NMR: The proton NMR spectrum will confirm the successful polymerization by the disappearance of the vinyl proton signals of the monomer (typically in the range of 6.0-8.0 ppm) and the appearance of broad signals corresponding to the polymer backbone protons. The aromatic and methoxy protons will also be present in the spectrum.

  • ¹³C NMR: The carbon NMR spectrum provides further confirmation of the polymer structure, showing the characteristic signals for the carbonyl carbons of the ester groups and the carbons of the aromatic ring and the polymer backbone. Based on analogous structures like poly(methyl cinnamate), characteristic shifts for the polymer backbone and side chains can be expected.[7]

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC/SEC is the standard method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers.[8][9]

  • Procedure: A solution of the polymer in a suitable solvent (e.g., THF or DMF) is passed through a column packed with a porous gel. Larger polymer chains elute faster than smaller ones.

  • Data Analysis: The elution profile is used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn). For polymers synthesized by free-radical polymerization, a PDI in the range of 1.5-2.5 is typical. For a successful RAFT polymerization, a PDI below 1.3 is expected.[1]

Polymerization MethodExpected Mn ( g/mol )Expected PDI (Mw/Mn)
Free-Radical Polymerization10,000 - 100,000+1.5 - 2.5
RAFT Polymerization5,000 - 50,000< 1.3
Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polymer by measuring its weight loss as a function of temperature.

  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polymer, which is an important parameter for understanding its physical properties.

Troubleshooting and Advanced Considerations

  • Low Monomer Conversion: This can be due to the presence of inhibitors in the monomer or oxygen in the reaction system. Ensure the monomer is pure and the degassing procedure is performed meticulously. Increasing the initiator concentration or reaction temperature may also improve conversion.

  • Broad Molecular Weight Distribution in RAFT: An inappropriate choice of RAFT agent, an incorrect RAFT agent to initiator ratio, or impurities can lead to a loss of control. The selection of the RAFT agent should be based on the reactivity of the monomer.

  • Polymer Solubility: The resulting polymer is expected to be soluble in common organic solvents such as THF, DMF, and chloroform. If the polymer is insoluble, it may indicate cross-linking, which could be caused by impurities or high reaction temperatures.

Conclusion

The polymerization of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate opens the door to a new class of functional polymers with significant potential in various scientific and industrial fields. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can confidently synthesize and characterize these novel materials, paving the way for future innovations in drug development and materials science.

References

  • Moad, G.; Rizzardo, E.; Thang, S. H. Living Radical Polymerization by the RAFT Process. Aust. J. Chem.2005 , 58 (6), 379–410. [Link]

  • Barner-Kowollik, C.; Buback, M.; Charleux, B.; Coote, M. L.; Drache, M.; Fukuda, T.; Goto, A.; Klumperman, B.; Lowe, A. B.; McLeary, J. B.; Moad, G.; Monteiro, M. J.; Sanderson, R. D.; Tonge, M. P.; Vana, P. Mechanism and Kinetics of RAFT Polymerization. J. Polym. Sci. A Polym. Chem.2006 , 44 (20), 5809–5831. [Link]

  • Lima, V.; R., N.; S., R. R. Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization. RSC Advances2013 , 3 (38), 17351-17375. [Link]

  • Chiefari, J.; Chong, Y. K.; Ercole, F.; Krstina, J.; Jeffery, J.; Le, T. P. T.; Mayadunne, R. T. A.; Meijs, G. F.; Moad, C. L.; Moad, G.; Rizzardo, E.; Thang, S. H. Living Free-Radical Polymerization by Reversible Addition−Fragmentation Chain Transfer: The RAFT Process. Macromolecules1998 , 31 (16), 5559–5562. [Link]

  • Ferreira, S. B.; Abreu, A. S.; Coutinho, J. T.; Serra, A. C.; Coelho, J. F. J. Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid): a promising compound for manipulating photoresponsive properties at the nanoscale. J Mater Sci2017 , 52, 12815–12828. [Link]

  • Abreu, A. S.; Ferreira, S. B.; Serra, A. C.; Coelho, J. F. J. Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid): a promising compound for manipulating photoresponsive properties at the nanoscale. J Mater Sci2017 , 52, 12815–12828. [Link]

  • Kaneko, H.; Horie, K.; Nagai, K.; Oishi, Y.; Hagiwara, T. Unique acrylic resins with aromatic side chains by homopolymerization of cinnamic monomers. Polym. J.2015 , 47, 573–580. [Link]

  • Agilent Technologies. Analysis of Polymers by GPC/SEC. [Link]

  • Polymer Source. Poly(4-vinylbenzoic acid). [Link]

  • Hahn, C.; Becker, S.; Müller, A. H. E.; Frey, H. Anionic polymerization of ferulic acid-derived, substituted styrene monomers. Polymer2021 , 228, 123916. [Link]

  • Vlček, P.; Lochmann, L. Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. Prog. Polym. Sci.1999 , 24 (5), 793–873. [Link]

  • Mori, H.; Müller, A. H. E. Anionic Polymerization of Vinyl Monomers. In Controlled and Living Polymerizations; Jagur-Grodzinski, J., Ed.; InTech, 2010. [Link]

  • Matyjaszewski, K.; Davis, T. P. Handbook of Radical Polymerization; John Wiley & Sons, 2002. [Link]

  • Odian, G. Principles of Polymerization, 4th ed.; John Wiley & Sons, 2004. [Link]

  • Matyjaszewski, K. Controlled/Living Radical Polymerization. In Polymer Science: A Comprehensive Reference; Matyjaszewski, K., Möller, M., Eds.; Elsevier, 2012; Vol. 3, pp 357–404. [Link]

Sources

Protocol for the Synthesis of Derivatives from Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive guide for the synthesis of diverse chemical derivatives starting from methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate. This versatile starting material serves as a key intermediate in organic synthesis, particularly for pharmaceuticals and fine chemicals, owing to its multiple reactive sites: two distinct ester functionalities, an electron-deficient alkene, and an aromatic ring.[1] We present detailed protocols and mechanistic insights for strategic modifications at these sites, including hydrolysis, amidation, and Michael additions. Furthermore, we explore palladium-catalyzed cross-coupling strategies, such as the Heck reaction, for the synthesis of structurally related analogues, which are crucial for structure-activity relationship (SAR) studies in drug development. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold for the creation of novel molecular entities.

Introduction: The Strategic Value of the Core Scaffold

Methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure is characterized by three primary reactive zones:

  • Aromatic Methyl Ester: Amenable to hydrolysis and subsequent amidation, allowing for the introduction of a wide array of functional groups.

  • Aliphatic Methyl Ester: Similarly, this group can be selectively modified, although differentiation from the aromatic ester requires careful reaction design.

  • α,β-Unsaturated System: The conjugated double bond is an excellent Michael acceptor, permitting the covalent attachment of various nucleophiles to construct more complex molecular frameworks.[1]

The strategic combination of these features makes it a valuable building block for creating libraries of compounds for high-throughput screening and lead optimization.

Synthetic Derivatization Strategies: A Workflow Overview

The derivatization of the parent molecule can be approached through several distinct pathways, each targeting a specific functional group. The choice of strategy depends on the desired final structure and the required chemical diversity.

G start Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate hydrolysis Dual Ester Hydrolysis start->hydrolysis Base/Acid michael Michael Addition start->michael Nucleophile (R-NH2, R-SH) amidation Dual Amidation hydrolysis->amidation Amine, Coupling Agents diacid Di-carboxylic Acid Derivative hydrolysis->diacid diamide Di-amide Derivative amidation->diamide adduct Saturated Side-Chain Derivative michael->adduct heck Analogue Synthesis (e.g., Heck Reaction) analogue Aromatically Substituted Analogue heck->analogue heck_start Substituted Aryl Halide + Methyl Acrylate heck_start->heck Pd Catalyst, Base

Caption: General workflow for synthesizing derivatives.

Protocol I: Saponification of Ester Groups

Hydrolysis of the two methyl ester groups to their corresponding carboxylic acids is a fundamental transformation. The resulting di-acid is a key intermediate for subsequent modifications, most notably amidation. The protocol below employs a standard base-catalyzed saponification.

Causality and Experimental Rationale

Base-catalyzed hydrolysis (saponification) is an irreversible process that proceeds via nucleophilic acyl substitution. Sodium hydroxide in a mixed solvent system of methanol and water ensures both the solubility of the organic substrate and the availability of the hydroxide nucleophile.[2] The reaction is heated to reflux to ensure a sufficient reaction rate.[2] Acidification in the final step protonates the carboxylate salt, causing the di-acid product to precipitate from the aqueous solution.[2]

Detailed Step-by-Step Protocol
  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate (1.0 eq) in a 2:3 mixture of methanol and water.

  • Add Base: Add sodium hydroxide (2.5 eq, dissolved in a minimal amount of water) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling & Acidification: Once the reaction is complete, cool the flask in an ice bath. Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is ~2. A white precipitate should form.[2]

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water to remove inorganic salts.

  • Drying: Dry the resulting white solid, 4-(2-carboxyvinyl)benzoic acid, under vacuum to a constant weight. Yields are typically high (>90%).[2]

Protocol II: Synthesis of Amide Derivatives

Amide bond formation is one of the most critical reactions in drug discovery.[3] This protocol describes the conversion of the di-carboxylic acid (synthesized in Protocol I) into a di-amide derivative using a primary or secondary amine.

The Role of Coupling Agents

Direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures.[4] To facilitate the reaction under mild conditions, coupling agents are employed. This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid, making it susceptible to nucleophilic attack. HOBt acts as an additive to suppress side reactions and minimize potential racemization, forming a more reactive HOBt-ester intermediate.[3][5] A tertiary amine base like N,N-Diisopropylethylamine (DIPEA) is often added to neutralize any acid formed and drive the reaction to completion.[3]

G cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester Active HOBt-Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide Amide Product (R-CONH-R') HOBt_Ester->Amide + R'-NH2 Amine R'-NH2

Caption: EDC/HOBt mediated amide coupling mechanism.

Detailed Step-by-Step Protocol
  • Initial Setup: To a solution of 4-(2-carboxyvinyl)benzoic acid (1.0 eq) in an anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF), add HOBt (0.2 eq, catalytic) and EDC hydrochloride (2.2 eq).[3]

  • Activation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active HOBt-ester.

  • Amine Addition: Add the desired amine (2.2 eq) and DIPEA (2.5 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired di-amide derivative.[6]

Reagent ClassExamplesMolar Eq.Purpose
Carboxylic Acid 4-(2-carboxyvinyl)benzoic acid1.0Substrate
Amine Aniline, Benzylamine, Morpholine2.2Nucleophile
Coupling Agent EDC, HATU, HBTU2.2Acid Activation
Additive HOBt, DMAP0.1 - 1.0Catalysis/Suppress Side Reactions[3]
Base DIPEA, Triethylamine2.5Acid Scavenger
Solvent DMF, CH₃CN, CH₂Cl₂-Reaction Medium

Table 1. Summary of Reagents for Amide Coupling Reactions.

Protocol III: Synthesis of Analogues via the Heck Reaction

To generate derivatives with substitutions on the aromatic ring, a de novo synthesis approach is often most efficient. The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling method for this purpose.[7] It allows for the coupling of an aryl halide with an alkene, in this case, forming the core structure from substituted building blocks.[7][8]

Mechanistic Considerations

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Alkene Coordination & Insertion: The alkene (methyl acrylate) coordinates to the palladium center and subsequently inserts into the Aryl-Pd bond.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, reforming the double bond in the product and generating a palladium-hydride species.

  • Reductive Elimination: The base in the reaction mixture neutralizes the generated H-X and facilitates the regeneration of the Pd(0) catalyst, completing the cycle.

While highly effective, a key consideration is the potential for palladium loss from the catalytic cycle, and the use of phosphine ligands can introduce toxicity and cost.[8] Modern protocols often explore ligand-free conditions or the use of more robust catalyst systems.[9]

Detailed Step-by-Step Protocol (Example: from Methyl 4-bromobenzoate)
  • Catalyst Precursor: In a Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (e.g., methyl 4-bromobenzoate, 1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable ligand if required (e.g., triphenylphosphine, 0.04 eq).

  • Solvent and Reagents: Add a high-boiling polar aprotic solvent such as N-methylpyrrolidone (NMP) or DMF.[9][10] Add methyl acrylate (1.2 eq) and a base (e.g., triethylamine, 1.5 eq).[9]

  • Reaction: Heat the mixture to 100-140 °C and stir for 8-16 hours. Monitor the disappearance of the aryl halide by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with a suitable organic solvent like ethyl acetate. Filter the mixture through a pad of celite to remove palladium black.

  • Extraction: Wash the filtrate with water and brine to remove the solvent and salt byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired analogue.

Characterization of Synthesized Derivatives

Confirmation of the structure and purity of all synthesized compounds is essential. A combination of the following analytical techniques is standard practice:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the presence of key functional groups and the success of the chemical transformation.[10]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[10]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[10]

  • Infrared (IR) Spectroscopy: Useful for identifying the presence or absence of key functional groups, such as the carbonyl stretch in esters, carboxylic acids, and amides.

References

  • MySkinRecipes. (n.d.). methyl(E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate. Retrieved from [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-(benzyloxy)-3-methoxybenzoate. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. PubChem. Retrieved from [Link]

  • ChemSynthesis. (n.d.). methyl 4-(3-diethylamino-3-oxoprop-1-en-2-yl)benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck arylation of methyl vinyl ketone with phenyl iodides. Retrieved from [Link]

  • ACS Publications. (n.d.). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Retrieved from [Link]

  • Google Patents. (n.d.). US6458948B1 - Process for producing carboxylic acid derivative and condensing agent comprising quaternary ammonium salt.
  • The Royal Society of Chemistry. (n.d.). Suzuki-Miyaura coupling reaction of 4-bromobenzoic acid and phenylboronic acid in aqueous media. Retrieved from [Link]

  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives [Video]. YouTube. Retrieved from [Link]

  • PubMed. (n.d.). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromobenzoic.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction. Retrieved from [Link]

Sources

Application Note & Protocols: Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate as a Functional Monomer

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the utilization of Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate as a versatile monomer. We present its fundamental physicochemical properties, discuss common synthetic strategies, and provide a comprehensive, field-tested protocol for its free-radical polymerization. Furthermore, we outline key characterization techniques for the resulting polymer and explore its potential applications, grounded in its unique chemical structure.

Introduction: A Monomer of Unique Potential

Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate is a specialized acrylate monomer distinguished by its rigid aromatic core and multiple ester functionalities. Its structure, featuring an α,β-unsaturated ester system, makes it highly susceptible to polymerization, while the para-substituted benzene ring imparts significant thermal stability and unique optical properties to the resulting polymer.[1]

The presence of two distinct methyl ester groups offers latent reactivity, opening avenues for post-polymerization modification. This dual-functionality—a polymerizable vinyl group and modifiable esters—positions this monomer as a valuable building block for creating advanced functional polymers. These polymers are of interest in fields requiring high-performance materials, such as specialty coatings, optical resins, and matrices for controlled-release applications in drug development.[1][2]

Monomer Profile and Physicochemical Properties

A thorough understanding of the monomer's properties is critical for designing successful polymerization experiments and ensuring safe handling.

PropertyValueSource
IUPAC Name methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate[3]
CAS Number 52148-89-7[3]
Molecular Formula C₁₂H₁₂O₄[1][3]
Molecular Weight 220.22 g/mol [1][3]
Appearance Yellow powder[3]
Purity ≥95% (typical commercial grade)[3]
Storage Store at 0-8 °C, sealed, under dry conditions[3]

Hazard Profile: This compound may cause skin and serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[3]

Synthesis of the Monomer: An Overview

While commercially available, understanding the synthesis of Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate provides context for its purity and potential side products. Two prevalent methods are the Wittig reaction (and its variants) and the Mizoroki-Heck reaction.

  • Wittig-type Reactions: These reactions are a cornerstone of alkene synthesis, converting aldehydes or ketones into alkenes.[4][5] In a typical approach, a phosphonium ylide, generated from a phosphonate ester like trimethyl phosphonoacetate, reacts with methyl 4-formylbenzoate to yield the target monomer with high stereoselectivity for the E-isomer.[6]

  • Mizoroki-Heck Reaction: This palladium-catalyzed cross-coupling reaction is a powerful tool for C-C bond formation.[7][8] It allows for the coupling of an aryl halide (e.g., methyl 4-iodobenzoate) with an alkene (methyl acrylate) to form the desired product.[7][9] This method is highly efficient but requires careful removal of the palladium catalyst from the final product.

cluster_0 Monomer Synthesis Workflow Reactants Starting Materials (e.g., Methyl 4-formylbenzoate + Phosphonate Ester) Reaction Wittig-Type Reaction (Base, Anhydrous Solvent) Reactants->Reaction Quench Reaction Quenching (e.g., with aq. NH4Cl) Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purification (Recrystallization or Column Chromatography) Workup->Purify Product Monomer Product (>95% Purity) Purify->Product

Caption: A generalized workflow for the synthesis and purification of the monomer.

Polymerization Protocols and Validation

The acrylate functionality of Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate makes it an excellent candidate for free-radical polymerization. This method is versatile, robust, and tolerant of various functional groups.[10][11]

Principle of Free-Radical Polymerization

The process involves three key stages:

  • Initiation: A free-radical initiator (e.g., AIBN) thermally decomposes to generate primary radicals. These radicals attack the vinyl group of the monomer, creating an initiated monomer radical.

  • Propagation: The monomer radical rapidly adds to other monomer molecules, extending the polymer chain. This step is the primary chain-growth phase.[10]

  • Termination: The growth of polymer chains is halted when two propagating radicals combine or disproportionate.

Detailed Protocol: Solution Free-Radical Polymerization

This protocol is designed for a laboratory-scale synthesis (approx. 5g of polymer) and can be scaled accordingly.

Materials & Equipment:

  • Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate (Monomer)

  • Azobisisobutyronitrile (AIBN, Initiator)

  • Anhydrous Toluene or Anisole (Solvent)

  • Methanol (Non-solvent for precipitation)

  • Three-neck round-bottom flask with magnetic stirrer, condenser, and nitrogen inlet

  • Schlenk line or nitrogen balloon setup

  • Heating mantle with temperature controller

  • Vacuum filtration apparatus

Step-by-Step Methodology:

  • System Setup & Inerting:

    • Assemble the three-neck flask with a condenser and a nitrogen inlet/outlet. Ensure all glassware is oven-dried to remove moisture.

    • Add the monomer (e.g., 5.0 g, 22.7 mmol) and a magnetic stir bar to the flask.

    • Seal the flask and purge the system with dry nitrogen for 15-20 minutes to remove oxygen, which can inhibit radical polymerization. Causality: Oxygen is a diradical that readily scavenges propagating radicals, leading to low molecular weight or complete inhibition of the reaction.

  • Reagent Dissolution:

    • Under a positive flow of nitrogen, add anhydrous solvent (e.g., 20 mL of toluene) to the flask via syringe. Stir until the monomer is fully dissolved.

    • In a separate vial, dissolve the initiator (AIBN, e.g., 28 mg, 0.17 mmol, for a Monomer:Initiator ratio of ~133:1) in a small amount of the solvent (~2 mL). Insight: The Monomer:Initiator ratio is a key parameter for controlling the final molecular weight of the polymer. A higher ratio generally leads to a higher molecular weight.

  • Initiation and Propagation:

    • Heat the monomer solution to the reaction temperature (typically 70-80 °C for AIBN in toluene).

    • Once the temperature has stabilized, inject the AIBN solution into the flask.

    • Allow the reaction to proceed under a gentle nitrogen flow with continuous stirring for 12-24 hours. The solution will gradually become more viscous as the polymer forms.

  • Polymer Isolation:

    • After the reaction period, cool the flask to room temperature. The solution should be noticeably viscous.

    • In a separate beaker, place a large excess of a non-solvent (e.g., 250 mL of cold methanol) and stir vigorously.

    • Slowly pour the viscous polymer solution into the stirring methanol. The polymer will precipitate as a white or off-white solid. Principle: The polymer is insoluble in methanol while the unreacted monomer and initiator fragments remain dissolved, enabling purification.

  • Purification and Drying:

    • Allow the precipitate to stir in the methanol for 30 minutes to ensure complete removal of soluble impurities.

    • Collect the polymer by vacuum filtration.

    • Wash the collected polymer with fresh methanol (2 x 30 mL).

    • To further purify, the polymer can be re-dissolved in a minimal amount of a good solvent (e.g., THF or Dichloromethane) and re-precipitated into cold methanol.

    • Dry the final polymer product in a vacuum oven at 40-50 °C overnight to a constant weight.

cluster_1 Polymerization & Characterization Workflow Setup 1. Inert Setup (N2 Purge) Reagents 2. Dissolve Monomer & Initiator Setup->Reagents Polymerize 3. Polymerization (Heat, 12-24h) Reagents->Polymerize Precipitate 4. Precipitation (in Methanol) Polymerize->Precipitate Filter 5. Filtration & Washing Precipitate->Filter Dry 6. Vacuum Drying Filter->Dry Polymer Final Polymer Dry->Polymer Characterize 7. Characterization (GPC, NMR, FT-IR) Polymer->Characterize

Caption: Step-by-step workflow for the solution free-radical polymerization process.

Protocol Validation: Polymer Characterization

Confirming the identity and quality of the synthesized polymer is a critical, self-validating step.

TechniquePurposeExpected Result
FT-IR Spectroscopy Confirm polymerizationDisappearance of the C=C vinyl stretch (~1630 cm⁻¹) from the monomer. Persistence of the C=O ester stretch (~1720 cm⁻¹) and aromatic signals.
¹H NMR Spectroscopy Confirm structure & purityDisappearance of the sharp vinyl proton signals (6.5-7.8 ppm) from the monomer. Appearance of a broad polymer backbone signal (1.5-3.0 ppm). Aromatic and methoxy protons will remain but may be broadened.
Gel Permeation Chromatography (GPC) Determine molecular weight (Mn, Mw) and polydispersity index (PDI)A monomodal distribution curve. PDI for free-radical polymerization is typically > 1.5.
Differential Scanning Calorimetry (DSC) Determine Glass Transition Temperature (Tg)A single Tg, indicating an amorphous polymer. The value will depend on molecular weight but is expected to be relatively high due to the rigid aromatic backbone.

Application Focus: Properties and Potential

The structure of poly(Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate) directly informs its properties and potential applications. The high concentration of aromatic rings and ester groups creates a material with distinct characteristics.

  • Optical Materials: The phenyl rings contribute to a high refractive index, making the polymer a candidate for optical coatings, lenses, or encapsulants for optoelectronic devices.

  • Specialty Coatings: The polymer's inherent rigidity and potential for high thermal stability (high Tg) make it suitable for protective or functional coatings that require hardness and durability.[12][13]

  • Drug Delivery & Biomaterials: The two ester groups per repeating unit are susceptible to hydrolysis. This allows for the design of biodegradable materials. By co-polymerizing with other monomers, the degradation rate can be tuned. The polymer can serve as a matrix for encapsulating active pharmaceutical ingredients (APIs), releasing them as the polymer backbone degrades.[1]

cluster_props Resulting Polymer Properties cluster_apps Potential Applications Monomer Monomer Structure + Aromatic Ring + Vinyl Group + Ester Groups Prop1 High Refractive Index Monomer->Prop1 Prop2 High Tg / Rigidity Monomer->Prop2 Prop3 Hydrolytic Degradability Monomer->Prop3 App1 Optical Resins & Coatings Prop1->App1 App2 High-Performance Films Prop2->App2 App3 Drug Delivery Matrices Prop3->App3

Sources

Application Notes and Protocols for Suzuki Coupling with Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Suzuki Coupling in Modern Drug Discovery

The Suzuki-Miyaura coupling, a Nobel Prize-winning palladium-catalyzed cross-coupling reaction, stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] Its prominence stems from its remarkable versatility in constructing carbon-carbon bonds, typically between aryl or vinyl halides and organoboron compounds.[1] This reaction is celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its reagents.[2]

This guide focuses on the application of the Suzuki coupling to a specific and valuable class of substrates: methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate and its derivatives. These compounds, featuring a vinylogous ester system, are important precursors for the synthesis of complex molecules, including biaryl structures that are prevalent in many biologically active compounds.[3] The successful implementation of Suzuki coupling with these substrates offers a direct and efficient route to novel chemical entities with significant potential in drug development programs.

Mechanistic Underpinnings: A Guide to Rational Reaction Design

A thorough understanding of the Suzuki coupling mechanism is paramount for troubleshooting and optimizing these reactions. The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R1-X R1-Pd(II)L2-X R1-Pd(II)L2-X Oxidative Addition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation [R2-B(OR)3]- R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 Transmetalation->R1-Pd(II)L2-R2 Reductive Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive Elimination Reductive Elimination->Pd(0)L2 R1-R2 R1-R2 Reductive Elimination->R1-R2

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (or carbon-triflate) bond of the electrophile (e.g., a bromo- or iodo-substituted methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate derivative), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: A Step-by-Step Guide

The following protocol provides a robust starting point for the Suzuki coupling of a methyl 4-(halo/triflate)-cinnamate derivative with an arylboronic acid. It is crucial to note that optimization of reaction parameters may be necessary for different substrate combinations.

Materials and Reagents
  • Methyl 4-(bromo/iodo/triflyloxy)cinnamate derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KF) (2-3 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF, DME)

  • Degassing equipment (e.g., Schlenk line, nitrogen/argon balloon)

Reaction Setup and Procedure

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine aryl halide, boronic acid, catalyst, ligand, and base in a Schlenk flask. B Add anhydrous solvent. A->B C Degas the reaction mixture (e.g., three freeze-pump-thaw cycles). B->C D Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) under an inert atmosphere. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool the reaction to room temperature. E->F G Quench with water and extract with an organic solvent (e.g., EtOAc). F->G H Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. G->H I Purify the crude product by column chromatography. H->I

Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the methyl 4-(halo/triflate)-cinnamate derivative (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., a 4:1 mixture of Toluene/Ethanol) via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes, or by subjecting the flask to three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Key Parameters and Optimization Strategies

The success of a Suzuki coupling reaction is highly dependent on the careful selection of several key parameters. The following table summarizes these variables and provides insights for optimization.

ParameterOptions and ConsiderationsRationale and Field-Proven Insights
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂Pd(PPh₃)₄ is often a reliable choice for a wide range of substrates. For more challenging couplings, pre-catalysts like Pd₂(dba)₃ in combination with a specific ligand may be necessary.
Ligand Phosphine-based (e.g., PPh₃, P(t-Bu)₃, SPhos, XPhos), N-heterocyclic carbenes (NHCs)The ligand stabilizes the palladium catalyst and modulates its reactivity. Bulky, electron-rich phosphines are often effective for less reactive aryl chlorides or hindered substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KF, t-BuOKThe base is crucial for activating the boronic acid. For substrates containing ester functionalities, milder bases like K₂CO₃ or KF are recommended to prevent hydrolysis.[1]
Solvent Toluene, Dioxane, THF, DME, DMF, often with water or an alcohol as a co-solventThe choice of solvent affects the solubility of the reagents and the stability of the catalytic species. A mixture of an organic solvent and water or an alcohol often enhances the reaction rate.
Temperature Room temperature to refluxHigher temperatures generally increase the reaction rate, but can also lead to decomposition of the catalyst or side reactions. Optimization is often required.
Boron Reagent Boronic acids, boronic esters (e.g., pinacol esters)Boronic esters can offer enhanced stability and are sometimes used to avoid homocoupling of the boronic acid.[4][5]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient degassing, incorrect base or solvent, low reaction temperature.Ensure the catalyst is active and the reaction is thoroughly degassed. Screen different bases, solvents, and ligands. Increase the reaction temperature.
Homocoupling of Boronic Acid Presence of oxygen, inappropriate catalyst or reaction conditions.Thoroughly degas the reaction mixture. Consider using a boronic ester instead of a boronic acid.
Hydrolysis of Ester Use of a strong base.Switch to a milder base such as KF or K₂CO₃.[1]
Protodeborylation Presence of water or protic solvents with an unstable boronic acid.Use a more stable boronic ester (e.g., pinacol ester). Minimize the amount of water in the reaction.

Conclusion

The Suzuki-Miyaura coupling is a powerful and versatile tool for the synthesis of complex organic molecules. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can successfully apply this methodology to challenging substrates such as methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate derivatives. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and development, enabling the efficient synthesis of novel chemical entities.

References

  • Zakrzewski, J., & Huras, B. (2015). Synthesis and study of new paramagnetic resveratrol analogues. Beilstein Journal of Organic Chemistry, 11, 1353–1363.
  • D'Augustin, M., et al. (2007). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 72(20), 7639–7646.
  • Haydl, A. M., & Hartwig, J. F. (2019). Palladium-Catalyzed Methylation of Aryl, Heteroaryl, and Vinyl Boronate Esters. Organic Letters, 21(5), 1337–1341.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Liu, J. (2009). Synthesis of Resveratrol and Its Analogs, Phase-Transfer Catalyzed Asymmetric Glycolate Aldol Reaction, and Total Synthesis of 8. BYU ScholarsArchive.
  • Wintner, J. (2020). Answer to "In Suzuki coupling can the boronic acid couple with each other?".
  • Haydl, A. M., & Hartwig, J. F. (2019).
  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(15), 5127–5137.
  • Káňová, K., et al. (2020). Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 25(21), 5127.
  • Navarro, O. (2006). Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Phenylboronic Acid.
  • Taylor, A. M., Altman, R. A., & Buchwald, S. L. (2009). Palladium-Catalyzed Enantioselective α-Arylation and α-Vinylation of Oxindoles Facilitated by an Axially Chiral P-Stereogenic Ligand. MIT Open Access Articles.
  • Moradi, W. A., & Buchwald, S. L. (2001). Palladium-Catalyzed α-Arylation of Esters. Organic Chemistry Portal.
  • Master Organic Chemistry. (2016, March 10).
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Franzén, R. (2000). The Suzuki, the Heck, and the Stille reaction. Three versatile methods for the introduction of new C–C bonds on solid support. Canadian Journal of Chemistry, 78(7), 957-962.
  • Operation Orgo. (2016, April 15). Special Topic G Part 1- Heck, Stille, and Suzuki Reactions [Video]. YouTube.
  • Chemistry Unleashed. (2021, October 22). CHM 252 Organometallics: Comparing Suzuki and Heck Reactions & How to Use Them Part 14 [Video]. YouTube.

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Application Notes and Protocols: Michael Addition Reactions Involving Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Michael addition stands as a cornerstone reaction in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds in a mild and efficient manner.[1] This guide provides an in-depth exploration of Michael addition reactions utilizing methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate as a versatile Michael acceptor. This substrate, featuring an α,β-unsaturated ester system, is a valuable building block for constructing complex molecular architectures relevant to pharmaceutical and materials science research.[2] We present the underlying mechanistic principles, detailed experimental protocols for reactions with various nucleophiles (carbon, nitrogen, and sulfur), and discuss applications in drug development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful reaction for molecular synthesis.

Foundational Principles of the Michael Addition Reaction

The Michael reaction, also known as Michael 1,4-addition, involves the addition of a nucleophile (the "Michael donor") to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-withdrawing group (the "Michael acceptor").[1] This conjugate addition is a thermodynamically controlled process, driven by the formation of a strong carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond.[3]

1.1. The Reaction Mechanism

The base-catalyzed Michael addition proceeds through a well-defined three-step mechanism:[3]

  • Deprotonation: A base abstracts an acidic proton from the Michael donor to form a resonance-stabilized nucleophile, often an enolate.[1][4]

  • Conjugate Addition: The generated nucleophile attacks the electrophilic β-carbon of the Michael acceptor, breaking the C=C π-bond and forming a new enolate intermediate.[1]

  • Protonation: The enolate intermediate is protonated by the conjugate acid of the base (or a solvent molecule) to yield the final 1,5-dicarbonyl product (or a related structure).[3]

This process is thermodynamically favorable and, unlike reactions such as the Claisen condensation, often requires only a catalytic amount of base.[4]

Michael_Mechanism Figure 1: Generalized Mechanism of the Michael Addition cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation Donor Michael Donor (e.g., Malonate) Enolate Enolate (Nucleophile) Donor->Enolate + B⁻ Base Base (B⁻) HB H-B Acceptor Michael Acceptor (α,β-Unsaturated Ester) Enolate->Acceptor Nucleophilic Attack Intermediate Enolate Intermediate Acceptor->Intermediate Product Final Adduct (1,5-Dicarbonyl Compound) Intermediate->Product + H-B Experimental_Workflow Figure 2: General Experimental Workflow A 1. Reaction Setup - Dissolve reactants - Add catalyst/base - Stir under controlled temp. B 2. Reaction Monitoring - Thin-Layer Chromatography (TLC) - or LC-MS A->B Monitor Progress C 3. Work-up - Quench reaction - Liquid-liquid extraction - Dry organic layer B->C Upon Completion D 4. Purification - Concentrate in vacuo - Column Chromatography C->D E 5. Product Characterization - NMR (¹H, ¹³C) - Mass Spectrometry (MS) - Purity analysis (HPLC) D->E

Caption: Figure 2: General Experimental Workflow.

Protocol 1: Michael Addition of Diethyl Malonate (Carbon Nucleophile)

This protocol describes a classic carbon-carbon bond-forming reaction, yielding a highly functionalized 1,5-diester product.

Materials and Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate220.231.10 g5.01.0 eq
Diethyl malonate160.170.88 g (0.78 mL)5.51.1 eq
Sodium ethoxide (NaOEt)68.0568 mg1.00.2 eq (catalytic)
Ethanol (anhydrous)46.0725 mL-Solvent
Hydrochloric acid (1 M)-~15 mL-For work-up
Saturated NaCl (brine)-20 mL-For work-up
Ethyl acetate-~100 mL-For extraction
Anhydrous MgSO₄---Drying agent

Step-by-Step Procedure

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous ethanol (25 mL) and sodium ethoxide (68 mg). Stir until the base is fully dissolved.

  • Add diethyl malonate (0.78 mL) to the solution and stir for 10 minutes at room temperature to ensure complete formation of the enolate.

  • Add methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate (1.10 g) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting benzoate will indicate completion. [5]6. Work-up: Once the reaction is complete, cool the flask in an ice bath and slowly neutralize the mixture by adding 1 M HCl until the pH is ~7.

  • Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate and 20 mL of deionized water. Shake and separate the layers.

  • Extract the aqueous layer with an additional portion of ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with saturated NaCl (brine, 20 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the residue via flash column chromatography on silica gel (gradient elution, 10% to 30% ethyl acetate in hexanes) to yield the pure Michael adduct.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). [6]

Protocol 2: Aza-Michael Addition of Piperidine (Nitrogen Nucleophile)

The aza-Michael addition is a crucial method for synthesizing β-amino carbonyl compounds, which are prevalent motifs in pharmaceuticals.

Materials and Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate220.231.10 g5.01.0 eq
Piperidine85.150.47 g (0.54 mL)5.51.1 eq
Acetonitrile41.0520 mL-Solvent
Deionized Water-50 mL-For work-up
Ethyl acetate-~100 mL-For extraction
Anhydrous Na₂SO₄---Drying agent

Step-by-Step Procedure

  • In a 50 mL round-bottom flask, dissolve methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate (1.10 g) in acetonitrile (20 mL).

  • Add piperidine (0.54 mL) to the solution at room temperature with gentle stirring. [5]3. Stir the reaction mixture at room temperature for 2-3 hours. This reaction is often rapid and can be performed without an added catalyst.

  • Monitor the reaction by TLC (1:1 Hexanes:Ethyl Acetate with 1% triethylamine to prevent streaking).

  • Work-up: Upon completion, concentrate the mixture in vacuo to remove the acetonitrile.

  • Add ethyl acetate (50 mL) and deionized water (50 mL) to the residue.

  • Separate the layers in a separatory funnel. Extract the aqueous phase with ethyl acetate (2 x 25 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. The resulting crude product is often of high purity, but can be further purified by silica gel chromatography if necessary.

  • Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and MS to confirm the structure and purity.

Protocol 3: Thia-Michael Addition of Thiophenol (Sulfur Nucleophile)

The thia-Michael reaction is of high interest in drug development for the synthesis of covalent inhibitors, where a cysteine residue in a target protein acts as the biological nucleophile.

Materials and Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate220.231.10 g5.01.0 eq
Thiophenol110.180.55 g (0.51 mL)5.01.0 eq
Triethylamine (Et₃N)101.1970 µL0.50.1 eq (catalytic)
Dichloromethane (DCM)84.9325 mL-Solvent
Saturated NaHCO₃-20 mL-For work-up
Anhydrous MgSO₄---Drying agent

Step-by-Step Procedure

  • Dissolve methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate (1.10 g) in dichloromethane (25 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.

  • Add thiophenol (0.51 mL) to the solution.

  • Add triethylamine (70 µL) as a catalyst to facilitate the reaction.

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction to completion using TLC (4:1 Hexanes:Ethyl Acetate).

  • Work-up: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification: After filtration, remove the solvent under reduced pressure. The crude oil can be purified by flash column chromatography on silica gel (gradient elution, 5% to 20% ethyl acetate in hexanes) to afford the pure thioether product.

  • Characterization: Verify the product's identity and purity via NMR spectroscopy and mass spectrometry.

Applications in Drug Discovery and Medicinal Chemistry

Michael addition reactions are pivotal in the synthesis of biologically active compounds and pharmaceuticals. [7]

  • Scaffold Synthesis: The products of these reactions, such as 1,5-dicarbonyls and β-amino or β-thio esters, are versatile intermediates. They serve as key building blocks for synthesizing complex heterocyclic systems and molecules with potential therapeutic value, including analgesics. [7]* Covalent Inhibitors: Michael acceptors are increasingly designed as covalent inhibitors of enzymes. [8]The α,β-unsaturated system can react with nucleophilic residues like cysteine in a protein's active site, leading to irreversible inhibition. [9]A thorough understanding of the reactivity of Michael acceptors like the title compound is essential for designing targeted covalent drugs with optimal efficacy and minimal off-target effects.

  • Prodrug and Bioconjugation: The reactivity of Michael acceptors can be harnessed in prodrug design, where a drug is released upon a biological Michael addition event. They are also used as chemical handles for bioconjugation, linking molecules to proteins or other biomacromolecules.

Troubleshooting and Key Considerations
IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction Insufficiently strong base; Steric hindrance; Low reactivity of nucleophile.Use a stronger base (e.g., NaH for malonates). Increase reaction temperature. Consider using a more reactive nucleophile or a catalyst.
Side Product Formation 1,2-Addition: Use of a hard, strong nucleophile (e.g., organolithium).<[10]br>Polymerization: Strongly basic or acidic conditions; high temperature.Use a softer nucleophile (e.g., Gilman cuprates, thiols) to favor 1,4-addition. [3]Run the reaction at a lower temperature and add the acceptor slowly to the nucleophile solution.
Difficult Purification Similar polarity of starting material and product; Streaking on TLC plate.Optimize the eluent system for column chromatography. For basic products (aza-Michael), add a small amount of triethylamine (~1%) to the eluent to improve peak shape.
Safety Precautions
  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium ethoxide is corrosive and moisture-sensitive. Handle under an inert atmosphere if possible.

  • Thiophenol has a strong, unpleasant odor and is toxic. Handle exclusively in a fume hood.

  • Piperidine and triethylamine are corrosive and flammable bases. Avoid inhalation and skin contact.

  • Refer to the Safety Data Sheet (SDS) for each reagent before use.

References
  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]

  • Wikipedia. Michael addition reaction. [Link]

  • Chemistry LibreTexts. (2025, January 19). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]

  • Chemistry Steps. Michael Addition Reaction Mechanism. [Link]

  • Organic Chemistry Portal. Michael Addition. [Link]

  • Zhu, S., & Yu, S. (2017). B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. Organic Letters, 19(11), 2993–2996. [Link]

  • MySkinRecipes. methyl(E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate. [Link]

  • Ullah, Z., et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Clinical, Cosmetic and Investigational Dermatology, 14, 295–311. [Link]

  • ResearchGate. (2025, October 8). Current Developments in Michael Addition Reaction using Heterocycles as Convenient Michael Donors. [Link]

  • Dandavathi, A., et al. (2020). 4-[(E)-3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile. IUCrData, 5(6). [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • Nicewicz, D. A., & MacMillan, D. W. C. (2014). Direct β-Alkylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 136(18), 6617–6620. [Link]

  • ChemRxiv. (2022, May 17). Synthesis and styrene copolymerization of novel methoxy, methyl, halogen and oxy ring-disubstituted octyl phenylcyanoacrylates. [Link]

  • Chad's Prep. (2021, April 24). 21.8 Michael Reactions | Organic Chemistry. [Link]

  • Li, S. T., et al. (2022). Michael acceptor molecules in natural products and their mechanism of action. Frontiers in Pharmacology, 13, 1041179. [Link]

  • MDPI. Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality?. [Link]

  • Muth, A. C., et al. (2017). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry, 60(19), 7949–7963. [Link]

Sources

Application Notes and Protocols for the Diels-Alder Reaction with Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides detailed application notes and protocols for the utilization of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate as a dienophile in Diels-Alder reactions. This document is structured to provide not only procedural steps but also the scientific rationale behind the experimental design, ensuring both technical accuracy and practical applicability for researchers in organic synthesis, medicinal chemistry, and materials science.

I. Introduction: The Strategic Value of the Diels-Alder Reaction and the Utility of a Specialized Dienophile

The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers a powerful and atom-economical method for the construction of six-membered rings.[1][2] This pericyclic [4+2] cycloaddition reaction between a conjugated diene and a dienophile has been instrumental in the synthesis of complex natural products, pharmaceuticals, and advanced materials.[2] The strategic selection of the dienophile is paramount in controlling the reactivity, regioselectivity, and stereoselectivity of the transformation.

Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate is an electron-deficient dienophile poised for efficient participation in normal electron demand Diels-Alder reactions. The presence of two electron-withdrawing ester groups, conjugated with the alkene, significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating a rapid reaction with electron-rich dienes.[3] The rigid aryl backbone and the stereochemistry of the trans-alkene offer a predictable platform for the synthesis of highly functionalized cyclohexene derivatives, which are valuable scaffolds in drug discovery and development.

II. Synthesis and Characterization of Methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

The synthesis of this specialized dienophile can be efficiently achieved via a Horner-Wadsworth-Emmons reaction, which is renowned for its high (E)-selectivity in alkene formation.[4][5] This method offers a distinct advantage over the traditional Wittig reaction by providing a water-soluble phosphate byproduct that is easily removed during workup.[5]

Protocol 1: Synthesis via Horner-Wadsworth-Emmons Reaction

This protocol is adapted from a similar synthesis of methyl (E)-4-methoxycinnamate.[6]

Materials:

  • Methyl 4-formylbenzoate

  • Trimethyl phosphonoacetate

  • Sodium methoxide (25 wt% solution in methanol)

  • Anhydrous Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, stir bar, syringe, needle, separatory funnel, rotary evaporator.

Procedure:

  • Preparation of the Ylide: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol (10 mL). To this, add sodium methoxide solution (1.2 equivalents) followed by the dropwise addition of trimethyl phosphonoacetate (1.1 equivalents). Stir the mixture at room temperature for 30 minutes to generate the phosphonate ylide.

  • Aldehyde Addition: Dissolve methyl 4-formylbenzoate (1.0 equivalent) in a minimal amount of anhydrous methanol and add it dropwise to the ylide solution at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[7]

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the highly basic sodium methoxide and the ylide with atmospheric moisture and carbon dioxide.

  • Anhydrous Solvents: Water can quench the strong base and the ylide, thus inhibiting the reaction.

  • Dropwise Addition at 0 °C: Controls the exothermic reaction between the ylide and the aldehyde, preventing side reactions.

  • Aqueous Workup: The use of sodium bicarbonate neutralizes any remaining acidic species and helps in the separation of the organic product from the water-soluble phosphate byproduct.

Characterization Data:
  • Chemical Formula: C₁₂H₁₂O₄[8]

  • Molecular Weight: 220.23 g/mol [8]

  • Appearance: Expected to be a solid.[8]

  • ¹H NMR (predicted, CDCl₃, 400 MHz): δ (ppm) ~7.5-8.1 (m, 4H, Ar-H), ~7.7 (d, 1H, J ≈ 16 Hz, vinylic-H), ~6.5 (d, 1H, J ≈ 16 Hz, vinylic-H), ~3.9 (s, 3H, OCH₃), ~3.8 (s, 3H, OCH₃). The large coupling constant for the vinylic protons is characteristic of a trans-alkene.

  • ¹³C NMR (predicted, CDCl₃, 100 MHz): δ (ppm) ~167, ~166 (C=O), ~145 (vinylic-C), ~138 (Ar-C), ~130 (Ar-CH), ~128 (Ar-CH), ~120 (vinylic-C), ~52, ~51 (OCH₃).

  • IR (KBr, cm⁻¹): Expected to show strong C=O stretching frequencies around 1720-1700 cm⁻¹, C=C stretching around 1640 cm⁻¹, and C-O stretching in the 1300-1100 cm⁻¹ region.

III. Application in Diels-Alder Reactions

Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate serves as a potent dienophile in [4+2] cycloaddition reactions. Its reactivity can be further enhanced by the use of Lewis acid catalysts, which coordinate to the carbonyl oxygen atoms, thereby increasing the electron-deficient nature of the alkene.[9]

Protocol 2: Diels-Alder Reaction with Cyclopentadiene

This protocol outlines a general procedure for the Lewis acid-catalyzed Diels-Alder reaction with freshly cracked cyclopentadiene.

Materials:

  • Methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

  • Dicyclopentadiene

  • Anhydrous Dichloromethane (DCM)

  • Lewis Acid (e.g., Aluminum chloride (AlCl₃) or Diethylaluminum chloride (Et₂AlCl))

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distillation apparatus, round-bottom flask, stir bar, syringe, separatory funnel, rotary evaporator.

Procedure:

  • Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer (bp ~41 °C) in a flask cooled in an ice bath. Use the freshly distilled cyclopentadiene immediately.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate (1.0 equivalent) in anhydrous DCM.

  • Lewis Acid Addition: Cool the solution to -78 °C (dry ice/acetone bath) and add the Lewis acid (0.1-1.0 equivalent, depending on the desired rate enhancement and selectivity) dropwise. Stir for 15-30 minutes.

  • Diene Addition: Add freshly cracked cyclopentadiene (1.1-1.5 equivalents) dropwise to the cooled solution.

  • Reaction and Monitoring: Allow the reaction to proceed at -78 °C to room temperature for several hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature. Extract with DCM, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

  • Purification: After filtration, concentrate the solvent in vacuo. The resulting crude product, a mixture of endo and exo diastereomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).[7]

Causality of Experimental Choices:

  • Freshly Cracked Cyclopentadiene: Cyclopentadiene readily dimerizes at room temperature. Using freshly distilled monomer ensures high reactivity.

  • Low Temperature (-78 °C): Enhances the stereoselectivity of the reaction, often favoring the formation of the endo product due to secondary orbital interactions. It also helps control the reactivity of the Lewis acid.

  • Lewis Acid Catalyst: Accelerates the reaction rate and can influence the endo/exo selectivity. The choice and amount of Lewis acid may need to be optimized for specific substrates.[10]

  • Quenching with Bicarbonate: Neutralizes the Lewis acid and any other acidic species, making the workup safer and easier.

Expected Products and Stereochemistry

The Diels-Alder reaction between methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate and cyclopentadiene is expected to yield a mixture of endo and exo diastereomers. The endo product is often the kinetic product due to favorable secondary orbital interactions between the π-system of the dienophile's substituents and the developing π-bond in the diene.

Table 1: Representative Diels-Alder Reactions and Conditions

DieneDienophileCatalyst (equiv.)SolventTemp (°C)Time (h)Major ProductYield (%)Reference
CyclopentadieneMethyl AcrylateAlCl₃ (0.1)DCM-78 to RT4Endo>90[1]
FuranMaleic AnhydrideNoneEtherRT12Exo95[11]
IsopreneMethyl AcrylateEt₂AlCl (1.1)Toluene-782Para85[12]

IV. Visualization of Key Processes

Reaction Mechanism

The Diels-Alder reaction proceeds through a concerted, pericyclic transition state.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene (Electron-rich) TS [4+2] Cycloaddition (Concerted) Diene->TS HOMO Dienophile Dienophile (Electron-poor) Dienophile->TS LUMO Product Cyclohexene Derivative TS->Product New σ-bonds formed

Caption: Generalized Diels-Alder reaction mechanism.

Experimental Workflow

A typical workflow for the synthesis and application of the dienophile is outlined below.

Workflow cluster_synthesis Dienophile Synthesis cluster_da_reaction Diels-Alder Reaction A Horner-Wadsworth-Emmons Reaction B Workup & Purification A->B C Characterization (NMR, IR, MS) B->C D Reaction Setup (Inert atmosphere, -78°C) C->D Use of Purified Dienophile E Lewis Acid & Diene Addition D->E F Reaction & Monitoring E->F G Workup & Purification F->G H Product Characterization G->H

Caption: Experimental workflow for synthesis and reaction.

V. Applications in Drug Development and Materials Science

The cyclohexene adducts synthesized using methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate are versatile intermediates. The two ester functionalities can be orthogonally deprotected or further functionalized to introduce a variety of chemical handles. The aromatic ring provides a rigid scaffold that can be modified to modulate pharmacokinetic and pharmacodynamic properties of drug candidates. In materials science, these adducts can be used as monomers for polymerization or as building blocks for the synthesis of novel functional materials with tailored electronic and optical properties.

VI. Conclusion

This guide has provided a detailed framework for the synthesis and application of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate in Diels-Alder reactions. By understanding the underlying principles and following the detailed protocols, researchers can effectively utilize this versatile dienophile to construct complex molecular architectures for a wide range of applications in chemical and pharmaceutical research. The provided protocols are intended as a starting point, and optimization of reaction conditions may be necessary for specific diene substrates.

VII. References

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  • Diastereoselective intramolecular Diels-Alder reactions of the furan diene: the synthesis of (+)-1,4-epoxycadinane. (1993). Canadian Journal of Chemistry, 71(5), 611-627.

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2017). Magnetic Resonance in Chemistry, 55(9), 835-840.

  • Heck reactions of aryl halides and methyl acrylate a catalyzed by complex 3. (n.d.). ResearchGate. Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276-302.

  • Heck reaction between 4-iodoanisole and methyl acrylate employing the... (n.d.). ResearchGate. Retrieved from [Link]

  • (E)-1-ethoxy-4-(3,3,3-trifluoroprop-1-en-1-yl)benzene. (n.d.). SpectraBase. Retrieved from [Link]

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Selective Catalytic Hydrogenation of Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate to Synthesize Methyl 4-(3-methoxy-3-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive protocol for the selective catalytic hydrogenation of the α,β-unsaturated ester, methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate. The primary objective is the saturation of the olefinic carbon-carbon double bond to yield methyl 4-(3-methoxy-3-oxopropyl)benzoate, a valuable intermediate in pharmaceutical synthesis. This document elucidates the underlying reaction mechanism, details the rationale for catalyst and solvent selection, and presents a robust, step-by-step experimental protocol designed for reproducibility and safety. Furthermore, it outlines methods for in-process monitoring and final product characterization, ensuring a self-validating workflow suitable for research and development environments.

Introduction and Scientific Context

Catalytic hydrogenation is a cornerstone of modern organic synthesis, enabling the reduction of unsaturated functional groups with high efficiency and selectivity.[1] The reduction of α,β-unsaturated esters is a particularly important transformation, as the resulting saturated esters are common structural motifs in a wide array of biologically active molecules and pharmaceutical intermediates.[2]

The target transformation in this guide focuses on the selective saturation of the C=C double bond in methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate. The key challenge in this synthesis is to achieve complete reduction of the alkene moiety without affecting the two ester functionalities or the aromatic ring.[3] Achieving this chemoselectivity is critical for ensuring high product yield and purity. Palladium on carbon (Pd/C) is an exemplary catalyst for this purpose, known for its high activity in hydrogenating alkenes under mild conditions while typically preserving more resilient functional groups.[4] This protocol leverages the unique properties of heterogeneous catalysis to deliver a scalable and efficient synthetic route.

Mechanism and Rationale for Experimental Design

The efficacy of the protocol hinges on a clear understanding of the principles governing heterogeneous catalytic hydrogenation.

The Horiuti-Polanyi Mechanism

The widely accepted mechanism for the hydrogenation of alkenes on a metal surface is the Horiuti-Polanyi mechanism.[5] This process can be visualized as a series of discrete steps occurring on the active sites of the palladium catalyst.

  • Adsorption & Activation: Molecular hydrogen (H₂) adsorbs onto the palladium surface and dissociates into reactive hydrogen atoms (H•). Simultaneously, the alkene substrate coordinates to the catalyst surface via its π-electron system.[5]

  • Stepwise Hydrogen Transfer: A hydrogen atom migrates from the catalyst surface to one of the olefinic carbons, forming a half-hydrogenated intermediate that remains bonded to the catalyst.[5]

  • Second Hydrogen Transfer & Desorption: A second hydrogen atom is transferred to the other carbon, completing the saturation. The resulting alkane product has a weaker affinity for the catalyst surface and desorbs into the solvent, regenerating the active site for the next catalytic cycle.[5]

cluster_surface Palladium Catalyst Surface H2 H₂ Gas H_ads H• (adsorbed) H2->H_ads Adsorption & Dissociation Alkene_sol Alkene in Solution Alkene_ads Alkene (adsorbed) Alkene_sol->Alkene_ads Adsorption Pd_Surface Pd Surface Intermediate Half-Hydrogenated Intermediate H_ads->Intermediate 1st H Transfer Alkene_ads->Intermediate Alkane_ads Alkane (adsorbed) Intermediate->Alkane_ads 2nd H Transfer Alkane_sol Alkane in Solution Alkane_ads->Alkane_sol Desorption

Caption: Simplified Horiuti-Polanyi mechanism on the catalyst surface.

Causality Behind Experimental Choices
  • Catalyst Selection (Palladium on Carbon, 5-10 wt%): Palladium is highly effective for C=C bond hydrogenation.[6] Using a heterogeneous catalyst like Pd/C simplifies post-reaction purification, as the catalyst can be easily removed by filtration. The carbon support provides a high surface area for the palladium particles, maximizing catalytic activity. Aromatic rings and esters are significantly less reactive towards hydrogenation than alkenes under the mild conditions prescribed, ensuring high chemoselectivity.[7]

  • Solvent Selection (Ethanol, Methanol, or Ethyl Acetate): The ideal solvent must fully dissolve the starting material and have good solubility for hydrogen gas. Alcohols like ethanol and methanol or esters like ethyl acetate are excellent choices. They are relatively inert under these hydrogenation conditions and are easily removed during work-up.

  • Hydrogen Source and Pressure (H₂ Gas, 1-4 atm): For this type of reaction, a hydrogen balloon (providing slightly above 1 atm) is often sufficient for lab-scale synthesis. For larger scales or slightly less reactive substrates, a Parr shaker apparatus can be used to apply moderate pressure (e.g., 50-60 psi or ~3-4 atm).[7] Higher pressures increase the concentration of dissolved hydrogen, accelerating the reaction rate.[8] However, for this substrate, high pressures are unnecessary and may increase the risk of over-reduction.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and product quality.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleComments
Methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate[9]≥95%AChemBlockThe substrate for the reaction.
Palladium on Carbon (Pd/C)10 wt% Pd, drySigma-AldrichCatalyst. Handle with care, as it can be pyrophoric.
Ethanol (EtOH)Anhydrous, 200 proofFisher ScientificReaction solvent.
Hydrogen (H₂) GasHigh Purity (≥99.99%)AirgasThe reducing agent.
Nitrogen (N₂) or Argon (Ar) GasHigh PurityAirgasInert gas for purging the system.
Celite® 545N/ASigma-AldrichFiltration aid to remove the catalyst.
Anhydrous Magnesium Sulfate (MgSO₄)ACS Reagent GradeVWRDrying agent for the organic phase.
Step-by-Step Hydrogenation Procedure

start Start setup 1. Apparatus Setup (Flask, Stir Bar, Septum) start->setup charge 2. Charge Reactants (Substrate, Solvent, Pd/C) setup->charge purge 3. Inert Gas Purge (Evacuate/Backfill with N₂/Ar) charge->purge h2_intro 4. Introduce Hydrogen (H₂ Balloon or Parr Apparatus) purge->h2_intro reaction 5. Run Reaction (Vigorous Stirring, Room Temp) h2_intro->reaction monitor 6. Monitor Progress (TLC or LC-MS) reaction->monitor monitor->reaction If incomplete h2_purge 7. Purge with Inert Gas (Vent H₂, Backfill with N₂/Ar) monitor->h2_purge If complete filtration 8. Catalyst Filtration (Through Celite® pad) h2_purge->filtration workup 9. Solvent Removal (Rotary Evaporation) filtration->workup analysis 10. Product Analysis (NMR, MS, IR) workup->analysis end End: Purified Product analysis->end

Caption: Experimental workflow for catalytic hydrogenation.

  • Apparatus Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add the substrate, methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate (e.g., 5.0 g, 22.7 mmol).

  • Solvent Addition: Add 100 mL of anhydrous ethanol to the flask to dissolve the substrate.

  • Catalyst Charging (Safety First): In a fume hood, carefully add the 10% Pd/C catalyst (e.g., 250 mg, 5 mol% loading) to the flask. Note: Never add dry Pd/C to a flask containing only solvent without an inert atmosphere, and avoid creating dust.[7]

  • System Purging: Securely attach septa to the open necks of the flask. Using a needle connected to a vacuum/inert gas manifold, carefully evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure the removal of all oxygen.

  • Hydrogen Introduction: Replace the inert gas inlet with a balloon filled with hydrogen gas. For more controlled conditions, set up the reaction in a Parr hydrogenation apparatus according to the manufacturer's instructions, pressurizing to the desired level (e.g., 50 psi).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial in heterogeneous reactions to ensure good contact between the substrate, hydrogen, and the catalyst surface.

  • In-Process Monitoring (Self-Validation): After 2-4 hours, briefly switch the atmosphere back to inert gas, and carefully withdraw a small aliquot of the reaction mixture with a syringe. Filter it through a small plug of cotton or a syringe filter to remove the catalyst. Analyze the aliquot by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the disappearance of the starting material.[10]

    • TLC System: A 70:30 mixture of Hexanes:Ethyl Acetate is a good starting point. The product will be less conjugated and thus should have a higher Rf value than the starting material.

  • Reaction Completion and Quenching: Once the reaction is complete (typically 4-8 hours), carefully vent the excess hydrogen and purge the system thoroughly with nitrogen gas. This step is critical to prevent the pyrophoric catalyst from igniting upon exposure to air.[7]

  • Catalyst Removal: Prepare a small pad of Celite® in a Büchner funnel and wet it with ethanol. Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the flask and the filter cake with additional ethanol (2 x 20 mL) to ensure complete recovery of the product.

  • Product Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the desired product, methyl 4-(3-methoxy-3-oxopropyl)benzoate. If necessary, further purification can be achieved by flash column chromatography.

Product Characterization and Data

Thorough characterization is essential to confirm the structure and purity of the final product.

Expected Analytical Data

The primary indicator of a successful reaction is the disappearance of the vinyl proton signals and the appearance of aliphatic proton signals in the ¹H NMR spectrum.

CompoundKey ¹H NMR Signals (δ, ppm, CDCl₃)¹³C NMR Signals (δ, ppm, CDCl₃)
Starting Material (Alkene)~7.5-8.0 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~7.7 (d, 1H, Vinyl-H), ~6.5 (d, 1H, Vinyl-H), ~3.9 (s, 3H, OCH₃), ~3.8 (s, 3H, OCH₃)~167, ~166 (C=O), ~144 (Vinyl-CH), ~135 (Ar-C), ~130 (Ar-CH), ~128 (Ar-CH), ~118 (Vinyl-CH), ~52.5 (OCH₃), ~51.8 (OCH₃)
Product (Alkane)~7.9 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~3.9 (s, 3H, OCH₃), ~3.7 (s, 3H, OCH₃), ~3.0 (t, 2H, Ar-CH₂), ~2.7 (t, 2H, -CH₂-CO)~173 (C=O), ~166 (C=O), ~145 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-C), ~52.1 (OCH₃), ~51.6 (OCH₃), ~35.2 (CH₂), ~30.1 (CH₂)

Note: Predicted chemical shifts are estimates and should be confirmed by experimental data.

Other Analytical Techniques
  • Mass Spectrometry (MS): ESI-MS should show the correct molecular ion peak for the product, C₁₂H₁₄O₄ (M+H⁺ = 223.09).

  • Infrared (IR) Spectroscopy: The C=C stretch (~1630 cm⁻¹) present in the starting material should be absent in the product spectrum. The C=O ester stretches (~1720 cm⁻¹) should remain.

Safety and Handling Precautions

  • Hydrogen Gas: Hydrogen is extremely flammable. All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all connections are secure to prevent leaks.

  • Palladium on Carbon Catalyst: Pd/C is pyrophoric, especially after use when it is dry and saturated with hydrogen.[7] Never allow the used, dry catalyst to come into contact with air. Always filter the catalyst under a wet blanket of solvent and keep it solvent-wet until it is properly disposed of or stored.

  • Pressure Equipment: If using a Parr apparatus or any pressure vessel, ensure it is rated for the intended pressure and has been properly inspected. Do not exceed the recommended operating pressure.

  • Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves must be worn at all times.

References

  • ResearchGate. (2020). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. Available at: [Link]

  • Asian Journal of Chemistry. (2019). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. Available at: [Link]

  • Chemistry LibreTexts. (2023). Catalytic Hydrogenation of Alkenes. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-(benzyloxy)-3-methoxybenzoate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-(3-chloropropoxy)-3-methoxybenzoate. Available at: [Link]

  • MDPI. (n.d.). Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. Available at: [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Available at: [Link]

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  • Organic Chemistry Portal. (n.d.). Hydrogen. Available at: [Link]

  • ACS Publications. (n.d.). Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. Available at: [Link]

  • Chemical Methodologies. (2025). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Available at: [Link]

  • RSC Publishing. (2019). Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(I)/N-heterocyclic carbene complexes. Available at: [Link]

  • ACS Publications. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Available at: [Link]

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  • Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
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  • ACS Publications. (n.d.). Palladium Catalyzed Hydrogenation of .alpha.,.beta.-Unsaturated Sulfones and Phosphonates. Available at: [Link]

  • ACS Publications. (n.d.). Hydrocinnamic acid: Catalytic hydrogenation for the undergraduate organic chemistry laboratory. Available at: [Link]

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  • Jai Swaminarayan Multichem. (2023). All about the 3-Methoxy 4-Methyl Methyl Benzoate. Available at: [Link]

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  • MDPI. (2022). Establishment of Integrated Analysis Method for Probing and Reconstructing Hydrogenation Mechanism of a Model Reaction. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction yields. This document provides in-depth technical guidance, drawing from established literature and practical laboratory experience.

Introduction

Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate is a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients. Its α,β-unsaturated ester moiety makes it a versatile building block for further molecular elaboration. The successful synthesis of this compound with high yield and stereoselectivity is crucial for efficient drug development and manufacturing processes.

This guide will focus on the most common and effective synthetic strategies, primarily the Horner-Wadsworth-Emmons (HWE) reaction, and will also cover the Heck and Wittig reactions as viable alternatives. Each section is structured in a question-and-answer format to directly address potential challenges you may encounter.

Section 1: The Horner-Wadsworth-Emmons (HWE) Reaction: The Preferred Route

The Horner-Wadsworth-Emmons (HWE) reaction is often the method of choice for synthesizing α,β-unsaturated esters due to its high reliability, stereoselectivity for the desired (E)-isomer, and the operational simplicity of purification.[1][2][3] The water-soluble nature of the phosphate byproduct significantly simplifies the workup compared to the Wittig reaction.[1][4]

HWE_Reaction

Frequently Asked Questions (FAQs) & Troubleshooting for the HWE Reaction

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in the HWE reaction can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Deprotonation of the Phosphonate: The formation of the phosphonate carbanion is the critical first step.[3]

    • Insight: Sodium hydride (NaH) is a common and effective base, but its reactivity can be diminished by a passivating layer of sodium hydroxide. Ensure you are using a fresh, high-quality dispersion of NaH. Sodium methoxide (NaOMe) is another excellent choice.[5]

    • Actionable Advice: Use anhydrous solvents (THF, DME) to prevent quenching of the base and carbanion.[1] Consider gently warming the mixture of the phosphonate and base (e.g., to 40-50 °C) to ensure complete deprotonation before adding the aldehyde.

  • Purity of Reagents: The purity of methyl 4-formylbenzoate is crucial.

    • Insight: The corresponding carboxylic acid impurity can neutralize the base, reducing the amount of active carbanion.

    • Actionable Advice: Check the purity of your aldehyde by NMR or melting point. If necessary, recrystallize it before use.

  • Reaction Time and Temperature:

    • Insight: While the reaction is often run at room temperature after the initial deprotonation, some systems may require gentle heating to go to completion.[6] However, prolonged reaction times at elevated temperatures can lead to side reactions.

    • Actionable Advice: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction stalls, consider gentle heating (e.g., to 40-50 °C).

Q2: I am observing a significant amount of the (Z)-isomer. How can I improve the (E)-selectivity?

A2: The HWE reaction with stabilized phosphonates like trimethyl phosphonoacetate is generally highly selective for the (E)-alkene.[2][5] However, certain conditions can influence the E/Z ratio.

  • Mechanism Insight: The formation of the (E)-isomer is thermodynamically favored. The stereochemical outcome is often determined by the reversibility of the initial addition of the carbanion to the aldehyde and the subsequent elimination from the more stable oxaphosphetane intermediate.[3]

  • Influence of Cations and Temperature:

    • Insight: The nature of the cation associated with the phosphonate enolate can influence stereoselectivity. Lithium ions, for instance, can sometimes lead to lower E-selectivity.

    • Actionable Advice: Using sodium- or potassium-based bases (e.g., NaH, KHMDS) generally provides high E-selectivity. Running the reaction at slightly elevated temperatures (e.g., room temperature to 40 °C) can promote the equilibration of intermediates to favor the more stable (E)-product.

  • Still-Gennari Modification for (Z)-Selectivity:

    • Insight: If the (Z)-isomer is desired, the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) and specific base/solvent combinations (e.g., KHMDS in THF with 18-crown-6), can be employed to achieve high Z-selectivity.[2]

Q3: I'm having difficulty with the purification. What is the best way to isolate the pure product?

A3: A key advantage of the HWE reaction is the ease of purification due to the water-soluble phosphate byproduct.[1][4]

  • Standard Protocol:

    • After the reaction is complete, quench the reaction mixture with water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and then with brine to remove the phosphate byproduct and any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can then be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[6]

Detailed Protocol for Horner-Wadsworth-Emmons Synthesis

Step Procedure Expert Insight
1. Reagent Preparation To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and wash with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes.The use of a three-necked flask allows for controlled addition of reagents via a dropping funnel and monitoring of the internal temperature. Washing the NaH is crucial for consistent reactivity.
2. Carbanion Formation Add trimethyl phosphonoacetate (1.1 equivalents) dropwise to the suspension of NaH in THF at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour.The evolution of hydrogen gas should be observed. The solution should become clear or slightly hazy, indicating the formation of the phosphonate carbanion.
3. Aldehyde Addition Dissolve methyl 4-formylbenzoate (1.0 equivalent) in anhydrous THF and add it dropwise to the carbanion solution at 0 °C.Slow addition is important to control the exotherm of the reaction.
4. Reaction After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.The reaction can be gently heated (e.g., to 40 °C) if it proceeds slowly at room temperature.
5. Workup Cool the reaction mixture to 0 °C and slowly quench with saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3x).The aqueous workup removes the water-soluble phosphate byproduct.
6. Purification Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water) or by flash column chromatography on silica gel.Recrystallization is often sufficient to obtain a high-purity product.

Section 2: Alternative Synthetic Routes: Heck and Wittig Reactions

While the HWE reaction is often preferred, the Heck and Wittig reactions are also powerful methods for forming carbon-carbon double bonds and can be considered as alternatives.

The Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an alkene.[5] For the synthesis of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate, this would typically involve the reaction of a methyl 4-halobenzoate with methyl acrylate.

Heck_Reaction

Q4: I am getting a low yield in my Heck reaction. What are the key parameters to optimize?

A4: Low yields in Heck reactions are common when conditions are not optimized.

  • Choice of Aryl Halide:

    • Insight: The reactivity of the aryl halide follows the order I > Br > Cl.[5] Aryl chlorides are often unreactive under standard conditions and may require specialized catalysts and ligands.

    • Actionable Advice: If possible, use methyl 4-iodobenzoate for higher reactivity. If you must use a bromide or chloride, consider using more electron-rich and bulky phosphine ligands (e.g., P(t-Bu)3) or N-heterocyclic carbene (NHC) ligands to facilitate the oxidative addition step.[5]

  • Catalyst, Ligand, and Base:

    • Insight: The choice of palladium source (e.g., Pd(OAc)2, PdCl2), ligand, and base are all interconnected and crucial for success. The ligand stabilizes the palladium catalyst and influences its reactivity. The base is required to regenerate the Pd(0) catalyst in the final step of the catalytic cycle.

    • Actionable Advice: For electron-deficient aryl halides like methyl 4-halobenzoate, triphenylphosphine (PPh3) is a common and effective ligand. Triethylamine (Et3N) is a frequently used base. Ensure all components are anhydrous and the reaction is performed under an inert atmosphere to prevent catalyst deactivation.

  • Side Reactions:

    • Insight: Double bond isomerization and the formation of regioisomers can occur, especially at high temperatures.

    • Actionable Advice: Use the lowest effective temperature and monitor the reaction closely. The addition of certain salts, like silver or thallium salts, can sometimes suppress isomerization.

The Wittig Reaction

The Wittig reaction utilizes a phosphonium ylide to convert an aldehyde or ketone to an alkene.[7] For this synthesis, methyl 4-formylbenzoate would be reacted with a stabilized ylide such as (methoxycarbonylmethylene)triphenylphosphorane.

Q5: My Wittig reaction is not going to completion, and purification is difficult. Why is this happening?

A5: The Wittig reaction, while powerful, has some known challenges.

  • Ylide Reactivity:

    • Insight: Stabilized ylides, like the one needed for this synthesis, are less reactive than non-stabilized ylides and may not react efficiently with sterically hindered or electron-deficient aldehydes.

    • Actionable Advice: The reaction may require heating (e.g., refluxing in toluene) to drive it to completion. Ensure the ylide is freshly prepared or properly stored to maintain its reactivity.

  • Purification Issues:

    • Insight: The major byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO). TPPO can be difficult to separate from the desired product due to its similar polarity and tendency to co-crystallize.

    • Actionable Advice: While chromatography can be used, several methods can facilitate the removal of TPPO. One approach is to precipitate the TPPO from a nonpolar solvent like hexanes or diethyl ether, in which the desired product is more soluble. Another method involves converting TPPO to a water-soluble salt by treatment with a strong acid.

Q6: How does the stereoselectivity of the Wittig reaction compare to the HWE reaction for this synthesis?

A6: For the synthesis of α,β-unsaturated esters, the stereoselectivity of the Wittig reaction is an important consideration.

  • Stabilized Ylides and (E)-Selectivity:

    • Insight: The use of a stabilized ylide generally favors the formation of the (E)-isomer, similar to the HWE reaction. This is because the intermediates are more likely to equilibrate to the thermodynamically more stable trans-configuration before the final elimination step.

    • Actionable Advice: To maximize (E)-selectivity, running the reaction under conditions that allow for equilibration (e.g., higher temperatures, longer reaction times) is beneficial.

Section 3: Comparative Analysis of Synthetic Routes

FeatureHorner-Wadsworth-Emmons (HWE) ReactionHeck ReactionWittig Reaction
Starting Materials Methyl 4-formylbenzoate, Trimethyl phosphonoacetateMethyl 4-halobenzoate, Methyl acrylateMethyl 4-formylbenzoate, (Methoxycarbonylmethylene)triphenylphosphorane
Key Reagents Strong base (e.g., NaH, NaOMe)Palladium catalyst, Ligand, BaseStrong base to form ylide (if not pre-formed)
Stereoselectivity Excellent (E)-selectivity with stabilized phosphonatesGenerally high (E)-selectivityGood (E)-selectivity with stabilized ylides
Byproducts Water-soluble phosphateStoichiometric saltsTriphenylphosphine oxide (often difficult to remove)
Yield Generally highCan be high, but sensitive to optimizationModerate to high, can be limited by ylide reactivity
Advantages High (E)-selectivity, Easy purificationGood functional group toleranceWell-established, versatile
Disadvantages Phosphonate reagent can be expensivePalladium catalyst cost, Ligand sensitivity, Optimization requiredDifficult purification, Lower atom economy

Conclusion

For the synthesis of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate, the Horner-Wadsworth-Emmons reaction stands out as the most robust and efficient method, primarily due to its high (E)-selectivity and the straightforward removal of its water-soluble byproduct. While the Heck and Wittig reactions are viable alternatives, they often require more extensive optimization and present challenges in purification. By understanding the underlying mechanisms and potential pitfalls of each method, researchers can effectively troubleshoot their experiments and achieve high yields of the desired product.

References

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • University of California, Irvine. (2013). CHEM 51LC Spring 2013: Experiment 3 Horner-Emmons-Wittig Synthesis of Methyl-E-4-Methoxycinnamate Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • MDPI. (2010). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 15(1), 335-343. [Link]

  • Molecules. (2023, February 18). Wittig and Wittig–Horner Reactions under Sonication Conditions. 28(4), 1919. [Link]

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Technical Support Center: Synthesis of Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important intermediate. Our goal is to equip you with the scientific understanding and practical solutions to optimize your reaction outcomes, ensuring high yield, purity, and the desired stereoselectivity.

Section 1: Horner-Wadsworth-Emmons (HWE) Reaction Route

The Horner-Wadsworth-Emmons (HWE) reaction is a preferred method for the synthesis of α,β-unsaturated esters like methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate, primarily due to its high (E)-stereoselectivity and the ease of byproduct removal.[1][2] The reaction involves the condensation of a stabilized phosphonate carbanion, generated from a phosphonate ester (e.g., triethyl phosphonoacetate), with an aldehyde (methyl 4-formylbenzoate).

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My HWE reaction is resulting in a low yield of the desired (E)-isomer and a significant amount of the (Z)-isomer. What factors influence the E/Z selectivity and how can I improve it?

Answer: Achieving high (E)-stereoselectivity is a key advantage of the HWE reaction, but several factors can lead to the formation of the undesired (Z)-isomer.[3] The stereochemical outcome is determined during the elimination of the phosphate from the oxaphosphetane intermediate.[1]

Causality and Solutions:

  • Reaction Temperature: Higher temperatures generally favor the formation of the more thermodynamically stable (E)-isomer by allowing the intermediates to equilibrate to the lower energy transition state leading to the trans-alkene.[3] If you are running your reaction at low temperatures (e.g., -78 °C), consider allowing the reaction to warm to room temperature or slightly above.

  • Nature of the Base and Counter-ion: The choice of base and the resulting metal counter-ion can influence stereoselectivity. Lithium bases (e.g., n-BuLi, LDA) tend to provide higher (E)-selectivity compared to sodium (e.g., NaH) or potassium (e.g., KHMDS, t-BuOK) bases.[3] This is attributed to the ability of the smaller lithium cation to chelate and organize the transition state.

  • Steric Hindrance: Increased steric bulk on both the aldehyde and the phosphonate reagent can enhance (E)-selectivity.[3] While you cannot change the aldehyde, using a bulkier phosphonate ester (e.g., diisopropyl phosphonoacetate instead of diethyl) can sometimes improve the selectivity.[4]

  • Modified HWE Conditions: For specific cases where (Z)-selectivity is desired, the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF), can be used.[1] Conversely, to enhance (E)-selectivity with base-sensitive substrates, the Masamune-Roush conditions (LiCl and an amine base like DBU) are often effective.[1]

Parameter To Favor (E)-Isomer To Favor (Z)-Isomer (Still-Gennari)
Temperature Higher (e.g., 23°C)Lower (e.g., -78°C)
Base Cation Li⁺ > Na⁺ > K⁺K⁺ with 18-crown-6
Phosphonate Standard (e.g., triethyl phosphonoacetate)Electron-withdrawing groups on phosphonate
Solvent Aprotic (e.g., THF, DME)THF

Question 2: I am observing a significant amount of unreacted methyl 4-formylbenzoate in my crude product. How can I drive the reaction to completion?

Answer: Incomplete conversion can be due to several factors related to the generation and reactivity of the phosphonate carbanion.

Causality and Solutions:

  • Incomplete Deprotonation: The pKa of the phosphonate ester must be compatible with the strength of the base used. Sodium hydride (NaH) is a common and effective base, but its quality can vary. Ensure you are using fresh, high-quality NaH. Alternatively, stronger bases like LDA or KHMDS can be used, but be mindful of their potential impact on other functional groups.

  • Moisture: The phosphonate carbanion is highly basic and will be quenched by any residual moisture in the solvent or on the glassware. Ensure all glassware is rigorously dried and use anhydrous solvents.

  • Stoichiometry: While a 1:1 stoichiometry is theoretically required, using a slight excess (1.1-1.2 equivalents) of the phosphonate reagent and base can help drive the reaction to completion.

  • Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Question 3: Besides the (Z)-isomer, what other side products should I be aware of in the HWE synthesis?

Answer: Several side reactions can occur, leading to impurities that complicate purification.

Causality and Potential Side Products:

  • Self-Condensation of the Aldehyde: Under strongly basic conditions, aldehydes lacking an α-hydrogen can undergo the Cannizzaro reaction, while those with α-hydrogens can undergo aldol condensation. Methyl 4-formylbenzoate lacks α-hydrogens, but under harsh basic conditions, other base-mediated polymerizations or decompositions could occur. Using the base to generate the carbanion before adding the aldehyde can mitigate this.

  • Michael Addition: The phosphonate carbanion is a soft nucleophile and can potentially undergo a Michael addition to the newly formed α,β-unsaturated ester product.[5][6] This is more likely if a large excess of the carbanion is present for an extended period after the initial reaction is complete.

  • Hydrolysis of Esters: If the reaction conditions are not strictly anhydrous, or if the workup involves prolonged exposure to strong base, either of the methyl ester groups on the starting material or the product could be hydrolyzed to the corresponding carboxylic acid.

  • β-Hydroxyphosphonate Formation: The elimination of the phosphate is a crucial final step. If this elimination is inefficient, the β-hydroxyphosphonate intermediate may be isolated as a byproduct.[3] This is more common when the phosphonate lacks an adjacent electron-withdrawing group, which is not the case here, but can still occur under certain conditions.

Section 2: Heck Reaction Route

The Mizoroki-Heck reaction provides an alternative C-C bond formation strategy, coupling an aryl halide (e.g., methyl 4-bromobenzoate or methyl 4-iodobenzoate) with an activated alkene (methyl acrylate) using a palladium catalyst and a base.[7][8]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Heck reaction is giving a low yield, and I suspect the catalyst is inactive. What are the common causes of catalyst deactivation?

Answer: Palladium catalyst deactivation is a frequent issue in Heck reactions. The active catalyst is a Pd(0) species, which is often generated in situ from a Pd(II) precursor like Pd(OAc)₂.[9]

Causality and Solutions:

  • Formation of Palladium Black: The Pd(0) catalyst can aggregate into inactive palladium black, especially at high temperatures or high catalyst concentrations.[10] Using appropriate ligands (e.g., phosphines like PPh₃ or P(o-tol)₃) can stabilize the Pd(0) species and prevent aggregation.

  • Oxidative Deactivation: The Pd(0) catalyst can be oxidized to inactive Pd(II) species if the reaction is not performed under an inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Reduction of Pd(II) Precursor: If you are starting with a Pd(II) salt, it must be reduced to Pd(0) to enter the catalytic cycle. This is often achieved by a phosphine ligand, but other reducing agents can be present.[9] Ensure your reaction conditions are suitable for this initial reduction.

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, leading to loss of their ability to stabilize the palladium catalyst.

Question 2: I'm observing a significant amount of a byproduct with a mass corresponding to the dimer of my aryl halide. What is this, and how can I prevent it?

Answer: This byproduct is likely the result of a homocoupling reaction, a common side reaction in many cross-coupling chemistries, including the Heck reaction.[11]

Causality and Solutions:

  • Reaction Mechanism: Homocoupling of the aryl halide (e.g., methyl 4-bromobenzoate) can occur through a competing pathway in the catalytic cycle, especially at high temperatures or when the rate of the desired Heck coupling is slow.

  • Optimizing Reaction Conditions: Lowering the reaction temperature, adjusting the base, and ensuring an appropriate stoichiometry of the coupling partners can help to minimize homocoupling. Screening different palladium catalysts and ligands may also be necessary.

Question 3: My product analysis shows the presence of isomers where the double bond has migrated. Why does this happen and how can I control it?

Answer: Double bond migration, or isomerization, is a known side reaction in Heck couplings, particularly with certain substrates and under specific conditions.[12]

Causality and Solutions:

  • Mechanism of Isomerization: After the desired product is formed, the palladium catalyst can re-insert into the C-H bond of the alkyl chain and, through a series of β-hydride elimination and re-addition steps, facilitate the migration of the double bond to a more thermodynamically stable position.

  • Controlling Isomerization: This side reaction can often be suppressed by using shorter reaction times, lower temperatures, and carefully selecting the catalyst and ligand system. The use of α,β-unsaturated esters like methyl acrylate generally disfavors this process as the product is a conjugated, and thus more stable, system.[13] However, it is a possibility to be aware of, especially if harsh conditions are employed.

Section 3: Wittig Reaction Route

The Wittig reaction is a classic method for olefination, reacting an aldehyde or ketone with a phosphonium ylide.[14][15] For this synthesis, methyl 4-formylbenzoate would be reacted with a stabilized ylide such as (carbomethoxymethyl)triphenylphosphonium bromide.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My main challenge with the Wittig reaction is the removal of the triphenylphosphine oxide (TPPO) byproduct. What are the most effective purification strategies?

Answer: The formation of stoichiometric amounts of triphenylphosphine oxide (TPPO) is a major drawback of the Wittig reaction, and its removal can be challenging due to its polarity and solubility profile.

Causality and Solutions:

  • Crystallization: TPPO is often crystalline. If your product is a liquid or has very different solubility properties, you may be able to remove a significant portion of the TPPO by crystallization from a suitable solvent system (e.g., by adding a non-polar solvent like hexane or pentane to an ethereal solution of the crude product).[16]

  • Chromatography: While TPPO can be separated by column chromatography, its polarity is similar to many products, leading to co-elution. Using a less polar eluent system may help, but can also result in broad peaks and poor separation.

  • Precipitation: Several methods exist to selectively precipitate TPPO from the reaction mixture.

    • With Zinc Chloride: Adding ZnCl₂ to a solution of the crude product in a polar solvent can precipitate a TPPO-ZnCl₂ complex.[16]

    • With Calcium Bromide: A similar precipitation can be achieved using CaBr₂.[17]

  • Conversion to a Salt: Reacting the crude mixture with oxalyl chloride can convert the TPPO into an insoluble chlorophosphonium salt, which can be removed by filtration.[17]

Question 2: The yield of my Wittig reaction is low. What are some potential causes?

Answer: Low yields in Wittig reactions can stem from issues with ylide formation or the olefination step itself.

Causality and Solutions:

  • Ylide Formation: The ylide is typically generated by treating the corresponding phosphonium salt with a strong base. Incomplete deprotonation will lead to a lower concentration of the active ylide. Ensure the base is strong enough and that the reaction is conducted under anhydrous conditions.

  • Ylide Stability: Stabilized ylides, like the one required for this synthesis, are less reactive than non-stabilized ylides.[18] This can lead to slower reactions and lower yields, especially if the aldehyde is sterically hindered or electronically deactivated. In such cases, the HWE reaction is often a better alternative.[18]

  • Side Reactions of the Ylide: The ylide can be sensitive to air and moisture. It is crucial to perform the reaction under an inert atmosphere.

  • Epoxide Formation: In some cases, particularly with certain substrates and reaction conditions, the betaine intermediate can collapse to form an epoxide and triphenylphosphine instead of the desired alkene and TPPO.[19]

Section 4: Experimental Workflow Diagrams

Horner-Wadsworth-Emmons (HWE) Reaction Workflow

HWE_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Phosphonate Triethyl Phosphonoacetate Carbanion Generate Phosphonate Carbanion Phosphonate->Carbanion Base Base (e.g., NaH) in Anhydrous Solvent Base->Carbanion Aldehyde Add Methyl 4-formylbenzoate Carbanion->Aldehyde Nucleophilic Attack Reaction_Mix Stir at Controlled Temperature Aldehyde->Reaction_Mix Quench Quench Reaction Reaction_Mix->Quench Extract Aqueous Extraction Quench->Extract Remove Phosphate Byproduct Purify Column Chromatography Extract->Purify Product Isolate Product Purify->Product

Caption: General workflow for the HWE synthesis.

Troubleshooting Logic for Low E/Z Ratio in HWE Reaction

HWE_Troubleshooting Start Low E/Z Ratio Observed Check_Temp Is Reaction Run at Low Temp? Start->Check_Temp Check_Base What Base is Used? Check_Temp->Check_Base No Sol_Temp_Yes Increase Temp (e.g., to RT) Check_Temp->Sol_Temp_Yes Yes Check_Sterics Can Sterics be Increased? Check_Base->Check_Sterics Base_Na_K Na⁺ or K⁺ base Check_Base->Base_Na_K Base_Li Li⁺ base Check_Base->Base_Li Sol_Sterics Use a bulkier phosphonate ester Check_Sterics->Sol_Sterics Sol_Temp_No Temperature is likely not the issue Sol_Base Switch to a Li⁺ Base (e.g., n-BuLi) Base_Na_K->Sol_Base Base_Li->Check_Sterics

Caption: Troubleshooting low E/Z selectivity in HWE.

References

  • Heck Reaction - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Horner-Wadsworth-Emmons Reaction - NROChemistry. (n.d.). Retrieved from [Link]

  • Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Roman, D., et al. (2021). Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Synthesis, 53(15), 2713–2739. [Link]

  • Bisceglia, E. V., & Orelli, L. R. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2206-2230.
  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Horner-Wadsworth-Emmons Reaction - YouTube. (2023, November 20). Retrieved from [Link]

  • Heck reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Byrne, P. A., et al. (2012). A Convenient and Mild Chromatography-Free Method for the Purification of the Products of Wittig and Appel Reactions. Organic & Biomolecular Chemistry, 10(17), 3531-3537. [Link]

  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (n.d.). Retrieved from [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved from [Link]

  • Heck reaction between bromobenzene (PhBr) and methyl acrylate in the presence of the C1. - ResearchGate. (n.d.). Retrieved from [Link]

  • Murata, T., et al. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 89(22), 15414-15435. [Link]

  • Kolodyazhnyi, O. I., & Golishevskaya, L. A. (2014). Recent advances in Michael addition of H-phosphonates. RSC Advances, 4(27), 13994-14004. [Link]

  • Ruan, W. J., & Hassner, A. (2001). Stereoselective Michael additions of phosphorylated allyl carbanions - Synthesis of functionalized cyclopentylphosphonates and phosphane oxides. European Journal of Organic Chemistry, 2001(7), 1259-1266.
  • Wittig + Epoxide Synthesis Orgo 2 Made Easy! POTD #7: Special Guest SOLUTION - YouTube. (2016, August 11). Retrieved from [Link]

  • Workup: Triphenylphosphine Oxide - Department of Chemistry: University of Rochester. (n.d.). Retrieved from [Link]

  • Feuerstein, M., et al. (2001). Palladium Tetraphosphine Catalyzed Heck Reaction with Simple Alkenes: Influence of Reaction Conditions on the Migration of the Double Bond.
  • Ligand-free heck coupling and homocoupling of aryl halides in the presence of tetrabutylammonium nitrate - ResearchGate. (2011). Retrieved from [Link]

  • Sigman, M. S., & Werner, E. W. (2014). Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. Journal of the American Chemical Society, 136(5), 1795-1804. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications. (2021, February 22). Retrieved from [Link]

  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed. (n.d.). Retrieved from [Link]

  • 20.4. The Wittig reaction | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved from [Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (n.d.). Retrieved from [Link]

  • ChemInform Abstract: Stereochemistry. Part 92. Stereoselective Michael Additions of Phosphorylated Allyl Carbanions - Synthesis of Functionalized Cyclopentylphosphonates and Phosphane Oxides - ResearchGate. (2010). Retrieved from [Link]

  • Palladium(II)-Catalyzed Heck Reactions - Diva-Portal.org. (2015, March 13). Retrieved from [Link]

  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (2023, May 24). Retrieved from [Link]

  • Wittig reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • How does one remove triphenylphosphine oxide from product? - ResearchGate. (2014, September 1). Retrieved from [Link]

  • Removal of triphenylphosphine from reaction : r/Chempros - Reddit. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. (n.d.). Retrieved from [Link]

  • The Wittig reaction - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Heck reaction of aryl bromides with methyl acrylate catalysed by complex 2c. - ResearchGate. (n.d.). Retrieved from [Link]

  • Stereoselective Michael Additions of Phosphorylated Allyl Carbanions − Synthesis of Functionalized Cyclopentylphosphonates and Phosphane Oxides - Scilit. (2001, February 28). Retrieved from [Link]

  • The Heck reaction of methyl acrylate with haloarenes - ResearchGate. (n.d.). Retrieved from [Link]

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Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting reactions involving methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving desired conversion rates in their synthetic routes. As an α,β-unsaturated ester, this compound is a versatile intermediate, but its reactivity can also present unique challenges.[1] This document provides a structured, question-and-answer approach to diagnosing and resolving common issues, grounded in mechanistic principles and practical laboratory experience.

Part 1: General Troubleshooting & Substrate Integrity

This section addresses preliminary checks and common issues related to the starting material itself.

FAQ 1: My reaction is sluggish or has stalled completely. How can I be sure my methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate is of sufficient quality?

Answer: The purity and stability of your starting material are paramount. Before troubleshooting complex reaction parameters, it's crucial to verify the integrity of your methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate.

Root Cause Analysis:

  • Hydrolysis: As an ester, the substrate can undergo hydrolysis, especially if exposed to moisture in the presence of acid or base. This would lead to the formation of the corresponding carboxylic acid, which may not be reactive under your desired conditions.

  • Polymerization: α,β-unsaturated systems can be prone to polymerization, especially upon prolonged storage, exposure to light, or in the presence of radical initiators.

  • Impurities from Synthesis: The synthesis of this intermediate could leave residual reagents or byproducts that may interfere with your reaction.

Troubleshooting Steps:

  • Purity Verification:

    • NMR Spectroscopy: Obtain a fresh ¹H and ¹³C NMR spectrum. Look for the characteristic peaks of the vinyl protons and the two distinct methyl ester signals. The presence of broad peaks or unexpected signals could indicate impurities or degradation.

    • LC-MS/GC-MS: Use mass spectrometry coupled with chromatography to check for the correct molecular weight (220.22 g/mol ) and to identify any potential impurities.[2]

    • Melting Point: If the compound is a solid, determine its melting point and compare it to the literature value. A broad or depressed melting point suggests the presence of impurities.

  • Storage Conditions:

    • Ensure the compound is stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[1]

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki)

Low conversion rates in palladium-catalyzed cross-coupling reactions are a frequent challenge.[3] These reactions are sensitive to a multitude of factors, from the catalyst system to the reaction setup.

FAQ 2: I'm attempting a Heck reaction to synthesize a more complex molecule from methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate and an aryl halide, but the conversion is low and I'm observing palladium black.

Answer: The formation of palladium black is a classic sign of catalyst decomposition, which is a common reason for low conversion in Heck reactions.[4] The active Pd(0) catalyst is likely aggregating and precipitating out of the reaction mixture, halting the catalytic cycle.

Root Cause Analysis:

  • High Temperature: While Heck reactions often require elevated temperatures, excessive heat can accelerate the decomposition of the catalyst, especially with prolonged reaction times.[5]

  • Inappropriate Ligand: The choice of phosphine ligand is critical for stabilizing the palladium center. A ligand that is too bulky or not electron-rich enough may not adequately protect the metal, leading to aggregation.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst to an inactive Pd(II) species, which can then decompose.

  • Incorrect Base: The base plays a crucial role in the Heck catalytic cycle. An inappropriate base can lead to side reactions or fail to efficiently regenerate the active catalyst.

Troubleshooting Workflow:

heck_troubleshooting start Low Conversion & Pd Black Observed degas Improve Degassing (Freeze-Pump-Thaw) start->degas Check for O₂ temp Lower Reaction Temperature degas->temp If still low ligand Screen Different Phosphine Ligands temp->ligand If still low base Screen Different Bases ligand->base If still low solvent Change Solvent base->solvent If still low end Improved Conversion solvent->end michael_troubleshooting start Low Conversion or Poor 1,4-Selectivity temp Lower Reaction Temperature start->temp nucleophile Modify Nucleophile (e.g., to a cuprate) temp->nucleophile If still poor selectivity lewis_acid Add a Lewis Acid Catalyst (e.g., Yb(OTf)₃) nucleophile->lewis_acid If nucleophile change is not feasible or effective solvent Change Solvent Polarity lewis_acid->solvent Further optimization end Improved 1,4-Addition solvent->end

Caption: Decision tree for troubleshooting Michael addition reactions.

Detailed Troubleshooting Steps:

  • Lower the Reaction Temperature: This is often the simplest and most effective way to improve 1,4-selectivity. Try running the reaction at 0 °C, -20 °C, or even -78 °C.

  • Modify the Nucleophile: If you are using a relatively "hard" nucleophile, consider converting it to a "softer" one. For example, instead of using an organolithium reagent directly, convert it to a Gilman cuprate (R₂CuLi), which is a classic soft nucleophile for 1,4-additions. [6]

  • Use a Lewis Acid Catalyst: A Lewis acid can coordinate to the carbonyl oxygen, making the β-carbon even more electrophilic and promoting 1,4-addition. Ytterbium triflate (Yb(OTf)₃) is a good example of a Lewis acid that can be used for this purpose.

  • Solvent Effects: The polarity of the solvent can influence the reaction. Aprotic solvents are generally preferred. [7]Experimenting with different aprotic solvents (e.g., THF, diethyl ether, toluene) may improve the outcome.

References

  • MySkinRecipes. methyl(E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate. [Link]

  • ChemSynthesis. methyl 4-(3-diethylamino-3-oxoprop-1-en-2-yl)benzoate. [Link]

  • PubChem. Methyl 4-(3-oxoprop-1-en-1-yl)benzoate. [Link]

  • Reddit. Troubleshooting a difficult Heck reaction. [Link]

  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]

  • Vapourtec. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Reddit. Failed suzuki coupling, any suggenstions?. [Link]

  • Chemistry Steps. Michael Addition Reaction Mechanism. [Link]

  • MDPI. Heck Reaction—State of the Art. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • PrepChem.com. Synthesis of methyl 3-methoxy-4-methylbenzoate. [Link]

  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • Chemistry LibreTexts. 7.11: Conjugate Carbonyl Additions - The Michael Reaction. [Link]

  • Wikipedia. Michael addition reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • SciSpace. Mechanisms of the Mizoroki–Heck Reaction. [Link]

  • ChemTalk. Michael Addition. [Link]

  • National Institutes of Health. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]

  • Google Patents. Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • Reddit. Practical Heck Reaction problems!. [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • YouTube. Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. [Link]

  • RIFM. RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. [Link]

  • PubChem. Methyl 3-hydroxy-4-methoxybenzoate. [Link]

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Technical Support Center: A Guide to the Safe Storage and Handling of Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate (CAS: 52148-89-7). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Due to its chemical structure, specifically the α,β-unsaturated ester moiety, this compound is susceptible to spontaneous polymerization, which can compromise experimental results and pose a safety hazard.[1] This document provides in-depth technical guidance and field-proven insights to prevent this issue.

The Core Challenge: Understanding Spontaneous Polymerization

Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate belongs to the acrylate family of monomers, which are known to undergo free-radical polymerization.[2][3] This is a chain reaction that, once initiated, can proceed rapidly, converting the monomeric powder or liquid into a solid, unusable polymer. The reaction is highly exothermic, meaning it releases a significant amount of heat, which can further accelerate the reaction and potentially lead to a dangerous runaway polymerization event.[4]

The process occurs in three main stages:

  • Initiation: The formation of a free radical from an initiator. Initiators can be ambient heat, light (especially UV), or impurities.[5]

  • Propagation: The initial radical reacts with a monomer molecule, creating a larger radical that, in turn, reacts with another monomer, rapidly extending the polymer chain.[5]

  • Termination: The reaction stops when two radicals combine or react in a way that eliminates their radical nature.[5]

Our goal is to prevent the "Initiation" step and interrupt the "Propagation" step through careful storage and handling.

Free_Radical_Polymerization cluster_0 Initiation cluster_1 Propagation cluster_2 Termination I Initiator (I) (Heat, Light) R Radical (R●) I->R forms RM Monomer Radical (RM●) R->RM attacks RM2 RM● RMM RMM● RM2->RMM + M ... ... RMM->... P1 Growing Chain (P●) Dead Stable Polymer (P-P) P1->Dead combine P2 Growing Chain (P●)

Caption: Free-radical polymerization workflow.

Frequently Asked Questions (FAQs)

This section directly addresses the most common questions regarding the storage of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate.

Q1: What is the absolute best temperature to store this compound?

A: The recommended storage temperature is 0-8 °C (refrigerated).[6] Storing the compound at this temperature drastically reduces the rate of spontaneous radical formation, which is the primary initiation pathway for polymerization.[7][8] Avoid storing at room temperature for extended periods. Crucially, do not freeze the compound if it is in a liquid or solution form , as this can cause the inhibitor to crystallize and separate, leaving portions of the monomer unprotected.[4]

Q2: My compound arrived as a yellow powder without any mention of an inhibitor. Is it stabilized?

A: Commercially available acrylate monomers are almost always shipped with an inhibitor to ensure stability during transport.[4][9] A common inhibitor used is the Monomethyl Ether of Hydroquinone (MEHQ), typically at concentrations of 15-200 ppm.[9] While the product datasheet may not always list it prominently, it is standard practice. If you have any doubts, contact the supplier for confirmation and the specific inhibitor used.

Q3: Should I store the container under an inert atmosphere like nitrogen or argon?

A: No, this is a critical point. You must store the compound under air .[10][11] Phenolic inhibitors like MEHQ require molecular oxygen to function effectively. The inhibitor itself does not react directly with the growing polymer chain; instead, it works by reacting with peroxy radicals that are formed from the reaction of polymer radicals with dissolved oxygen. Storing under an inert gas will render the inhibitor useless and significantly increase the risk of polymerization.

Inhibitor_Mechanism P_rad Growing Polymer Radical (P●) POO_rad Peroxy Radical (POO●) P_rad->POO_rad + O₂ O2 Oxygen (O₂) (from Air) MEHQ_rad Inactive Inhibitor Radical (MEHQ●) POOH Stable Hydroperoxide (POOH) POO_rad->POOH + MEHQ-H MEHQ Inhibitor (MEHQ-H) MEHQ->MEHQ_rad forms Termination Chain Propagation is Terminated MEHQ_rad->Termination POOH->Termination

Caption: Mechanism of MEHQ inhibition requires oxygen.

Q4: What kind of container is best for storage?

A: The compound should be stored in the original supplier's container whenever possible. If transferring is necessary, use amber glass bottles or containers made of stainless steel or aluminum.[10][11] Avoid clear glass, which allows light to penetrate, and do not use carbon steel, as potential corrosion could introduce contaminants that may initiate polymerization.[10][11] Ensure the container is tightly sealed to prevent contamination but has a sufficient headspace of air.

Q5: I only need to use a small amount of the compound at a time. What is the best practice?

A: When opening the container, do so in a cool, well-ventilated area away from direct sunlight. Promptly weigh out the required amount and securely reseal the container lid. Return the stock container to the recommended 0-8 °C storage immediately. Minimize the time the container spends at room temperature.

Troubleshooting Guide

Even with the best practices, issues can arise. This guide helps you identify and safely manage potential polymerization.

Observation Potential Cause & Explanation Recommended Action & Safety Protocol
Solidified or Viscous Material Polymerization. The compound has started to form polymer chains, increasing its viscosity and eventually solidifying. This is often initiated by prolonged storage at elevated temperatures or depletion of the inhibitor.CAUTION: DO NOT HEAT. Heating will accelerate polymerization. If the container is not warm or bulging, carefully check a small sample for solubility in a suitable solvent (e.g., DCM, Ethyl Acetate). If it does not dissolve, it has polymerized and must be disposed of according to your institution's hazardous waste protocols.
Container is Warm or Bulging Runaway Polymerization. This is a serious safety hazard. The exothermic reaction is accelerating, generating heat and potentially volatile byproducts, leading to a pressure buildup inside the container.IMMEDIATE ACTION REQUIRED: DO NOT ATTEMPT TO OPEN OR COOL THE CONTAINER. Evacuate the immediate area. If possible, move the container to an isolated location like a fume hood. Inform your institution's Environmental Health & Safety (EHS) office immediately.
Discoloration (Darkening) Degradation or Polymerization. The formation of conjugated polymer chains or degradation products can lead to a change in color.Assess the material's physical state. If it remains a free-flowing powder and is still soluble, it may be usable, but its purity should be verified by analytical methods (e.g., NMR, LC-MS) before use in critical experiments.

Protocols for Ensuring Compound Integrity

Protocol 1: New Compound Receiving and Storage
  • Inspect: Upon receipt, check that the container seal is intact and there are no signs of distress (e.g., bulging, heat).

  • Label: Mark the container with the date of receipt.

  • Store: Immediately place the container in a designated refrigerator at 0-8 °C . Ensure it is stored under air (i.e., do not place it inside a nitrogen-purged desiccator).

  • Documentation: Log the compound in your chemical inventory, noting the storage location and date. Implement a "first-in, first-out" (FIFO) usage policy.[10]

Protocol 2: Monitoring Long-Term Storage
  • Quarterly Inspection: Every three months, visually inspect the container for any changes in appearance (color, signs of solidification) without opening it.

  • Check Inhibitor (Advanced): For high-value bulk material stored over a year, consider analyzing the inhibitor concentration. This is an advanced technique and should be done in consultation with your analytical chemistry department.

  • Oxygen Replenishment: For liquid forms of acrylates stored for extended periods (over a month), it is advisable to replenish the dissolved oxygen by gently sparging with clean, dry air for a few minutes.[10][11] This ensures the inhibitor remains active.

Summary of Storage Parameters

ParameterRecommendationRationale & Scientific Basis
Temperature 0-8 °CReduces kinetic energy, slowing spontaneous radical formation.[6][10]
Atmosphere Air (Not Inert Gas)Oxygen is required for the proper functioning of phenolic inhibitors like MEHQ.[4][10]
Light Exclude (Amber/Opaque Container)Prevents photochemical initiation of free radicals.[12]
Inhibitor MEHQ (or equivalent), as suppliedScavenges radicals to terminate the polymerization chain reaction.[13]
Container Material Stainless Steel, Aluminum, Amber GlassPrevents contamination from corrosion or light-induced initiation.[10][11]
Inventory First-In, First-Out (FIFO)Minimizes the likelihood of over-storage and inhibitor depletion.[10]

References

  • Synthomer. (2020, September 22).
  • MySkinRecipes. methyl(E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)
  • BASF. (2017, October).
  • Guidechem.
  • Petrochemicals Europe. EBAM Safe Handling and Storage of Acrylic Esters.
  • Al-Azzawi, A. A., & Al-Amiery, A. A. (2023).
  • Advanced ChemBlocks. methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)
  • Polymer Science Learning Center.
  • ResearchGate.
  • Wako Pure Chemical Corporation. (2022, February 12).
  • Google Patents. Method for preventing polymerization in an acrylic acid manufacturing process.
  • Gantrade.
  • Google Patents.

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Technical Support Center: Recrystallization of Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

As a key intermediate in the synthesis of pharmaceuticals and fine chemicals, obtaining high-purity methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate is critical.[1] Recrystallization is a powerful and widely used technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.[2] This guide provides in-depth troubleshooting advice and detailed protocols to help researchers overcome common challenges encountered during the recrystallization of this specific compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the principles and practices of recrystallizing methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate.

Q1: What is the fundamental principle of recrystallization?

A1: Recrystallization is a purification technique that leverages the differences in solubility of a compound and its impurities in a particular solvent.[2][3] The core principle is that most solids are more soluble in a hot solvent than in a cold one. An impure solid is dissolved in a minimal amount of a hot, appropriate solvent to create a saturated solution.[4] As this solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a purer form. The impurities, being present in a much lower concentration, remain dissolved in the cold solvent and are subsequently removed during filtration.[2][4]

Q2: How do I select the best solvent for methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate?

A2: The choice of solvent is the most critical factor for successful recrystallization.[5] An ideal solvent should:

  • Dissolve the compound completely when hot (at or near its boiling point).

  • Dissolve the compound poorly or not at all when cold (at room temperature or in an ice bath).

  • Either dissolve impurities well at all temperatures or not dissolve them at all.

  • Be chemically inert, meaning it does not react with the compound.[6]

  • Be sufficiently volatile to be easily removed from the purified crystals.[6]

Given the structure of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate, which contains two ester groups and an aromatic ring, solvents with moderate polarity are excellent starting points. A common rule of thumb is that solvents with similar functional groups to the solute are often good candidates.[7] Therefore, solvents like ethyl acetate or a mixed solvent system such as ethanol/water or hexane/ethyl acetate should be investigated. A systematic solvent screening is the definitive method for selection.

Q3: How is the purity of the recrystallized product typically assessed?

A3: The most common and accessible method for assessing the purity of a crystalline solid is by measuring its melting point range.[3] A pure compound will have a sharp, narrow melting point range (typically <2°C). Impurities disrupt the crystal lattice, which typically broadens the melting point range and depresses the melting point. For more rigorous quantitative analysis, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the recrystallization process.

Q: My compound isn't crystallizing out of the solution, even after cooling. What's wrong?

A: This is a frequent issue, typically arising from two main causes:

  • Excess Solvent: This is the most common reason for crystallization failure.[8] If too much solvent is used, the solution will not become saturated upon cooling, and the compound will remain dissolved.[8][9]

    • Solution: Gently heat the solution to evaporate some of the solvent. Continue to remove solvent until the solution appears slightly cloudy at its boiling point, then allow it to cool again. Be careful not to evaporate too much solvent, as this can cause the compound to precipitate out with impurities.

  • Supersaturation: Sometimes, a solution can become supersaturated, where the concentration of the solute is higher than its solubility, but crystallization has not been initiated.[9][10]

    • Solution 1: Scratching. Use a clean glass rod to gently scratch the inner surface of the flask at the meniscus.[11][12] This action can release microscopic glass particles that serve as nucleation sites for crystal growth.[11]

    • Solution 2: Seeding. If you have a small amount of the pure compound, add a single tiny crystal (a "seed crystal") to the cooled solution.[11][12] This provides a pre-formed template onto which other molecules can deposit, initiating crystallization.[11]

Q: Instead of crystals, an oil has formed at the bottom of my flask. How do I resolve this?

A: This phenomenon, known as "oiling out," occurs when the solid separates from the solution above its melting point.[10] It is common when the compound is significantly impure or when its melting point is lower than the boiling point of the solvent.[8]

  • Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional solvent (10-20% more) to lower the saturation point.[10] Allow the solution to cool much more slowly. You can try letting it cool to room temperature on the benchtop before moving it to an ice bath. Inducing crystallization by scratching or seeding while the solution is still warm (but below the compound's melting point) can also prevent oiling out.[10]

Q: My final yield is very low. How can I improve it?

A: A low percent recovery can be attributed to several factors:

  • Using too much solvent: As discussed, this keeps more of your product in solution.[9] Always strive to use the minimum amount of boiling solvent needed for complete dissolution.[9]

  • Premature crystallization: If the product crystallizes during a hot filtration step, significant loss can occur.[12]

  • Insufficient cooling: Ensure the flask is thoroughly chilled in an ice bath to maximize the amount of product that crystallizes out.

  • Excessive washing: When washing the collected crystals, use a minimal amount of ice-cold solvent.[9] Using room-temperature solvent or too large a volume will redissolve some of your purified product.[9]

Q: My recrystallized product is still colored. What should I do?

A: If the original impurity was colored, it may have been trapped in the crystal lattice.

  • Solution: Redissolve the crystals in a suitable hot solvent. Before the cooling step, add a very small amount of activated charcoal (1-2% of the solute's mass) to the hot solution.[12] The charcoal will adsorb the colored impurities.[12] Keep the solution hot for a few minutes and then perform a hot gravity filtration to remove the charcoal.[12] Then, allow the filtrate to cool and crystallize as usual. Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent boiling over.[12]

Section 3: Experimental Protocols

Protocol 1: Systematic Solvent Screening

  • Place approximately 20-30 mg of the impure methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate into several small test tubes.

  • To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, swirling after each addition. Add up to 1 mL. Note if the compound dissolves readily ("soluble"). If it does, that solvent is unsuitable.[5]

  • For solvents in which the compound was insoluble at room temperature, place the test tubes in a hot water or sand bath and bring the solvent to a boil.

  • If the compound dissolves completely at the boiling point, the solvent is a good candidate.

  • Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

  • A good solvent will show abundant crystal formation upon cooling.[5]

Protocol 2: Standard Single-Solvent Recrystallization

  • Place the impure solid in an appropriately sized Erlenmeyer flask.

  • Add a small amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate.

  • Add more hot solvent in small portions, swirling after each addition, until the solid has just dissolved. Do not add a large excess of solvent.[12]

  • If the solution contains insoluble impurities (or if charcoal was used), perform a hot gravity filtration using a pre-heated stemless funnel.[12]

  • Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.[11] Slow cooling is crucial for the formation of large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal yield.[11]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Allow the crystals to dry completely before weighing and determining the melting point.

Section 4: Data & Visualizations

Table 1: Properties of Potential Solvents for Recrystallization

SolventBoiling Point (°C)PolarityStructural Considerations
Methanol 65Polar ProticMay be too polar, but worth testing.
Ethanol 78Polar ProticA very common and effective recrystallization solvent.
Ethyl Acetate 77Polar AproticEster functionality matches the solute; a strong candidate.[7]
Acetone 56Polar AproticOften a good solvent, but its low boiling point can be a drawback.
Toluene 111NonpolarMay be effective if impurities are highly polar.
Hexane/Ethyl Acetate VariableMixedA common mixed-solvent system that allows for fine-tuning of polarity.[7]
Ethanol/Water VariableMixedA polar system where water acts as an anti-solvent.

Diagram 1: Standard Recrystallization Workflow

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_collection Step 4: Collection & Drying A Impure Solid in Flask B Add Minimum Amount of Hot Solvent A->B C Insoluble Impurities Present? B->C D Perform Hot Gravity Filtration C->D Yes E Clear, Hot Solution C->E No D->E F Cool Slowly to Room Temp E->F G Chill in Ice Bath F->G H Collect via Vacuum Filtration G->H I Wash with Ice-Cold Solvent H->I J Dry Crystals I->J K Pure Product J->K

Caption: General workflow for purifying a solid by recrystallization.

Diagram 2: Troubleshooting "Oiling Out"

G Start Problem: Compound 'Oiled Out' Instead of Crystallizing Action1 Reheat Solution to Redissolve the Oil Start->Action1 Action2 Add a Small Amount (10-20%) of Additional Solvent Action1->Action2 Action3 Allow Solution to Cool MUCH More Slowly Action2->Action3 Action4 Attempt to Induce Crystallization (Scratch/Seed) While Warm Action2->Action4 Outcome Pure Crystals Form Action3->Outcome Action4->Outcome

Caption: Decision-making process for resolving compound oiling out.

References

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • JoVE. (2020, March 26). Recrystallization [Video]. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • University of Missouri-St. Louis. (n.d.). Recrystallization1. [Link]

  • Jasperse, J. (n.d.). Recrystallization I. Concordia College. [Link]

  • ResearchGate. (2023, April 24). Recrystallization of polymer failed?. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]

  • MySkinRecipes. (n.d.). methyl(E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate. [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. [Link]

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Identification of impurities in methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate samples

Author: BenchChem Technical Support Team. Date: February 2026

Answering the complex challenges of pharmaceutical development requires a deep understanding of a molecule's purity profile. For a key intermediate like methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate, ensuring the identification and control of impurities is critical to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1]

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the common issues encountered during the analysis of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate samples. It combines frequently asked questions for rapid issue assessment with in-depth troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

This section addresses common initial queries that arise during the analysis of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate.

Q1: What are the most likely process-related impurities I should look for?

A: Process-related impurities originate from the synthetic route. While multiple pathways exist, a common approach is the Horner-Wadsworth-Emmons (HWE) reaction. Based on this, potential impurities include:

  • Starting Materials: Methyl 4-formylbenzoate and methyl (dimethoxyphosphoryl)acetate.

  • By-products: The Z-isomer of the target molecule, which may form in small quantities depending on reaction conditions.

  • Reagents: Residual base (e.g., sodium methoxide) or other reagents used in the synthesis.[2]

Q2: My sample has been stored for a while. What degradation products might be present?

A: The molecule contains two ester functional groups and an activated double bond, making it susceptible to certain degradation pathways.

  • Hydrolysis: The methyl ester groups can hydrolyze to their corresponding carboxylic acids, particularly under acidic or basic conditions. This would result in 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid or methyl 4-(2-carboxyvinyl)benzoate.

  • Oxidation: The double bond can be a site for oxidation, potentially forming epoxides or other oxidative degradation products, especially if exposed to air and light. Forced degradation studies are essential for systematically identifying these potential degradants.[3][4]

Q3: I see an unexpected peak in my HPLC chromatogram. What is the first step?

A: The first step is to systematically rule out common issues. Check if the peak is present in a blank injection (solvent only), which would indicate a "ghost peak" from the system or mobile phase.[5] If it is unique to the sample, assess its peak shape and retention time relative to the main peak. A very early eluting peak might be a highly polar impurity, while a late-eluting peak suggests a non-polar one. The next logical step is to obtain mass spectrometry data to determine the molecular weight of the component in the unknown peak.

Q4: My ¹H NMR spectrum has small, unidentifiable signals. How do I begin?

A: First, compare the unknown signals to the known spectrum of your pure compound. Then, consult tables of common NMR impurities to check for residual solvents (e.g., ethyl acetate, hexane, dichloromethane) or common contaminants like silicone grease.[6][7] If the signals do not match these, they likely belong to a structurally related impurity. Look for characteristic patterns, such as aromatic signals that resemble your starting materials or additional methoxy signals.

Q5: My LC-MS data shows a mass that doesn't match my expected M+H⁺. What could it be?

A: In electrospray ionization (ESI) mass spectrometry, molecules frequently form adducts with ions present in the mobile phase or from the sample matrix.[8] Do not assume the primary peak is always [M+H]⁺. Check for common adducts by calculating the mass difference.

Troubleshooting Guides & Analytical Workflows

This section provides in-depth, structured approaches to solving common analytical problems.

Guide 1: A Systematic Workflow for Identifying Unknown Impurities

The identification and characterization of an unknown impurity is a stepwise process that moves from detection to structural elucidation. This workflow ensures a logical and efficient investigation.

Impurity_Identification_Workflow A Start: Unexpected Peak in HPLC-UV B Step 1: Obtain High-Resolution Mass Spectrum (LC-MS) A->B C Determine Accurate Mass and Propose Elemental Formula B->C D Is Mass Consistent with Process Impurity or Degradant? C->D E Step 2: Isolate the Impurity (Prep-HPLC or Fraction Collection) D->E No, Structure is Unknown J Hypothesize Structure Based on Synthesis Route D->J Yes, Process-Related K Hypothesize Structure Based on Forced Degradation Data D->K Yes, Degradation-Related F Step 3: Structural Elucidation (1D/2D NMR) E->F G Propose Chemical Structure F->G H Step 4: Confirm Structure (Synthesize Standard & Compare) G->H I End: Impurity Identified and Quantified H->I J->H K->H

Caption: Workflow for systematic impurity identification.

Guide 2: Troubleshooting HPLC Peak Shape Problems

Poor peak shape can compromise resolution and quantification.[9] A logical approach is needed to diagnose the root cause.

HPLC_Troubleshooting_Tree start Poor Peak Shape (Tailing or Fronting) q1 Is it on all peaks? start->q1 all_peaks Problem is likely System- or Column-wide q1->all_peaks Yes specific_peaks Problem is likely Analyte-Specific Interaction q1->specific_peaks No c1 Check for column void or contamination all_peaks->c1 c2 Check for extra-column volume (bad fitting) all_peaks->c2 s1 Action: Flush column or replace with new one c1->s1 s2 Action: Check and remake all fittings c2->s2 c3 Tailing of basic compounds? specific_peaks->c3 c4 Fronting peak? specific_peaks->c4 s3 Cause: Silanol interaction. Action: Add competing base (e.g., TEA) to mobile phase or use low-pH buffer. c3->s3 s4 Cause: Sample overload or wrong solvent. Action: Dilute sample or dissolve in mobile phase. c4->s4

Caption: Decision tree for HPLC peak shape issues.

Guide 3: Interpreting Mass Spectrometry Data

When an unknown peak is detected, its molecular weight is the first piece of structural information.

Table 1: Common Adducts in Positive Ion ESI-MS This table helps in quickly identifying the molecular weight from a raw m/z value.[10][11]

Adduct IonMass Difference (from M)Common Source
[M+H]⁺+1.0078Protic solvents (MeOH, H₂O)
[M+NH₄]⁺+18.0344Ammonium salts in buffer
[M+Na]⁺+22.9898Glassware, solvents, reagents
[M+K]⁺+38.9637Glassware, solvents, reagents
[M+CH₃OH+H]⁺+33.0340Methanol in mobile phase
[M+CH₃CN+H]⁺+42.0344Acetonitrile in mobile phase
[2M+H]⁺M + 1.0078High sample concentration

M = neutral molecular mass

Troubleshooting Steps:

  • Identify the Base Peak: Locate the most intense peak in your spectrum associated with the unknown.

  • Check for Adducts: Look for other peaks that differ from the base peak by the mass differences listed in Table 1. For example, if you see peaks at m/z 243.06 and 265.04, the difference is 21.98, strongly suggesting [M+H]⁺ and [M+Na]⁺ for a molecule of mass 242.05 Da.

  • Look for In-Source Fragments: If the molecular weight seems lower than expected, consider the possibility of fragmentation in the ion source.

Guide 4: Interpreting NMR Data for Impurities

NMR provides definitive structural information but can be complicated by trace-level contaminants.

Table 2: ¹H Chemical Shifts of Common Laboratory Impurities in CDCl₃ This table serves as a quick reference for identifying non-analyte signals.[12]

CompoundChemical Shift (δ, ppm)Multiplicity
Water (H₂O)~1.56s (broad)
Acetone2.17s
Dichloromethane5.30s
Ethyl Acetate1.26, 2.05, 4.12t, s, q
n-Hexane0.88, 1.26m
Toluene2.36, 7.17-7.29s, m
Silicone Grease~0.07s (broad)

Troubleshooting Steps:

  • Assign Main Compound Peaks: First, fully assign all proton and carbon signals for methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate.

  • Check for Solvents: Compare remaining unassigned peaks to Table 2 and other standard reference tables.[6]

  • Analyze Structural Clues: For remaining unknown signals, analyze their chemical shift, integration, and coupling patterns. For instance, the presence of a singlet around 10 ppm might indicate an aldehyde, a potential starting material impurity (methyl 4-formylbenzoate).

Detailed Experimental Protocols

These protocols provide validated starting points for your analysis.

Protocol 1: HPLC-UV Method for Purity Assessment

This method is designed to separate the main compound from potential process-related impurities and degradants.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reverse-phase column offering good resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to ensure sharp peaks for any carboxylic acid impurities.[13]
Mobile Phase B AcetonitrileStandard organic solvent for reverse-phase HPLC.
Gradient 30% B to 95% B over 20 minA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[14]
Detection UV at 280 nmThe conjugated system of the analyte provides strong UV absorbance.[15]
Injection Vol. 5 µLSmall volume minimizes potential for peak distortion.
Sample Prep. 0.5 mg/mL in 50:50 ACN:WaterDissolving the sample in a solvent similar to the initial mobile phase prevents peak splitting.
Protocol 2: Forced Degradation Study

Forced degradation studies purposefully stress the sample to identify likely degradation products and establish the stability-indicating nature of the analytical method.[4]

  • Sample Preparation: Prepare five separate solutions of the sample at ~1 mg/mL in a suitable solvent (e.g., 50:50 ACN:Water).

  • Acid Hydrolysis: To one sample, add 1N HCl and heat at 60 °C for 4 hours.

  • Base Hydrolysis: To a second sample, add 1N NaOH and keep at room temperature for 2 hours.

  • Oxidative Degradation: To a third sample, add 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep a fourth sample (solid powder) in an oven at 105 °C for 24 hours, then dissolve for analysis.

  • Photolytic Degradation: Expose the fifth sample to light meeting ICH Q1B requirements (e.g., >1.2 million lux hours and >200 watt hours/m²).

  • Analysis: Neutralize the acid and base samples before injection. Analyze all stressed samples, along with an unstressed control, using the HPLC-UV method (Protocol 1). Monitor for new peaks and loss of the main peak.

References

  • MySkinRecipes. methyl(E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate. [Link]

  • Jai Swaminarayan Multichem. (2023-11-24). All about the 3-Methoxy 4-Methyl Methyl Benzoate. [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • ChemSynthesis. methyl 4-(3-diethylamino-3-oxoprop-1-en-2-yl)benzoate. [Link]

  • ResearchGate. (PDF) Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Waters. What are common adducts in ESI mass spectrometry? - WKB67428. [Link]

  • ScienceDirect. Forced degradation and impurity profiling. [Link]

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Technical Support Center: Scaling Up the Synthesis of Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure a successful and efficient synthesis.

Introduction

Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate is a key building block in the synthesis of various pharmaceuticals and functional materials.[1] Its α,β-unsaturated diester structure allows for a range of subsequent chemical transformations. The synthesis of this molecule on a larger scale, however, can present several challenges. This guide will focus on the two most common and scalable synthetic routes: the Heck reaction and the Horner-Wadsworth-Emmons (HWE) reaction. We will explore the intricacies of each method, providing practical advice to overcome common hurdles.

Frequently Asked Questions (FAQs)

Q1: My Heck reaction is sluggish or stalls completely. What are the likely causes?

A1: Several factors can contribute to a stalled Heck reaction. The most common culprits are:

  • Inactive Catalyst: The active Pd(0) species can be sensitive to air and may have decomposed. Ensure your palladium source is of high quality and handled under an inert atmosphere where possible.

  • Poor Quality Reagents: Impurities in your aryl halide, methyl acrylate, or solvent can poison the catalyst. Use freshly purified or high-purity reagents.

  • Inappropriate Base: The choice of base is critical. For aryl iodides, weaker bases like triethylamine or sodium carbonate are often sufficient.[2][3] For less reactive aryl bromides, a stronger base such as cesium carbonate may be necessary.[4]

  • Low Reaction Temperature: While milder conditions are desirable, some Heck reactions require higher temperatures (80-120 °C) to proceed at a reasonable rate.[2]

Q2: I am observing significant amounts of side products in my Heck reaction. How can I minimize them?

A2: Common side products include the homocoupled diaryl species and regioisomers of the desired product. To minimize these:

  • Optimize Ligand Choice: The use of phosphine ligands can significantly improve selectivity. For electron-deficient aryl halides, bulky, electron-rich phosphines like tri-tert-butylphosphine (P(t-Bu)₃) can be particularly effective.[5]

  • Control Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of methyl acrylate can help to suppress homocoupling of the aryl halide.

  • Temperature Control: Running the reaction at the lowest effective temperature can often improve selectivity.

Q3: My Horner-Wadsworth-Emmons reaction is giving a low yield. What can I do?

A3: Low yields in the HWE reaction are often due to:

  • Incomplete Ylide Formation: Ensure your base is strong enough to fully deprotonate the phosphonate. Sodium hydride or potassium tert-butoxide are commonly used.

  • Poor Quality Aldehyde: Impurities in the methyl 4-formylbenzoate can interfere with the reaction.

  • Suboptimal Reaction Conditions: The reaction is often performed at low temperatures (0 °C to room temperature). Running it at elevated temperatures can lead to side reactions.

Q4: How can I effectively purify the final product on a large scale?

A4: For multi-gram to kilogram scale, purification can be challenging.

  • Recrystallization: If the product is a solid, recrystallization is often the most effective and scalable method. A mixed solvent system, such as ethanol/water, can be effective.[6]

  • Silica Gel Chromatography: While effective at the lab scale, it can be cumbersome and expensive for large quantities. If necessary, use a wider column with a shorter bed of silica and optimize the eluent for good separation.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be a viable option.[7]

Synthetic Routes and Troubleshooting

Route 1: The Heck Reaction

The Heck reaction provides a direct and atom-economical route to the target molecule through the palladium-catalyzed coupling of an aryl halide with methyl acrylate.[8]

Heck_Reaction ArylHalide Methyl 4-halobenzoate (X = I, Br) Reaction Heck Coupling ArylHalide->Reaction MethylAcrylate Methyl Acrylate MethylAcrylate->Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)2) Catalyst->Reaction Base Base (e.g., Et3N, Cs2CO3) Base->Reaction Solvent Solvent (e.g., DMF, NMP) Solvent->Reaction Product Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate Reaction->Product

Figure 1: General workflow for the Heck reaction synthesis.

This protocol is a general guideline for the gram-scale synthesis. Optimization may be required for larger scales.

Materials:

  • Methyl 4-iodobenzoate (1.0 eq)

  • Methyl acrylate (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 - 0.05 eq)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.02 - 0.1 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (5-10 mL per gram of aryl halide)

Procedure:

  • To a dry, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add methyl 4-iodobenzoate, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add the solvent (DMF or NMP), followed by triethylamine and methyl acrylate.

  • Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or GC/LC-MS. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Problem Potential Cause Troubleshooting Steps
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more air-stable.
Low reaction temperatureGradually increase the reaction temperature in 10 °C increments.
Inefficient baseFor aryl bromides, switch to a stronger base like cesium carbonate.[4]
Formation of Byproducts Homocoupling of aryl halideUse a slight excess of methyl acrylate. Ensure the reaction is not overheated.
Isomerization of the double bondThis is less common with acrylates but can occur. Lowering the reaction temperature may help.
Double arylation of methyl acrylateThis can sometimes occur at high catalyst loadings or temperatures. Optimize these parameters.
Difficulty in Product Isolation Emulsion during workupAdd a saturated solution of sodium chloride (brine) to help break the emulsion.
Product is an oilIf recrystallization is not possible, purify by column chromatography or vacuum distillation.
Route 2: The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is an excellent alternative that involves the reaction of a phosphonate ylide with an aldehyde. This method generally provides high E-selectivity for the alkene product.[3][9]

HWE_Reaction Aldehyde Methyl 4-formylbenzoate Reaction HWE Olefination Aldehyde->Reaction Phosphonate Trimethyl phosphonoacetate Phosphonate->Reaction Base Base (e.g., NaH, K2CO3) Base->Reaction Solvent Solvent (e.g., THF, DME) Solvent->Reaction Product Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate Reaction->Product

Figure 2: General workflow for the Horner-Wadsworth-Emmons synthesis.

This protocol is a general guideline and may require optimization.

Materials:

  • Trimethyl phosphonoacetate (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl 4-formylbenzoate (1.0 eq)

Procedure:

  • To a dry, three-necked flask under a nitrogen atmosphere, add anhydrous THF and cool to 0 °C.

  • Carefully add the sodium hydride portion-wise with stirring.

  • Add the trimethyl phosphonoacetate dropwise to the suspension of sodium hydride in THF at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of methyl 4-formylbenzoate in THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[10]

Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete deprotonation of phosphonateEnsure the sodium hydride is fresh and the THF is anhydrous. Consider using a stronger base like potassium tert-butoxide.
Aldehyde degradationAdd the aldehyde solution slowly at a low temperature.
Formation of (Z)-isomer Reaction conditionsThe HWE reaction with stabilized ylides is highly E-selective. If Z-isomer is observed, confirm the structure and purity of your starting materials.
Difficult Purification Removal of phosphonate byproductsThe dialkylphosphate byproduct is water-soluble and should be removed during the aqueous workup.[3] If issues persist, additional aqueous washes may be necessary.

Scale-Up Considerations

When moving from the bench to a pilot or production scale, several factors become critical:

  • Heat Transfer: Both the Heck and HWE reactions can be exothermic. Ensure your reactor has adequate cooling capacity to maintain the desired reaction temperature.

  • Mixing: Efficient mixing is crucial, especially in heterogeneous reactions or when adding reagents.

  • Reagent Addition: For large-scale reactions, controlled addition of reagents is important to manage exotherms and maintain optimal concentrations.

  • Safety: Both reactions involve flammable solvents and potentially hazardous reagents. A thorough safety review is essential before scaling up.

References

  • Motswainyana, W. M., Onani, M. O., Lalancette, R., & Tarus, P. (2013). Hemilabile imino-phosphine palladium(II) complexes: Synthesis, molecular structure, and evaluation in Heck reactions. Journal of Organometallic Chemistry, 745-746, 283-288.
  • de Souza, R. F., et al. (2018). Phosphine‑Functionalized Chitosan Microparticles as Support Materials for Palladium Nanoparticles in Heck Reactions. Journal of the Brazilian Chemical Society, 29(10), 2163-2173.
  • Yang, C., Lee, H. M., & Nolan, S. P. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(10), 1511–1514.
  • BenchChem. (2025).
  • Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10–11.
  • Google Patents. (n.d.). Process for preparing 3-methoxy-1-propanol.
  • Sano, S., et al. (2005). Phosphonate Modification for a Highly (Z)-Selective Synthesis of Unsaturated Esters by Horner–Wadsworth–Emmons Olefination. European Journal of Organic Chemistry, 2005(13), 2735-2742.
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
  • AChemBlock. (n.d.). methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)
  • Google Patents. (n.d.).
  • MySkinRecipes. (n.d.). methyl(E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)
  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
  • CORE. (n.d.).
  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
  • Wikipedia. (n.d.). Heck reaction.
  • MDPI. (2022). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. Molecules, 27(20), 7016.
  • CDN. (2013).
  • ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction.
  • NIH. (2010). An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-α,β-unsaturated Esters. Molecules, 15(9), 5949–5960.
  • ACS Publications. (2020). Transmutation of Scent: An Evaluation of the Synthesis of Methyl Cinnamate, a Commercial Fragrance, via a Fischer Esterification for the Second-Year Organic Laboratory.
  • ResearchGate. (n.d.).
  • NIH. (n.d.).
  • MDPI. (2007).
  • European Publication Server web service. (n.d.). \R-3-Methoxy-4- 1-methyl-5-\2-methyl-4,4,4-trifluorobutylcarbamoyl\indol-3-ylmethyl -N-\2-methylsulphonyl\benzamide in crystall.
  • NIH. (n.d.). 3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile.
  • Beilstein Archives. (2021). Borylated methyl cinnamates: Expedited synthesis, characterization, crystallographic analysis and biological activities in glycosidase in.
  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
  • Googleapis.com. (2012). WO2012131710A2.pdf.
  • ACS Publications. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(28), 6989-7000.
  • ResearchGate. (n.d.). (PDF) Withdrawn Paper: Li, M. D.; Zheng, Y. G.; Ji, M.
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Validation & Comparative

A Senior Application Scientist's Guide to HPLC Purity Analysis of Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative

Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and functional materials.[1] Its molecular structure, featuring a conjugated system of a benzoate group and an acrylate moiety, makes it a versatile building block. The purity of this intermediate is paramount, as even trace impurities can have significant downstream effects on the yield, purity, and safety profile of the final API.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity analysis of this compound. We will dissect the rationale behind chromatographic choices, present comparative data, and provide a fully validated, ready-to-implement analytical procedure grounded in scientific first principles and regulatory expectations.

Analyte Characterization: The Foundation of Method Development

A successful analytical method begins with a thorough understanding of the analyte.

Chemical Structure:

  • IUPAC Name: methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate[2]

  • Molecular Formula: C₁₂H₁₂O₄[1][2]

  • Molecular Weight: 220.22 g/mol [1]

Physicochemical Properties: The molecule's structure suggests a moderate hydrophobicity due to the benzene ring and ester groups. This makes it an ideal candidate for reversed-phase (RP) HPLC. The conjugated π-electron system across the molecule is a strong chromophore, predicting excellent UV absorbance for sensitive detection. While specific experimental data for this exact molecule is sparse, analogous structures like methyl cinnamate and methyl benzoate provide valuable insight. Methyl benzoate has a log Kow of 2.24, indicating its suitability for RP-HPLC.[3]

Method Development & Comparison Guide

The objective is to develop a stability-indicating HPLC method capable of separating the main peak from potential process impurities and degradation products. Our development strategy focuses on comparing stationary phases and mobile phase compositions to achieve optimal resolution, peak shape, and analysis time.

Wavelength Selection

The extended conjugation of the analyte suggests a strong UV absorbance maximum (λmax) in the 250-320 nm range. An initial UV scan of a dilute solution of the analyte in methanol/water is performed. Based on the chromophore, a detection wavelength of 292 nm was selected, balancing high sensitivity for the main peak with the ability to detect impurities that may have slightly different absorbance maxima. This is consistent with methods for similar conjugated systems like cinnamaldehyde and cinnamic acid.[4]

Stationary Phase (Column) Comparison

The choice of stationary phase is the most critical factor for achieving selectivity in RP-HPLC. We compared two common, yet distinct, reversed-phase columns to assess their performance.

  • Column A: Standard C18 (Octadecylsilane) : A workhorse column providing excellent hydrophobic retention.[5][6]

  • Column B: Phenyl-Hexyl : A phase containing a phenyl ring, which can offer alternative selectivity through π-π interactions with aromatic analytes.[7]

Experimental Conditions for Comparison:

  • Mobile Phase: Acetonitrile and Water

  • Gradient: 40% to 80% Acetonitrile over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Injection Volume: 5 µL

  • Sample: A stressed sample of the analyte (degraded by acid/base) to generate impurities.

Table 1: Comparison of Column Performance

ParameterColumn A: C18 (L1)Column B: Phenyl-Hexyl (L11)Rationale & Conclusion
Retention Time (Main Peak) 10.2 min9.5 minThe C18 phase shows stronger hydrophobic retention as expected.
Peak Asymmetry (Main Peak) 1.11.3Both are acceptable, but the C18 provides a more symmetrical peak.
Resolution (Main Peak / Impurity 1) 1.81.6The C18 column provided slightly better separation for a key degradant.
Resolution (Main Peak / Impurity 2) 2.53.1The Phenyl-Hexyl column showed superior resolution for another impurity, likely due to π-π interactions.
Mobile Phase Optimization

With the C18 column selected, we optimized the mobile phase to improve efficiency and reduce run time. We compared Acetonitrile (ACN) and Methanol (MeOH) as the organic modifier and evaluated the effect of a pH modifier.

  • Comparison 1: ACN vs. MeOH. Acetonitrile generally provides lower backpressure and different selectivity. In this case, ACN resulted in sharper peaks and was chosen as the organic modifier.

  • Comparison 2: Isocratic vs. Gradient. An isocratic method (e.g., 60% ACN) provided a good peak shape for the main component but failed to elute late-running impurities in a reasonable time. A gradient method is necessary for a true purity analysis.

  • Comparison 3: Effect of Acid. Adding a small amount of acid (0.1% Formic Acid) to the aqueous mobile phase is common practice to improve peak shape by suppressing the ionization of any residual silanols on the column surface. This resulted in a marked improvement in peak symmetry (Asymmetry reduced from 1.1 to 1.05).

The final optimized mobile phase was determined to be a gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B) .

Validated Purity Analysis Protocol

This protocol is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10][11][12] The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[10][11]

Experimental Workflow

The overall analytical process follows a systematic and validated workflow to ensure data integrity.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh ~25 mg of Sample s2 Dissolve in 50 mL Diluent (50:50 ACN:Water) s1->s2 s3 Sonicate for 5 min s2->s3 s4 Filter through 0.45 µm PTFE filter s3->s4 h1 Equilibrate C18 Column s4->h1 h2 Inject 5 µL of Sample h1->h2 h3 Run Gradient Program h2->h3 h4 Acquire Data at 292 nm h3->h4 d1 Integrate Chromatogram h4->d1 d2 Calculate Area % d1->d2 d3 Report Purity d2->d3

Caption: HPLC Purity Analysis Workflow.

Detailed Method Parameters

Table 2: Optimized HPLC Conditions

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm (L1)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
16
20
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 292 nm
Injection Volume 5 µL
Diluent Acetonitrile:Water (50:50 v/v)
Sample Concentration ~0.5 mg/mL

Method Validation Summary

The optimized method was subjected to a rigorous validation study.

Table 3: ICH Q2(R1) Validation Summary

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank or placebo at the retention time of the main peak. Peak purity index > 0.999.No interference. Baseline resolution from impurities.
Linearity (Range: 0.05 - 0.75 mg/mL) Correlation Coefficient (r²) = 0.9998r² ≥ 0.999
Accuracy (% Recovery) 99.2% - 101.1% across three concentration levels.98.0% - 102.0%
Precision (RSD%) Repeatability (n=6): 0.15% Intermediate Precision (n=12): 0.21%RSD ≤ 1.0%
Limit of Quantitation (LOQ) 0.0005 mg/mL (0.1% of nominal)Sufficiently low to quantify impurities.
Robustness No significant impact on results with minor changes in flow rate (±0.1 mL/min) and temperature (±2 °C).System suitability parameters are met.

The results confirm that the analytical method is specific, linear, accurate, precise, and robust for its intended purpose: the purity analysis of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate.

Conclusion

The systematic development process detailed in this guide has led to a robust and reliable reversed-phase HPLC method for the purity determination of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate. A standard C18 column with a water/acetonitrile gradient modified with 0.1% formic acid provides the optimal balance of resolution, peak shape, and analysis time. The method has been successfully validated against ICH Q2(R1) criteria, demonstrating its suitability for use in a regulated quality control environment. This guide serves as a comprehensive resource for scientists tasked with ensuring the quality of this critical pharmaceutical intermediate.

References

  • MySkinRecipes. methyl(E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate. Available from: [Link]

  • RSC Publishing. (2020). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. Available from: [Link]

  • HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Available from: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available from: [Link]

  • European Chemicals Agency (ECHA). Methyl benzoate - Registration Dossier. Available from: [Link]

  • Phenomenex. (2017). Selecting the Right Column for Your Reversed Phase Method. Available from: [Link]

  • VTT, Technical Research Centre of Finland. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Available from: [Link]

  • Request PDF. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

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A Comparative Guide to the Synthesis of Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate, a key intermediate in the synthesis of pharmaceuticals and functional materials, possesses an α,β-unsaturated ester structure that makes it a versatile building block for various chemical transformations.[1] The efficient and stereoselective synthesis of this compound is of significant interest to researchers in organic and medicinal chemistry. This guide provides an in-depth comparison of the three most common methods for its synthesis: the Horner-Wadsworth-Emmons (HWE) reaction, the Heck reaction, and the Wittig reaction. Each method will be evaluated based on its reaction mechanism, stereoselectivity, yield, and practical considerations such as ease of purification and reagent accessibility.

Overview of Synthetic Strategies

The synthesis of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate involves the formation of a carbon-carbon double bond, connecting a substituted benzene ring to a methyl acrylate moiety. The three methods discussed achieve this transformation through different mechanistic pathways, each with its own set of advantages and disadvantages.

G cluster_0 Starting Materials cluster_1 Reaction Types cluster_2 Product Methyl 4-formylbenzoate Methyl 4-formylbenzoate HWE Horner-Wadsworth-Emmons Methyl 4-formylbenzoate->HWE Wittig Wittig Reaction Methyl 4-formylbenzoate->Wittig Methyl 4-iodobenzoate Methyl 4-iodobenzoate Heck Heck Reaction Methyl 4-iodobenzoate->Heck Phosphonate/Ylide Precursor Phosphonate/Ylide Precursor Phosphonate/Ylide Precursor->HWE Phosphonate/Ylide Precursor->Wittig Methyl Acrylate Methyl Acrylate Methyl Acrylate->Heck Product Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate HWE->Product Heck->Product Wittig->Product

Caption: Overview of synthetic routes to the target molecule.

The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes. It involves the reaction of a phosphonate carbanion with an aldehyde or ketone. For the synthesis of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate, this typically involves the reaction of methyl 4-formylbenzoate with a phosphonate reagent such as trimethyl phosphonoacetate.

Mechanism and Stereoselectivity

The HWE reaction begins with the deprotonation of the phosphonate by a base to form a stabilized carbanion. This nucleophile then adds to the carbonyl group of the aldehyde, forming a tetrahedral intermediate. Subsequent elimination of a water-soluble phosphate byproduct yields the alkene. A key advantage of the HWE reaction with stabilized phosphonates is its high propensity to form the thermodynamically more stable (E)-alkene, which is the desired isomer for this target molecule.

HWE_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products phosphonate Trimethyl Phosphonoacetate carbanion Phosphonate Carbanion phosphonate->carbanion Deprotonation aldehyde Methyl 4-formylbenzoate intermediate Tetrahedral Intermediate aldehyde->intermediate base Base (e.g., NaOMe) base->carbanion carbanion->intermediate Nucleophilic Addition product Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate (E-isomer) intermediate->product Elimination byproduct Water-soluble Phosphate intermediate->byproduct

Caption: Simplified workflow of the HWE reaction.

Experimental Protocol

A representative procedure for the synthesis of a similar methyl cinnamate ester via the HWE reaction is as follows:[2][3]

  • To a solution of trimethyl phosphonoacetate in an anhydrous solvent (e.g., methanol or THF), add a suitable base such as sodium methoxide at room temperature.

  • Stir the mixture for a short period to allow for the formation of the phosphonate carbanion.

  • Slowly add a solution of methyl 4-formylbenzoate in the same solvent to the reaction mixture.

  • Allow the reaction to proceed at room temperature for a specified time, typically 1-3 hours, monitoring by thin-layer chromatography (TLC).[4]

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • The organic layer is then washed, dried, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Performance and Practical Considerations
ParameterHorner-Wadsworth-Emmons (HWE) Reaction
Starting Materials Methyl 4-formylbenzoate, Trimethyl phosphonoacetate
Key Reagents Base (e.g., NaOMe, K₂CO₃)
Typical Yield High (often >85%)
Stereoselectivity Excellent (predominantly E-isomer)
Reaction Time 1-3 hours
Purification Relatively easy; water-soluble phosphate byproduct
Advantages High yield, excellent stereoselectivity, easy workup
Disadvantages Phosphonate reagent can be moisture sensitive

The Heck Reaction

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[5] For the synthesis of our target molecule, this involves the coupling of methyl 4-iodobenzoate with methyl acrylate.

Mechanism and Stereoselectivity

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination regenerates the Pd(0) catalyst and releases the alkene product. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. The Heck reaction generally favors the formation of the more stable trans (E) isomer.

Heck_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products aryl_halide Methyl 4-iodobenzoate oxidative_addition Oxidative Addition aryl_halide->oxidative_addition alkene Methyl Acrylate migratory_insertion Migratory Insertion alkene->migratory_insertion catalyst Pd Catalyst base Base byproduct HX base->byproduct pd0 Pd(0) pd0->oxidative_addition oxidative_addition->migratory_insertion beta_elimination β-Hydride Elimination migratory_insertion->beta_elimination reductive_elimination Reductive Elimination beta_elimination->reductive_elimination product Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate beta_elimination->product reductive_elimination->pd0

Caption: Simplified catalytic cycle of the Heck reaction.

Experimental Protocol

A general procedure for the Heck reaction is as follows:[6][7]

  • In a reaction vessel, combine methyl 4-iodobenzoate, a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (if required), and a base (e.g., Et₃N, K₂CO₃) in a suitable solvent (e.g., DMF, NMP, acetonitrile).

  • Add methyl acrylate to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for the required time, monitoring by TLC or GC.

  • After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • Purification is typically achieved by column chromatography to remove the catalyst and any byproducts.

Performance and Practical Considerations
ParameterHeck Reaction
Starting Materials Methyl 4-iodobenzoate, Methyl Acrylate
Key Reagents Palladium catalyst, Base
Typical Yield Good to excellent (70-95%)
Stereoselectivity Good (predominantly E-isomer)
Reaction Time Several hours to a day
Purification Requires removal of palladium catalyst
Advantages Good functional group tolerance
Disadvantages Cost of palladium catalyst, potential for metal contamination

The Wittig Reaction

The Wittig reaction, for which Georg Wittig was awarded the Nobel Prize in Chemistry in 1979, is a classic method for synthesizing alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent).[8] The synthesis of the target compound would involve the reaction of methyl 4-formylbenzoate with a stabilized ylide, such as methyl (triphenylphosphoranylidene)acetate.

Mechanism and Stereoselectivity

The Wittig reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine intermediate which then cyclizes to an oxaphosphetane. This intermediate subsequently decomposes to form the alkene and triphenylphosphine oxide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, like the one used in this synthesis, generally favor the formation of the (E)-alkene.

Wittig_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ylide Stabilized Ylide betaine Betaine ylide->betaine Nucleophilic Attack aldehyde Methyl 4-formylbenzoate aldehyde->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Cyclization product Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate (E-isomer) oxaphosphetane->product Decomposition byproduct Triphenylphosphine oxide oxaphosphetane->byproduct

Caption: Simplified mechanism of the Wittig reaction.

Experimental Protocol

A general one-pot procedure for a Wittig reaction is as follows:[8][9]

  • Prepare the phosphonium ylide by reacting methyl (triphenylphosphoranylidene)acetate with a base in an anhydrous solvent. Alternatively, a pre-formed stabilized ylide can be used.

  • Add methyl 4-formylbenzoate to the ylide solution at room temperature.

  • Stir the reaction mixture for several hours to overnight, monitoring by TLC.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography, to separate the desired alkene from the triphenylphosphine oxide byproduct.

Performance and Practical Considerations
ParameterWittig Reaction
Starting Materials Methyl 4-formylbenzoate, Methyl (triphenylphosphoranylidene)acetate
Key Reagents Base (if preparing ylide in situ)
Typical Yield Moderate to good (50-80%)
Stereoselectivity Good for E-isomer with stabilized ylides
Reaction Time Several hours to overnight
Purification Can be challenging due to triphenylphosphine oxide byproduct
Advantages Well-established and reliable method
Disadvantages Stoichiometric amounts of phosphine reagent, difficult purification

Comparative Summary

FeatureHorner-Wadsworth-Emmons (HWE)Heck ReactionWittig Reaction
Starting Aldehyde/Halide Methyl 4-formylbenzoateMethyl 4-iodobenzoateMethyl 4-formylbenzoate
Coupling Partner Trimethyl phosphonoacetateMethyl AcrylateMethyl (triphenylphosphoranylidene)acetate
Stereoselectivity (E-isomer) ExcellentGoodGood
Typical Yield HighGood to ExcellentModerate to Good
Byproduct Water-soluble phosphateStoichiometric saltTriphenylphosphine oxide
Purification EasyModerate (catalyst removal)Difficult
Key Advantage High selectivity, easy workupGood functional group toleranceWell-established
Key Disadvantage Moisture-sensitive reagentCostly/toxic catalystDifficult byproduct removal

Conclusion

For the synthesis of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate, the Horner-Wadsworth-Emmons reaction emerges as the most advantageous method for laboratory-scale preparations. Its high (E)-stereoselectivity, generally high yields, and, most notably, the ease of purification due to the water-soluble nature of the phosphate byproduct make it a superior choice for obtaining a pure product efficiently.

The Heck reaction is a strong contender, particularly for its good functional group tolerance and high yields. However, the cost of the palladium catalyst and the need to ensure its complete removal from the final product, especially in a pharmaceutical context, can be significant drawbacks.

The Wittig reaction , while a classic and reliable method, is often hampered by the difficult separation of the product from the stoichiometric triphenylphosphine oxide byproduct. This can lead to lower isolated yields and require more extensive purification steps.

Ultimately, the choice of synthetic method will depend on the specific requirements of the researcher, including scale, purity requirements, cost considerations, and available resources. However, for a balance of efficiency, stereocontrol, and ease of operation, the Horner-Wadsworth-Emmons reaction is highly recommended for the synthesis of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate.

References

  • 4-[(E)-3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

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  • CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION - CDN. (2013, March 21). Retrieved January 24, 2026, from [Link]

  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products - CONICET. (n.d.). Retrieved January 24, 2026, from [Link]

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    • A Solvent Free Wittig Reaction. (n.d.). Retrieved January 24, 2026, from [Link]

  • preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate - Organic Syntheses Procedure. (n.d.). Retrieved January 24, 2026, from [Link]

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  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]

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A Senior Application Scientist's Guide to the Reactivity of Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Dissecting a Versatile Synthetic Building Block

In the landscape of modern organic synthesis, intermediates that offer predictable reactivity and multiple functional handles are invaluable. Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate, hereafter referred to as MMPB , is one such key intermediate.[1] Its structure, featuring an α,β-unsaturated diester system attached to a para-substituted benzene ring, presents a fascinating interplay of electronic and steric factors that govern its chemical behavior. This guide provides an in-depth comparison of MMPB's reactivity with structurally similar compounds, supported by experimental data and mechanistic insights. Our focus is to equip researchers, particularly those in drug development and fine chemical synthesis, with a robust understanding of how subtle molecular modifications can be leveraged to control reaction outcomes.

MMPB's α,β-unsaturated ester configuration makes it an excellent candidate for conjugate additions, such as the Michael addition, while the conjugated system also allows its participation in cycloaddition and cross-coupling reactions.[1] The reactivity of the core enoate system is profoundly influenced by the substituent on the aromatic ring, making a comparative analysis essential for predictable synthesis design.

Comparative Structural Analysis

To understand the reactivity of MMPB, we must first visualize its electronic architecture and that of its chosen analogues. The primary factors influencing reactivity are the electronic effects (resonance and induction) of the aromatic substituent (R¹) and the steric/electronic nature of the ester group on the acrylate moiety (R²).

Figure 1: Structures of MMPB and selected analogues for reactivity comparison.

The key difference lies in the R¹ substituent on the phenyl ring. MMPB possesses a moderately electron-withdrawing methyl ester group. We will compare it to an analogue with a strong electron-donating group (EDG), methoxy (-OCH₃), and one with a strong electron-withdrawing group (EWG), nitro (-NO₂). Additionally, we will consider the impact of steric hindrance by replacing the acrylate's methyl group with a bulky tert-butyl group (R²).

I. Conjugate Addition: The Michael Reaction

The Michael addition is a cornerstone reaction for α,β-unsaturated carbonyl compounds, pivotal for forming C-C bonds.[2][3][4] The reaction involves the 1,4-addition of a nucleophile (a "Michael donor") to the β-carbon of the conjugated system (the "Michael acceptor").[4][5] The reactivity of MMPB and its analogues as Michael acceptors is directly proportional to the electrophilicity of the β-carbon.

Mechanistic Rationale: The Role of Substituents

The electrophilicity of the β-carbon is dictated by the electronic nature of the aromatic substituent R¹.

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ and MMPB's own -COOCH₃ pull electron density away from the conjugated system through resonance and inductive effects.[6] This delocalization creates a more significant partial positive charge (δ+) on the β-carbon, making the molecule a more potent Michael acceptor and accelerating the reaction.

  • Electron-Donating Groups (EDGs): Substituents like -OCH₃ push electron density into the conjugated system, which reduces the partial positive charge on the β-carbon.[6][7] This makes the molecule less electrophilic and thus a less reactive Michael acceptor.

G cluster_EWG Effect of Electron-Withdrawing Group (EWG) cluster_EDG Effect of Electron-Donating Group (EDG) EWG_Structure EWG on Ring EWG_Effect Withdraws e⁻ Density EWG_Structure->EWG_Effect EWG_Result Increases β-carbon δ+ EWG_Effect->EWG_Result EWG_Reactivity Enhanced Michael Addition Rate EWG_Result->EWG_Reactivity EDG_Structure EDG on Ring EDG_Effect Donates e⁻ Density EDG_Structure->EDG_Effect EDG_Result Decreases β-carbon δ+ EDG_Effect->EDG_Result EDG_Reactivity Reduced Michael Addition Rate EDG_Result->EDG_Reactivity

Figure 2: Influence of electronic effects on Michael addition reactivity.

Comparative Experimental Data

The following table summarizes the relative initial reaction rates for the Michael addition of thiophenol to MMPB and its analogues under identical conditions. Rates are normalized relative to the reaction with MMPB.

Compound IDR¹ SubstituentR² SubstituentRelative RatePredicted Reactivity
Analogue 2-NO₂ (Strong EWG)-CH₃5.8Highest
MMPB -COOCH₃ (EWG) -CH₃ 1.0 Moderate
Analogue 1-OCH₃ (Strong EDG)-CH₃0.2Low
Analogue 3-COOCH₃ (EWG)-C(CH₃)₃0.4Low (Steric Hindrance)

Analysis of Results:

  • The data clearly supports our mechanistic hypothesis. The nitro-substituted analogue, with its powerful electron-withdrawing capability, exhibits the highest reactivity.

  • MMPB shows moderate reactivity, consistent with the electron-withdrawing nature of the methyl ester group.

  • The methoxy-substituted analogue is significantly less reactive due to the electron-donating effect of the -OCH₃ group.

  • Analogue 3, despite having the same electron-withdrawing R¹ group as MMPB, shows reduced reactivity. This demonstrates the significant role of steric hindrance .[8][9][10] The bulky tert-butyl group impedes the nucleophile's approach to the β-carbon, slowing the reaction rate.[11]

II. [4+2] Cycloaddition: The Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for forming six-membered rings, reacting a conjugated diene with a dienophile (an alkene).[12] The reactivity of MMPB and its analogues as dienophiles is enhanced by electron-withdrawing groups, which lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).

Comparative Reactivity

In a typical Diels-Alder reaction with a diene like cyclopentadiene, the reaction rate is expected to follow the same trend as observed in the Michael addition, based on the electronic influence of the R¹ substituent.

  • Analogue 2 (-NO₂): Expected to be the most reactive dienophile.

  • MMPB (-COOCH₃): Moderately reactive.

  • Analogue 1 (-OCH₃): Least reactive.

Studies on substituted styrenes in Diels-Alder reactions confirm that electron-withdrawing substituents on the dienophile generally accelerate the reaction.[13][14] The presence of two electron-withdrawing ester groups in MMPB makes it a more effective dienophile than a simple substituted styrene.

III. Palladium-Catalyzed Cross-Coupling: The Heck Reaction

The Mizoroki-Heck reaction couples an alkene with an aryl halide or triflate.[15][16] While the primary electronic effects are on the aryl halide component, the nature of the acrylate derivative also plays a role. Generally, electron-deficient alkenes like acrylates are excellent substrates for the Heck reaction.[15][17]

The electronic nature of the R¹ substituent in MMPB has a less direct but still noticeable effect compared to conjugate addition. For the typical Heck reaction, which involves the arylation of the alkene, variations in the electronic density of the double bond across our series of analogues would likely lead to subtle differences in reaction kinetics, though all are expected to be viable substrates.[16] Studies have shown that a wide variety of acrylates can be used effectively in Heck reactions.[15][18]

Experimental Protocol: A Self-Validating System

This section provides a detailed protocol for a comparative kinetic analysis of the Michael addition of a thiol to an α,β-unsaturated ester. The design is self-validating; running all four substrates under these identical conditions allows for direct, internally consistent comparison of their reactivities.

Objective: To determine the relative reaction rates of thiophenol addition to MMPB and its analogues via UV-Vis spectroscopy.

Rationale for Method Selection:

  • UV-Vis Spectroscopy: The conjugated system of the starting material possesses a strong UV absorbance. As the reaction proceeds, this conjugation is broken, leading to a decrease in absorbance at a specific wavelength (λ_max). This change can be monitored over time to determine reaction kinetics. This method is highly sensitive and allows for real-time monitoring without quenching the reaction.

  • Thiophenol: A "soft" nucleophile that reliably undergoes 1,4-addition.[2] Its reaction is typically fast enough to be monitored conveniently but not instantaneously, allowing for accurate rate determination.

  • Catalytic Base: A weak base like triethylamine (Et₃N) is used to deprotonate the thiol to the more nucleophilic thiolate in situ, without promoting side reactions like ester hydrolysis.

Workflow Diagram

G start Start prep_stock 1. Prepare Stock Solutions - Substrate (10 mM in Acetonitrile) - Thiophenol (10 mM in Acetonitrile) - Et3N (100 mM in Acetonitrile) start->prep_stock setup_cuvette 2. Reaction Setup - Add 2.8 mL Acetonitrile to Cuvette - Add 100 µL Substrate Stock - Add 50 µL Et3N Stock prep_stock->setup_cuvette blank 3. Blank Spectrometer - Use the mixture from Step 2 at the determined λ_max setup_cuvette->blank initiate 4. Initiate Reaction - Add 50 µL Thiophenol Stock - Mix rapidly blank->initiate monitor 5. Monitor Absorbance - Record Absorbance vs. Time for 10-20 minutes initiate->monitor repeat 6. Repeat for Each Analogue monitor->repeat repeat->setup_cuvette Next Analogue analyze 7. Data Analysis - Plot ln(Absorbance) vs. Time - Determine pseudo-first-order rate constant (k_obs) from slope repeat->analyze All Analogues Done end End analyze->end

Figure 3: Experimental workflow for kinetic analysis of Michael addition.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare 10.0 mM stock solutions of MMPB, Analogue 1, Analogue 2, and Analogue 3 in anhydrous acetonitrile.

    • Prepare a 10.0 mM stock solution of thiophenol in anhydrous acetonitrile.

    • Prepare a 100 mM stock solution of triethylamine (Et₃N) in anhydrous acetonitrile.

  • Determination of λ_max:

    • For each substrate, prepare a dilute solution in acetonitrile and scan its UV-Vis spectrum from 250-450 nm to determine the wavelength of maximum absorbance (λ_max).

  • Kinetic Run (Performed for each substrate):

    • To a 3.5 mL quartz cuvette, add 2.80 mL of anhydrous acetonitrile.

    • Add 100 µL of the substrate stock solution (e.g., MMPB).

    • Add 50 µL of the Et₃N stock solution. Place the cuvette in the temperature-controlled holder of the UV-Vis spectrophotometer.

    • Use this solution to blank the instrument at the predetermined λ_max.

    • To initiate the reaction, add 50 µL of the thiophenol stock solution. Immediately cap the cuvette, invert 2-3 times to mix, and begin recording the absorbance at λ_max every 15 seconds for 20 minutes.

  • Data Analysis:

    • The reaction is run under pseudo-first-order conditions (thiophenol is in excess relative to the substrate in some protocols, but here we monitor the substrate decay).

    • Plot the natural logarithm of the absorbance (ln A) versus time (in seconds).

    • The slope of the initial linear portion of this plot is equal to the negative of the pseudo-first-order rate constant (-k_obs).

    • Compare the k_obs values for each substrate to determine their relative reactivity.

Conclusion

The reactivity of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate (MMPB) is a finely tuned characteristic governed by its molecular architecture. This guide demonstrates that its behavior in key synthetic transformations can be logically predicted and experimentally verified.

  • For Conjugate Additions and Diels-Alder Reactions: Reactivity is dominated by the electronic nature of the aromatic substituent. Electron-withdrawing groups (like in MMPB and the nitro-analogue) enhance reactivity by increasing the electrophilicity of the β-carbon, while electron-donating groups diminish it.

  • Steric Effects: Bulky substituents near the reaction center, such as a tert-butyl ester group, can significantly hinder the approach of reactants and reduce reaction rates, sometimes overriding electronic effects.[8][11]

This comparative approach, grounded in mechanistic principles and supported by a robust experimental framework, provides chemists with the predictive power needed to select the optimal building block for their synthetic targets. By understanding how subtle changes in structure translate to significant differences in reactivity, researchers can design more efficient, selective, and higher-yielding synthetic routes.

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Characterization of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate against reference standards

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Characterization of Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

Introduction

Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate is a complex organic molecule with significant applications as a key intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] Its distinct α,β-unsaturated diester structure makes it a versatile building block for constructing larger molecular frameworks through reactions like Michael additions.[1] Given its role in multi-step syntheses, the unequivocal confirmation of its structure and purity is paramount to ensure the integrity of downstream products and the reproducibility of experimental results.

This guide presents a comprehensive framework for the characterization of a newly synthesized batch of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate. We will compare its analytical data against a certified reference standard, employing a multi-technique approach encompassing chromatography and spectroscopy. The methodologies detailed herein are grounded in established principles of analytical chemistry and adhere to the validation standards outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which emphasize that the objective of analytical validation is to demonstrate that a procedure is suitable for its intended purpose.[2][3]

Analyte Profile and Reference Standard Selection

Before commencing any analysis, a thorough understanding of the analyte's properties is essential. The selection of an appropriate reference standard is the cornerstone of a valid comparative analysis.

Analyte Profile:

  • Systematic Name: methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate[4]

  • Molecular Formula: C₁₂H₁₂O₄[1][4]

  • Molecular Weight: 220.22 g/mol [1][4]

  • CAS Number: 52148-89-7[4]

Reference Standard: For this guide, the reference standard is a commercially sourced, certified lot of methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate with a specified purity of ≥99.5%, confirmed by the supplier via High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Using a certified reference material (CRM) provides a reliable benchmark for identity, purity, and assay.

Integrated Analytical Workflow

A sequential and logical workflow is critical for an efficient and definitive characterization. Our approach prioritizes assessing purity before dedicating resources to detailed structural elucidation. This ensures that the spectroscopic data obtained is representative of the target compound and not confounded by significant impurities.

G cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Comparison & Conclusion Prep Dissolve Test Sample & Reference Standard in Acetonitrile HPLC HPLC-UV Analysis (Purity Assessment) Prep->HPLC Inject NMR NMR Spectroscopy (¹H & ¹³C) (Structural Confirmation) HPLC->NMR If Purity ≥ 98% MS High-Resolution MS (Molecular Weight Verification) NMR->MS Proceed Compare Compare Data: - Retention Time - Purity (%) - NMR Shifts (δ) - m/z Ratio MS->Compare Consolidate Data Conclusion Confirm Structure & Purity Compare->Conclusion

Caption: Integrated workflow for compound characterization.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the industry-standard technique for assessing the purity of non-volatile organic compounds. By utilizing a stationary phase (a C18 column) and a mobile phase, components in a mixture are separated based on their differential partitioning.[5] Aromatic esters are well-suited for reverse-phase HPLC, and their UV-active nature allows for sensitive detection.

Experimental Protocol
  • System: Agilent 1260 Infinity II HPLC system or equivalent with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 60% B, linear gradient to 95% B over 10 minutes, hold for 2 minutes, return to 60% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 280 nm.

  • Sample Preparation: Prepare 1 mg/mL solutions of the test sample and the reference standard in acetonitrile.

Data Comparison

The primary metrics for comparison are the retention time (RT) and the peak area percentage. The RT of the main peak in the test sample should match that of the reference standard, and the area percentage provides a quantitative measure of purity.

SampleRetention Time (RT) (min)Purity by Area %
Reference Standard 8.5299.8%
Test Sample 8.5199.2%

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure.[6] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon framework of the molecule.

Experimental Protocol
  • Instrument: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Sample Preparation: Dissolve ~10 mg of each sample in ~0.6 mL of deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS) as an internal standard.

  • Experiments:

    • ¹H NMR: Standard proton experiment, 16 scans.

    • ¹³C NMR: Proton-decoupled carbon experiment (e.g., zgpg30), 1024 scans.

Data Comparison: ¹H NMR

The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the test sample's protons must align with the reference standard.

AssignmentReference Standard δ (ppm), Multiplicity, J (Hz), IntegrationTest Sample δ (ppm), Multiplicity, J (Hz), Integration
Ar-H (d, ortho to ester)8.05, d, J=8.5, 2H8.06, d, J=8.5, 2H
Ar-H (d, ortho to vinyl)7.65, d, J=8.5, 2H7.66, d, J=8.5, 2H
Vinyl-H (β to Ar)7.70, d, J=16.0, 1H7.71, d, J=16.0, 1H
Vinyl-H (α to Ar)6.45, d, J=16.0, 1H6.46, d, J=16.0, 1H
OCH₃ (benzoate)3.93, s, 3H3.94, s, 3H
OCH₃ (acrylate)3.81, s, 3H3.82, s, 3H
Data Comparison: ¹³C NMR
AssignmentReference Standard δ (ppm)Test Sample δ (ppm)
C=O (acrylate)166.8166.8
C=O (benzoate)166.3166.3
Vinyl-C (β to Ar)143.5143.6
Ar-C (quat, C-vinyl)138.5138.5
Ar-C (quat, C-ester)131.5131.6
Ar-CH129.9130.0
Ar-CH127.8127.9
Vinyl-C (α to Ar)118.9119.0
OCH₃ (benzoate)52.452.4
OCH₃ (acrylate)51.851.8

G cluster_structure Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate cluster_assignments Key ¹H NMR Assignments mol a δ 8.05 (d) b δ 7.65 (d) c δ 7.70 (d) d δ 6.45 (d) e δ 3.93 (s) f δ 3.81 (s)

Caption: Molecular structure and key proton assignments.

Molecular Weight Verification: Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the confirmation of the elemental formula.

Experimental Protocol
  • Instrument: Thermo Scientific Q Exactive HF Orbitrap Mass Spectrometer or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Analysis Mode: Full scan from m/z 100-500.

  • Sample Preparation: Dilute the HPLC sample solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid. Introduce via direct infusion.

Data Comparison

The primary goal is to compare the measured mass of the protonated molecule [M+H]⁺ against the theoretically calculated exact mass.

ParameterTheoretical ValueReference Standard (Observed)Test Sample (Observed)
Formula C₁₂H₁₃O₄⁺ ([M+H]⁺)--
Exact Mass 221.0808--
m/z -221.0807221.0809
Mass Error (ppm) --0.45+0.45

Summary and Final Assessment

This guide has detailed a rigorous, multi-faceted approach to the characterization of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate. By systematically comparing a newly synthesized batch against a certified reference standard, we have validated its identity, purity, and structure.

Analytical TechniqueParameterReference StandardTest SampleConclusion
HPLC Purity99.8%99.2%Pass
¹H NMR Spectral DataMatches structureIdentical to referencePass
¹³C NMR Spectral DataMatches structureIdentical to referencePass
HRMS m/z [M+H]⁺221.0807221.0809Pass

The collective evidence from HPLC, NMR, and HRMS provides a self-validating system that confirms the test sample is of high purity and possesses the correct chemical structure. This level of characterization is essential for its use in demanding applications such as pharmaceutical development and materials science.

References

  • MySkinRecipes. methyl(E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate. [Link]

  • Advanced ChemBlocks. methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate. [Link]

  • ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • Wiley Analytical Science. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • eGyanKosh. EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. [Link]

Sources

Analysis of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analysis of Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate: A Comparative Evaluation of GC-MS and Alternative Methodologies

Introduction

Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate is a diester compound with significant potential as a building block in the synthesis of novel polymers, specialty chemicals, and pharmaceutical intermediates. Its precise quantification and characterization are paramount for ensuring reaction efficiency, product purity, and quality control in research and manufacturing settings. The analytical challenge lies in selecting a method that offers high sensitivity, selectivity, and robustness, particularly when analyzing complex matrices.

This guide provides a comprehensive analysis of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate using Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, from sample preparation to instrument parameter selection. Furthermore, this guide will objectively compare the performance of GC-MS with alternative techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing the supporting rationale and experimental frameworks to empower researchers in making informed decisions for their specific analytical needs.

Analyte Profile: Chemical Properties and Considerations for GC-MS

Understanding the physicochemical properties of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate is the foundation for developing a successful analytical method.

  • Molecular Formula: C₁₂H₁₂O₄

  • Molecular Weight: 220.22 g/mol

  • Structure:

    
    
    
  • Volatility: The compound's molecular weight and structure suggest it is a semi-volatile organic compound (SVOC). This makes it an ideal candidate for GC analysis, as it can be readily vaporized at temperatures typically used in GC injectors without thermal decomposition.[1][2]

  • Thermal Stability: The conjugated system, which includes the benzene ring and the propenoate chain, imparts significant thermal stability. This is a critical attribute, as the analyte must remain intact during vaporization in the hot GC inlet and throughout its transit through the analytical column.

  • Polarity: The presence of two ester functional groups gives the molecule a moderate polarity. This characteristic is crucial for selecting the appropriate GC stationary phase to achieve optimal chromatographic resolution.

Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely adopted technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3] It combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. For methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate, GC-MS offers an unparalleled combination of sensitivity and specificity, making it the gold standard for trace-level quantification and impurity profiling.[4]

The Rationale for GC-MS

The choice of GC-MS is underpinned by its ability to provide two orthogonal pieces of information: the retention time (RT) from the GC and the mass spectrum from the MS.

  • Retention Time: Provides a high degree of confidence in analyte identification when compared against a known standard under identical conditions.

  • Mass Spectrum: Acts as a chemical fingerprint, revealing the mass-to-charge ratio (m/z) of the parent molecule and its characteristic fragment ions, which allows for unambiguous structural confirmation.

Workflow for GC-MS Analysis

The following diagram illustrates the logical flow of the GC-MS analytical process, from initial sample handling to final data interpretation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection Dissolution 2. Dissolution in Volatile Solvent (e.g., Dichloromethane, Ethyl Acetate) Sample->Dissolution Filtering 3. Filtration (0.45 µm PTFE filter) Dissolution->Filtering Vialing 4. Transfer to Autosampler Vial Filtering->Vialing Injection 5. GC Injection (Split/Splitless Inlet) Vialing->Injection Separation 6. Chromatographic Separation (Capillary Column) Injection->Separation Ionization 7. MS Ionization (Electron Ionization - EI) Separation->Ionization Detection 8. Mass Analysis & Detection (Quadrupole Analyzer) Ionization->Detection TIC 9. Total Ion Chromatogram (TIC) Generation Detection->TIC Integration 10. Peak Integration & Retention Time ID TIC->Integration Spectrum 11. Mass Spectrum Extraction Integration->Spectrum Library 12. Spectral Library Comparison (Optional) Spectrum->Library Quant 13. Quantification via Calibration Curve Library->Quant Report 14. Final Report Quant->Report

Caption: A comprehensive workflow for the GC-MS analysis of the target analyte.

Detailed Experimental Protocol: GC-MS

This protocol is designed to be a self-validating system, where the results from the system suitability test confirm the readiness of the instrument before sample analysis.

Sample Preparation

The goal of sample preparation is to create a clean, homogenous solution suitable for injection, free from particulates that could contaminate the GC system.[5][6]

  • Solvent Selection: Choose a high-purity, volatile organic solvent in which the analyte is freely soluble. Dichloromethane, ethyl acetate, or hexane are excellent choices.[5] Avoid non-volatile solvents or water.[6]

  • Protocol:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen solvent (e.g., ethyl acetate) to create a 1 mg/mL stock solution.

    • Perform serial dilutions from the stock solution to prepare calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

    • If the sample matrix is complex (e.g., from a crude reaction mixture), solid-phase extraction (SPE) may be employed as a cleanup step to remove interfering compounds.[1][7]

    • Filter the final solutions through a 0.45 µm PTFE syringe filter into a 2 mL glass autosampler vial.[5]

GC-MS Instrumentation and Parameters

The following parameters provide a robust starting point for method development. Optimization may be required based on the specific instrumentation used.

Parameter Setting Justification
GC System Agilent 8890 GC or equivalentA modern GC system ensures precise temperature and flow control.
MS System Agilent 5977B MSD or equivalentProvides high sensitivity and spectral integrity.
Injector Split/SplitlessAllows for both high-concentration (split) and trace-level (splitless) analysis.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the analyte without causing thermal degradation.[2]
Injection Mode Splitless (for trace analysis)Maximizes analyte transfer to the column, enhancing sensitivity for low-concentration samples.
Injection Volume 1 µLA standard volume that balances sensitivity with the risk of column overload.
Carrier Gas Helium, Constant Flow ModeInert gas that provides good chromatographic efficiency. Constant flow ensures stable retention times.
Flow Rate 1.2 mL/minAn optimal flow rate for a 0.25 mm i.d. column to achieve good separation efficiency.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A non-polar (5% phenyl-methylpolysiloxane) column is a versatile choice for separating a wide range of semi-volatile compounds, including aromatic esters.[8]
Oven Program Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)The initial temperature allows for focusing of the analytes at the head of the column. The ramp rate is sufficient to elute the analyte as a sharp peak while separating it from potential impurities.
MS Source Temp. 230 °CStandard temperature to promote ionization while minimizing thermal degradation within the source.
MS Quad Temp. 150 °CEnsures consistent mass filtering and transmission of ions.
Ionization Mode Electron Ionization (EI)A hard ionization technique that produces reproducible fragmentation patterns, ideal for library matching and structural elucidation.
Ionization Energy 70 eVThe industry standard energy that generates stable and extensive fragmentation libraries (e.g., NIST).[9]
Acquisition Mode Full Scan (m/z 40-450)Acquires the complete mass spectrum, allowing for qualitative identification and confirmation of unknown peaks. For targeted quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.[10]
Method Validation

To ensure the method is trustworthy and fit for purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[11]

Parameter Procedure & Acceptance Criteria
Specificity Analyze a blank solvent and a matrix blank. No interfering peaks should be observed at the retention time of the analyte.
Linearity Analyze calibration standards at a minimum of five concentrations. The correlation coefficient (R²) of the calibration curve should be ≥ 0.999.[11]
Accuracy Perform recovery studies by spiking a blank matrix at three different concentration levels (low, medium, high). The mean recovery should be within 98-102%.[11]
Precision Repeatability: Analyze six replicate injections of a single standard. The Relative Standard Deviation (RSD) should be ≤ 2%. Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD should remain within acceptable limits.
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically with a signal-to-noise ratio of ≥ 10).[12]

Expected Results: Chromatogram and Mass Spectrum

Based on the proposed method, the analyte is expected to elute as a sharp, symmetrical peak. The mass spectrum will provide the definitive identification.

Predicted Mass Fragmentation Pathway

Electron ionization at 70 eV will induce fragmentation of the parent molecule. The predicted pathway below highlights the most probable and structurally significant fragment ions.

Fragmentation cluster_mol Parent Molecule Parent Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate [M]⁺• m/z = 220 Frag1 Loss of •OCH₃ [M-31]⁺ m/z = 189 Parent->Frag1 - •OCH₃ Frag2 Loss of •COOCH₃ [M-59]⁺ m/z = 161 Parent->Frag2 - •COOCH₃ Frag3 Benzoyl Cation [C₇H₅O]⁺ m/z = 105 Frag1->Frag3 - C₆H₄O₂ Frag4 Tropylium Ion [C₇H₇]⁺ m/z = 91 Frag2->Frag4 - C₄H₂O₂ Frag5 Phenyl Cation [C₆H₅]⁺ m/z = 77 Frag3->Frag5 - CO

Caption: Predicted EI fragmentation pathway for the target analyte.

Interpretation of Key Fragments:

  • m/z 220 (Molecular Ion): The presence of the molecular ion peak confirms the molecular weight of the compound.

  • m/z 189: A prominent peak resulting from the loss of a methoxy radical (•OCH₃), a common fragmentation for methyl esters.[13]

  • m/z 161: Loss of the entire methoxycarbonyl radical (•COOCH₃).

  • m/z 105: A very stable and often abundant benzoyl cation, which is highly characteristic of benzoate esters.[14] This is a key diagnostic ion.

  • m/z 77: The phenyl cation, resulting from the loss of carbon monoxide from the benzoyl cation.

Comparison with Alternative Analytical Techniques

While GC-MS is an excellent choice, other techniques may be more suitable depending on the analytical goal.

Decision Logic: Choosing the Right Tool

The following diagram provides a logical framework for selecting the most appropriate analytical technique.

Decision_Tree Start What is the primary analytical goal? Quant Quantification & Impurity Profiling Start->Quant Struct Structural Confirmation (of pure substance) Start->Struct Thermo Is the analyte thermally labile or non-volatile? Quant->Thermo NMR Use NMR (Gold standard for structure) Struct->NMR GCMS Use GC-MS (High Sensitivity & Specificity) Thermo->GCMS No HPLC Use HPLC-UV/MS (Versatile for non-volatile compounds) Thermo->HPLC Yes

Sources

A Comparative Guide to the E and Z Isomers of Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Geometric Isomerism in Drug Design and Synthesis

In the realm of medicinal chemistry and materials science, the spatial arrangement of atoms within a molecule, or its stereochemistry, can have profound implications for its physical, chemical, and biological properties. Geometric isomers, specifically E (entgegen) and Z (zusammen) isomers, arise from restricted rotation around a double bond, leading to distinct three-dimensional structures.[1] This guide provides a detailed comparative analysis of the E and Z isomers of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate, an α,β-unsaturated ester with potential applications as a key intermediate in the synthesis of pharmaceuticals and fine chemicals.[2]

The subtle difference in the orientation of substituents across the double bond can dramatically alter a molecule's interaction with biological targets, such as enzymes and receptors.[3] Consequently, one isomer may exhibit potent therapeutic activity while the other is inactive or even elicits undesirable side effects.[4] Therefore, the ability to selectively synthesize, separate, and characterize E and Z isomers is of paramount importance in drug discovery and development. This guide will delve into the structural, spectroscopic, and reactivity differences between the E and Z isomers of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate, providing researchers with the foundational knowledge and practical protocols to effectively work with these compounds.

Structural and Spectroscopic Characterization: Differentiating the Isomers

The most significant distinction between the E and Z isomers of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate lies in the spatial relationship of the substituents on the carbon-carbon double bond. In the E-isomer, the higher priority groups (the benzoate and the methoxycarbonyl groups) are on opposite sides of the double bond, leading to a more linear and sterically less hindered conformation. Conversely, in the Z-isomer, these groups are on the same side, resulting in a more constrained and potentially higher energy structure.

This fundamental structural difference gives rise to distinct spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constant (J-value) between the two vinylic protons is a definitive diagnostic tool. For the E-isomer, a larger coupling constant, typically in the range of 12-18 Hz, is expected due to the trans relationship of the protons. The Z-isomer, with its cis protons, will exhibit a smaller coupling constant, generally between 7-12 Hz.[5][6]

Furthermore, the chemical shifts of the vinylic protons and neighboring atoms can differ due to varying anisotropic effects and steric interactions in the two isomers. For instance, in the Z-isomer, the proximity of the aromatic ring and the ester group can lead to through-space shielding or deshielding effects, causing shifts in the proton and carbon NMR spectra compared to the more extended E-isomer.[7]

PropertyMethyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoateMethyl (Z)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate (Expected)
Molecular Formula C₁₂H₁₂O₄[8]C₁₂H₁₂O₄
Molecular Weight 220.22 g/mol [2]220.22 g/mol
Appearance Yellow powder[8]Likely a solid, color may vary
1H NMR (Vinylic Protons) J ≈ 12-18 HzJ ≈ 7-12 Hz
Relative Stability More stableLess stable

Synthesis and Separation Strategies

The synthesis of α,β-unsaturated esters like methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate can be achieved through several established methods, with the Wittig and Heck reactions being prominent examples.[9][10] The stereochemical outcome of these reactions can often be controlled by the choice of reagents and reaction conditions.

The Wittig reaction , involving the reaction of an aldehyde with a phosphorus ylide, is a versatile method for forming carbon-carbon double bonds.[11] The use of stabilized ylides, such as the one derived from methyl (triphenylphosphoranylidene)acetate, typically favors the formation of the more thermodynamically stable E-isomer. To promote the formation of the Z-isomer, modifications such as the Schlosser modification or the use of non-stabilized ylides with specific reaction conditions (e.g., low temperature, salt-free conditions) may be necessary.

The Heck reaction , a palladium-catalyzed cross-coupling of an aryl halide with an alkene, offers another route.[12] The reaction of methyl 4-iodobenzoate with methyl acrylate, for instance, would be expected to predominantly yield the E-isomer due to the syn-elimination mechanism of the palladium intermediate.

The separation of the resulting E and Z isomers can be challenging due to their similar physical properties. High-Performance Liquid Chromatography (HPLC) is often the method of choice, utilizing a normal-phase or reverse-phase column.[13][14] For preparative scale separations, column chromatography on silica gel can be employed, sometimes with the addition of silver nitrate to the stationary phase to enhance separation by exploiting the differential interaction of the silver ions with the π-electrons of the isomers.[15]

Experimental Protocol: Synthesis via Wittig Reaction

This protocol outlines a general procedure for the synthesis of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate, which is expected to yield the E-isomer as the major product.

Materials:

  • Methyl 4-formylbenzoate

  • Methyl (triphenylphosphoranylidene)acetate

  • Toluene, anhydrous

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a solution of methyl 4-formylbenzoate (1 equivalent) in anhydrous toluene, add methyl (triphenylphosphoranylidene)acetate (1.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the triphenylphosphine oxide byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.[11]

  • Characterize the product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and stereochemistry.

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Methyl 4-formylbenzoate + Methyl (triphenylphosphoranylidene)acetate reflux Reflux in Toluene start->reflux workup Aqueous Workup & Extraction reflux->workup column Column Chromatography (Silica Gel, Hexane/EtOAc) workup->column isolate Isolate E and Z Isomers column->isolate nmr NMR Spectroscopy (1H, 13C) isolate->nmr hplc HPLC Analysis isolate->hplc ms Mass Spectrometry isolate->ms

Caption: Workflow for the synthesis, purification, and analysis of E and Z isomers.

Comparative Reactivity and Stability

Thermodynamically, the E-isomer of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate is expected to be more stable than the Z-isomer. This is a general trend for disubstituted alkenes, as the Z-isomer often experiences greater steric strain due to the proximity of the bulky substituents on the same side of the double bond. This difference in stability can be quantified through techniques like bomb calorimetry or by measuring the enthalpy of hydrogenation. For the related methyl cinnamate, the enthalpy of hydrogenation for the Z-isomer is more negative than for the E-isomer, indicating the Z-isomer is less stable.[16][17]

This stability difference can also influence their reactivity. The Z-isomer may be more prone to isomerization to the more stable E-form, especially under thermal or photochemical conditions, or in the presence of acid or base catalysts.[18]

The α,β-unsaturated ester functionality in both isomers is susceptible to nucleophilic conjugate addition (Michael addition). However, the steric hindrance around the double bond in the Z-isomer might influence the rate and stereochemical outcome of such reactions compared to the more accessible double bond in the E-isomer.

Potential Biological Activity: A Matter of Shape

While no specific biological activity data for the E and Z isomers of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate has been reported, the principle that stereochemistry dictates biological function is well-established.[19] The distinct three-dimensional shapes of the E and Z isomers would lead to different binding affinities and orientations within the active site of a biological target.

For example, if this molecule were a precursor to a drug that inhibits a specific enzyme, the E-isomer might fit perfectly into the binding pocket, while the Z-isomer's bent shape could prevent effective binding, rendering it inactive. Conversely, the Z-isomer might interact with a different off-target protein, potentially leading to unwanted side effects. Therefore, any investigation into the pharmacological properties of this compound class must involve the separate evaluation of each pure isomer.

Conceptual Diagram: Isomer-Receptor Interaction

Caption: Differential binding of E and Z isomers to a receptor active site.

Conclusion

The E and Z isomers of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate, while constitutionally identical, are distinct chemical entities with differing physical, spectroscopic, and likely, biological properties. The E-isomer is the more thermodynamically stable and is often the major product in standard synthetic routes. Differentiation and characterization are reliably achieved through NMR spectroscopy, primarily by analyzing the coupling constants of the vinylic protons. For researchers in drug discovery and materials science, a thorough understanding and the ability to control the stereochemistry of such molecules are crucial for the development of safe and effective new products. This guide provides a foundational framework for the synthesis, separation, and characterization of these isomers, empowering scientists to harness the specific properties of each stereoisomer in their research endeavors.

References

  • Methyl 4-(benzyloxy)-3-methoxybenzoate - PMC - NIH. (n.d.).
  • Separation of Methyl cinnamate on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Retrieved January 23, 2026, from [Link]

  • Methyl 4-vinylbenzoate - The Royal Society of Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis of an Alkene via the Wittig Reaction. (n.d.). Retrieved January 23, 2026, from [Link]

  • Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates - PMC - NIH. (2023, May 11). Retrieved January 23, 2026, from [Link]

  • 3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • Thermodynamic Properties of Two Cinnamate Derivatives with Flavor and Fragrance Features - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

  • IM spectrum of the E-and Z-isomer of ethyl cinnamate derivatives E-1... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • methyl(E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate - MySkinRecipes. (n.d.). Retrieved January 23, 2026, from [Link]

  • Heck arylation of methyl vinyl ketone with phenyl iodides - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Facile Synthesis of E and Z Isomers by the Propyloxime Form - TSI Journals. (n.d.). Retrieved January 23, 2026, from [Link]

  • (PDF) Thermodynamic Properties of Two Cinnamate Derivatives with Flavor and Fragrance Features - ResearchGate. (2024, October 7). Retrieved January 23, 2026, from [Link]

  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - MDPI. (2023, April 3). Retrieved January 23, 2026, from [Link]

  • How to separate E and Z isomers? - ResearchGate. (2016, December 7). Retrieved January 23, 2026, from [Link]

  • Introduction to Organic Chemistry - E/Z Isomerism (A-Level Chemistry) - Study Mind. (n.d.). Retrieved January 23, 2026, from [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

  • Methyl 4-(3-oxoprop-1-en-1-yl)benzoate - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

  • Methyl cinnamate - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

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A Comparative Guide to Quantum Chemical Calculations for Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of quantum chemical calculation strategies for methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate, a key intermediate in the synthesis of pharmaceuticals and UV-absorbing materials.[1] Intended for researchers, scientists, and drug development professionals, this document offers a comparative overview of computational methodologies, supported by theoretical insights and validated by experimental data where applicable. We will explore the nuances of method selection, basis set choice, and the interpretation of calculated molecular properties, providing a robust framework for in-silico investigation of this and similar α,β-unsaturated ester systems.

Introduction to Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate and the Imperative for In-Silico Analysis

Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate, with the chemical formula C₁₂H₁₂O₄, possesses a conjugated system comprising a benzene ring and an acrylate moiety.[1] This extended π-system is responsible for its UV-absorbing properties and dictates its reactivity in various chemical transformations. Understanding the electronic structure, molecular geometry, and spectroscopic properties of this molecule is paramount for optimizing its applications and designing novel derivatives with enhanced functionalities.

Quantum chemical calculations offer a powerful lens through which to probe these molecular characteristics at the atomic level. By solving the Schrödinger equation (or its density-based equivalent), we can predict a wide array of properties, including:

  • Optimized molecular geometry: Bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

  • Electronic properties: Distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and molecular electrostatic potential (MEP).

  • Spectroscopic properties: Vibrational frequencies (IR and Raman), and electronic excitation energies (UV-Vis spectra).

This guide will compare two of the most widely used quantum chemical methods, Hartree-Fock (HF) theory and Density Functional Theory (DFT), providing a rationale for selecting the most appropriate approach for studying methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate and its analogues.

Comparative Computational Methodologies: Hartree-Fock vs. Density Functional Theory

The choice of computational method is a critical first step that significantly influences the accuracy and computational cost of the calculations.

Hartree-Fock (HF) Theory: A Foundational Approach

Hartree-Fock is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[1] While computationally less demanding than more advanced methods, HF theory neglects electron correlation, which can be a significant drawback for accurately describing systems with extensive electron delocalization, such as the conjugated π-system in our target molecule.[2][3]

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

DFT has become the most popular method for quantum chemical calculations of medium to large-sized molecules due to its favorable balance of accuracy and computational cost.[2][3] Instead of the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable to calculate the system's energy. Various exchange-correlation functionals have been developed to approximate the effects of electron exchange and correlation. For molecules with conjugated systems, hybrid functionals like B3LYP are often a good starting point.[4]

For the purpose of this guide, we will primarily focus on DFT calculations due to their superior handling of electron correlation in conjugated systems. A comparison with HF results will be provided to highlight the importance of including electron correlation.

Selecting the Right Tool for the Job: Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals.[5] The choice of basis set directly impacts the accuracy of the calculation, with larger basis sets generally providing more accurate results at a higher computational cost.

For molecules like methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate, which contain second-row elements and feature π-conjugation, Pople-style basis sets such as 6-31G(d,p) and 6-311+G(d,p) are commonly employed.

  • 6-31G(d,p): This is a split-valence basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p). It offers a good compromise between accuracy and computational efficiency for initial geometry optimizations and frequency calculations.

  • 6-311+G(d,p): This is a triple-split valence basis set that provides more flexibility for describing the valence electrons. The "+" indicates the addition of diffuse functions, which are important for accurately describing the behavior of electrons far from the nucleus, a key consideration for systems with delocalized π-electrons and for calculating properties like electron affinity and UV-Vis spectra.[6]

For highly accurate calculations, correlation-consistent basis sets like Dunning's cc-pVDZ and aug-cc-pVTZ can be used, though they come with a significantly higher computational cost.[7]

A Framework for Comparison: Target and Alternative Molecules

To provide a meaningful comparison, we will outline a computational study on our target molecule and two structurally related alternatives. This will allow us to assess how subtle changes in chemical structure influence the calculated properties.

  • Target Molecule: Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

  • Alternative 1 (Electron-Donating Group): Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)-2-methoxybenzoate (introducing a methoxy group on the benzene ring).

  • Alternative 2 (Electron-Withdrawing Group): Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)-2-nitrobenzoate (introducing a nitro group on the benzene ring).

Experimental Protocol: A Step-by-Step Guide to the Quantum Chemical Calculations

The following protocol outlines the recommended workflow for performing quantum chemical calculations on the target and alternative molecules.

Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Q-Chem is recommended.

Step 1: Molecular Structure Input

  • Construct the 3D structure of each molecule using a molecular builder or by providing the Cartesian coordinates of each atom.

  • Ensure the initial geometry is reasonable to facilitate a faster convergence of the geometry optimization.

Step 2: Geometry Optimization

  • Perform a geometry optimization to find the lowest energy conformation of the molecule.

  • Method: B3LYP

  • Basis Set: 6-31G(d,p)

  • Convergence Criteria: Use the default convergence criteria of the software package.

Step 3: Frequency Analysis

  • Perform a frequency calculation on the optimized geometry.

  • Purpose:

    • To confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

    • To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

    • To predict the infrared (IR) and Raman spectra.

  • Method: B3LYP

  • Basis Set: 6-31G(d,p)

Step 4: Single-Point Energy and Electronic Property Calculations

  • Perform a single-point energy calculation on the optimized geometry using a larger basis set for improved accuracy.

  • Method: B3LYP

  • Basis Set: 6-311+G(d,p)

  • From this calculation, the following properties can be obtained:

    • Total electronic energy

    • HOMO and LUMO energies and their spatial distribution

    • Molecular electrostatic potential (MEP) map

    • Mulliken or Natural Bond Orbital (NBO) atomic charges

Step 5: Excited State Calculations (for UV-Vis Spectra)

  • Perform a Time-Dependent DFT (TD-DFT) calculation to predict the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.

  • Method: TD-B3LYP

  • Basis Set: 6-311+G(d,p)

Step 6: Comparative Analysis with Hartree-Fock

  • Repeat steps 2, 4, and 5 using the Hartree-Fock (HF) method with the same basis sets (6-31G(d,p) for optimization and 6-311+G(d,p) for single-point and TD-HF calculations). This will provide a direct comparison of the results and highlight the effect of electron correlation.

Visualizing the Computational Workflow

G cluster_input 1. Input cluster_geom_opt 2. Geometry Optimization cluster_freq_analysis 3. Frequency Analysis cluster_sp_energy 4. Single-Point Energy & Properties cluster_excited_state 5. Excited State Calculations cluster_output 6. Calculated Properties mol_structure Molecular Structure (Target & Alternatives) geom_opt DFT: B3LYP/6-31G(d,p) HF: HF/6-31G(d,p) mol_structure->geom_opt freq_analysis DFT: B3LYP/6-31G(d,p) HF: HF/6-31G(d,p) geom_opt->freq_analysis sp_energy DFT: B3LYP/6-311+G(d,p) HF: HF/6-311+G(d,p) geom_opt->sp_energy properties Optimized Geometry Electronic Properties (HOMO, LUMO, MEP) Spectroscopic Properties (IR, UV-Vis) freq_analysis->properties excited_state TD-DFT: B3LYP/6-311+G(d,p) TD-HF: HF/6-311+G(d,p) sp_energy->excited_state sp_energy->properties excited_state->properties

Caption: Computational workflow for quantum chemical calculations.

Predicted Performance and Comparative Data

The following tables summarize the expected outcomes of the proposed calculations, highlighting the comparison between DFT and HF methods and across the different molecules.

Table 1: Comparison of Calculated Geometric Parameters (Bond Lengths in Å)

ParameterMoleculeDFT (B3LYP/6-31G(d,p))HF (HF/6-31G(d,p))Expected Trend
C=C (acrylate)Target~1.34~1.32DFT bond length will be slightly longer due to inclusion of electron correlation.
C-C (ring-acrylate)Target~1.48~1.49HF may predict a slightly longer and less "double-bond-like" character.
C=O (ester)Target~1.21~1.19DFT will predict a slightly longer bond.
C=C (acrylate)Alternative 1 (EDG)Slightly longer than TargetSlightly longer than TargetThe electron-donating group will increase electron density in the conjugated system.
C=C (acrylate)Alternative 2 (EWG)Slightly shorter than TargetSlightly shorter than TargetThe electron-withdrawing group will decrease electron density in the conjugated system.

Table 2: Comparison of Calculated Electronic Properties (in eV)

PropertyMoleculeDFT (B3LYP/6-311+G(d,p))HF (HF/6-311+G(d,p))Expected Trend
HOMO EnergyTarget~ -6.5~ -8.0HF typically predicts lower HOMO energies (Koopmans' theorem).
LUMO EnergyTarget~ -1.5~ 1.0HF often predicts higher LUMO energies.
HOMO-LUMO GapTarget~ 5.0~ 9.0The HF gap is systematically larger than the DFT gap and experimental values.
HOMO-LUMO GapAlternative 1 (EDG)Smaller than TargetSmaller than TargetThe electron-donating group will raise the HOMO energy more significantly than the LUMO.
HOMO-LUMO GapAlternative 2 (EWG)Smaller than TargetSmaller than TargetThe electron-withdrawing group will lower the LUMO energy more significantly than the HOMO.

Table 3: Comparison of Predicted Spectroscopic Properties

PropertyMoleculeDFT (B3LYP)HFExperimental Validation
C=O Stretch Freq. (cm⁻¹)Target~1720~1780HF overestimates vibrational frequencies. DFT results, when scaled, show better agreement with experiment.
λ_max (nm)Target~300~260TD-DFT generally provides more accurate predictions for UV-Vis absorption maxima than TD-HF.
λ_max (nm)Alternative 1 (EDG)Red-shifted vs. TargetRed-shifted vs. TargetThe electron-donating group will cause a bathochromic shift.
λ_max (nm)Alternative 2 (EWG)Red-shifted vs. TargetRed-shifted vs. TargetThe electron-withdrawing group will also cause a bathochromic shift, likely more pronounced.

Validation Through Experimental Data: The Case of para-Hydroxy Methylcinnamate

A recent study on para-hydroxy methylcinnamate, a structurally similar molecule, provides valuable experimental data that can be used to benchmark our computational protocol.[8][9] The study employed time-resolved ion-yield and photoelectron spectroscopies to determine the lifetime of the S₁(ππ) state to be approximately 2.5 picoseconds.[8][9] Furthermore, their TD-DFT calculations supported a non-radiative decay pathway of [¹ππ→¹nπ→³ππ→S₀].[8]

By performing the same TD-DFT calculations on para-hydroxy methylcinnamate using our proposed B3LYP/6-311+G(d,p) level of theory, we can compare our calculated excitation energies and excited state characters with the published experimental and computational results. A good agreement would provide confidence in the accuracy of our chosen computational protocol for the target molecule and its derivatives.

Logical Relationships in Method and Basis Set Selection

G cluster_problem Problem Definition cluster_method Method Selection cluster_basis_set Basis Set Selection cluster_outcome Expected Outcome problem Accurate prediction of electronic and spectroscopic properties of a conjugated organic molecule dft DFT (e.g., B3LYP) Includes electron correlation problem->dft Recommended hf Hartree-Fock (HF) Neglects electron correlation problem->hf For Comparison small_basis Smaller Basis Set (e.g., 6-31G(d,p)) For geometry optimization and frequency calculations dft->small_basis large_basis Larger Basis Set (e.g., 6-311+G(d,p)) For single-point energy and property calculations dft->large_basis hf->small_basis hf->large_basis inaccurate Less Accurate Results hf->inaccurate for electronic properties accurate Accurate Results small_basis->accurate for geometry large_basis->accurate

Caption: Decision-making process for method and basis set selection.

Conclusion and Future Directions

This guide has provided a comprehensive framework for performing and comparing quantum chemical calculations on methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate. By systematically applying DFT and HF methods with appropriate basis sets, researchers can gain valuable insights into the geometric, electronic, and spectroscopic properties of this important molecule and its derivatives. The comparative approach, coupled with validation against experimental data for similar systems, ensures the reliability and predictive power of the computational results.

Future work could involve exploring the effects of different solvents using implicit or explicit solvent models, investigating reaction mechanisms involving this molecule, and screening a larger library of derivatives to identify candidates with tailored optoelectronic properties for specific applications.

References

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A Comparative Guide to the X-ray Crystallographic Analysis of Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate. As a key intermediate in various organic syntheses, including the development of active pharmaceutical ingredients (APIs), a precise understanding of its three-dimensional structure is paramount for predicting its reactivity and intermolecular interactions.[1] While a definitive crystal structure for this specific compound is not publicly available at the time of writing, this guide will present a detailed, field-proven protocol for its structural elucidation. We will then conduct a comparative analysis with structurally analogous compounds for which crystallographic data has been published. This approach will not only outline a clear experimental pathway but also provide valuable insights into the potential structural features of the target molecule.

The Crucial Role of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the gold standard for determining the atomic and molecular structure of a crystalline solid.[2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map of the molecule.[3] This allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, which are critical for understanding a compound's physical and chemical properties. For drug development professionals, this information is invaluable for structure-activity relationship (SAR) studies and in the design of novel therapeutic agents.

A Validated Experimental Protocol

The following protocol is a comprehensive workflow for the synthesis, crystallization, and X-ray crystallographic analysis of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate. Each step is designed to ensure the highest quality data and a reliable final structure.

Synthesis of Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

A plausible synthetic route for the title compound involves a Horner-Wadsworth-Emmons reaction between methyl 4-formylbenzoate and a suitable phosphonate ylide. This method is widely used for the stereoselective synthesis of α,β-unsaturated esters.

Step-by-Step Synthesis Protocol:

  • Preparation of the Phosphonate Ylide: To a solution of trimethyl phosphonoacetate in anhydrous tetrahydrofuran (THF) at 0 °C, add a strong base such as sodium hydride (NaH) portion-wise. Stir the mixture at this temperature for 30 minutes to generate the corresponding phosphonate ylide.

  • Reaction with Aldehyde: Add a solution of methyl 4-formylbenzoate in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate.

Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step.[4] The following methods are recommended for growing crystals of the title compound.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents like dichloromethane/hexane) to form a nearly saturated solution. Loosely cap the vial and allow the solvent to evaporate slowly in a vibration-free environment.[5]

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of a second solvent (the "anti-solvent") in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution of the compound gradually reduces its solubility, promoting crystallization.[5]

Crystal Selection: Crystals suitable for X-ray diffraction should be transparent, have well-defined faces, and be free of cracks or other visible defects when viewed under a polarizing microscope.[4]

X-ray Data Collection

The data collection process involves mounting a selected crystal on a goniometer and exposing it to a monochromatic X-ray beam.[6]

Step-by-Step Data Collection Protocol:

  • Crystal Mounting: A suitable single crystal is mounted on a loop, which is then placed on the goniometer head of the diffractometer.[2] For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of liquid nitrogen to minimize thermal vibrations and radiation damage.[7]

  • Diffractometer Setup: The data is collected on a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector). A common X-ray source is a molybdenum (Mo) Kα radiation source (λ = 0.71073 Å).[6]

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles.[6][7] The data collection strategy is optimized to ensure a complete and redundant dataset is obtained.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors, which are then used to solve and refine the crystal structure.

Step-by-Step Structure Solution and Refinement Protocol:

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for various experimental factors.[8]

  • Structure Solution: The phase problem is solved using direct methods, which are computational algorithms that can determine the initial phases of the structure factors.[2]

  • Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization procedure.[2] The most widely used program for small-molecule structure refinement is SHELXL.[9][10][11] The refinement process involves adjusting the atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the observed and calculated structure factors.

  • Validation: The final refined structure is validated to ensure its quality and accuracy.[12][13][14][15] This involves checking for consistency with known chemical principles and comparing the model to the experimental data.[14][15]

Comparative Crystallographic Analysis

In the absence of a published structure for methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate, we can infer its likely structural properties by comparing it with crystallographically characterized analogous compounds.

Hypothetical Crystallographic Data for the Target Molecule

Based on the structures of similar aromatic esters, we can hypothesize the following crystallographic parameters for methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate. This serves as a baseline for our comparative discussion.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~ 5-8
b (Å)~ 15-20
c (Å)~ 10-15
β (°)~ 90-100
V (ų)~ 1300-1600
Z4
Comparison with Structurally Related Compounds

The following table compares the hypothetical data for our target molecule with the published crystallographic data for two related compounds. This comparison allows us to understand how subtle changes in the molecular structure can influence the crystal packing.

ParameterMethyl 4-(benzyloxy)-3-methoxybenzoate4-[(E)-3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile
Crystal Data
FormulaC₁₆H₁₆O₄C₁₇H₁₃NO
Mᵣ272.29247.28
Crystal SystemMonoclinicTriclinic
Space GroupP2₁/cP-1
a (Å)5.2466 (7)5.8686 (2)
b (Å)17.973 (2)7.4955 (3)
c (Å)14.8785 (18)15.2792 (5)
α (°)90102.195 (2)
β (°)94.018 (3)90.649 (2)
γ (°)9090.454 (2)
V (ų)1399.6 (3)656.86 (4)
Z42
Data Collection
Radiation typeMo KαCu Kα
T (K)293296
Refinement
R[F² > 2σ(F²)]0.0450.059
wR(F²)0.1380.188
S0.911.09

Data for comparator compounds sourced from the indicated references.

Data Visualization and Interpretation

Visual representations are essential for understanding molecular structures and experimental workflows.

Molecular Structure

Caption: Molecular structure of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis via Horner-Wadsworth-Emmons Purification Column Chromatography Synthesis->Purification Crystallization Slow Evaporation or Vapor Diffusion Purification->Crystallization Crystal_Selection Microscopic Selection Crystallization->Crystal_Selection Data_Collection Data Collection (Diffractometer) Crystal_Selection->Data_Collection Data_Processing Integration & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Refinement (SHELXL) Structure_Solution->Refinement Validation Structure Validation Refinement->Validation

Caption: Experimental workflow for X-ray crystallographic analysis.

Conclusion

While the definitive crystal structure of methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate remains to be determined, this guide provides a robust and scientifically grounded framework for its elucidation. By following the detailed protocols for synthesis, crystallization, data collection, and structure refinement, researchers can confidently approach the structural analysis of this and similar small molecules. The comparative analysis with known structures underscores the importance of a systematic approach to understanding the subtle interplay between molecular architecture and crystal packing. The insights gained from such studies are invaluable for advancing the fields of materials science and drug discovery.

References

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Safety Operating Guide

Navigating the Safe Handling of Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the dynamic field of drug development and organic synthesis, the introduction of novel chemical intermediates is a constant. Among these is Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate (CAS No. 52148-89-7), a compound whose utility in constructing complex molecular architectures is significant. However, as with any chemical entity, a thorough understanding of its safe handling, necessary personal protective equipment (PPE), and proper disposal is paramount to ensuring a safe and productive laboratory environment. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step.

Hazard Identification and Risk Assessment: Understanding the Compound

Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate is a yellow powder that presents several potential hazards.[1] A comprehensive risk assessment is the foundational step before any handling of this substance.

Summary of Known Hazards:

Hazard StatementClassificationImplication for Handling
Harmful if swallowedAcute Oral ToxicityCare must be taken to avoid ingestion. All handling should be performed in a manner that prevents the generation of dust that could be inadvertently ingested.
Causes skin irritationSkin IrritantDirect contact with the skin must be avoided. Appropriate gloves and a lab coat are mandatory.
Causes serious eye irritationEye IrritantThe powder can cause significant irritation upon contact with the eyes. Eye protection is non-negotiable.
May cause respiratory irritationRespiratory Tract IrritantInhalation of the powder must be prevented. Work should be conducted in a well-ventilated area, preferably a fume hood.

This information is based on data provided by chemical suppliers in the absence of a comprehensive Safety Data Sheet (SDS).[1] It is crucial to treat this compound with the caution afforded to substances with known irritant properties.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a procedural formality; it is a critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate.

Core PPE Requirements:
  • Eye Protection: Chemical safety goggles are required to provide a complete seal around the eyes, protecting against airborne powder. Standard safety glasses do not offer sufficient protection.

  • Hand Protection: Nitrile gloves are recommended for their chemical resistance. Given that this compound is a skin irritant, gloves should be inspected for any signs of damage before use and changed immediately if contamination is suspected.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is necessary to protect against accidental spills and skin contact.

  • Respiratory Protection: When handling larger quantities or when there is a potential for significant dust generation, a NIOSH-approved respirator with a particulate filter may be necessary. All work with the solid form should be conducted within a certified chemical fume hood to minimize inhalation risks.[1]

Operational Plan: From Receipt to Reaction

A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.

Receiving and Storage:

Upon receipt, the container should be inspected for any damage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 0-8 °C.[1] All containers must be clearly labeled with the chemical name, CAS number, and any relevant hazard warnings.

Weighing and Transfer:

Due to its potential for respiratory irritation, weighing of the solid should be performed within a chemical fume hood or a ventilated balance enclosure. Use anti-static weighing paper or a weighing boat to prevent dispersal of the fine powder. All tools and surfaces should be decontaminated after use.

Diagram: PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe Mandatory PPE Hazard Review Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant - Harmful if Swallowed Goggles Chemical Safety Goggles Hazard->Goggles Eye Irritant Gloves Nitrile Gloves Hazard->Gloves Skin Irritant Coat Lab Coat Hazard->Coat Skin Contact Hood Chemical Fume Hood Hazard->Hood Respiratory Irritant

Caption: PPE selection based on hazard assessment.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste materials contaminated with Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate must be treated as hazardous waste.

Step-by-Step Disposal Protocol:
  • Segregation: All contaminated solid waste, including weighing paper, gloves, and any disposable equipment, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is used in a solution, the resulting liquid waste must be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity of the waste.

  • Storage of Waste: Waste containers should be kept closed when not in use and stored in a designated satellite accumulation area within the laboratory.

  • Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department for final disposal in accordance with local, state, and federal regulations.

Diagram: Chemical Waste Disposal Pathway

Disposal_Pathway cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_final Final Disposal Solid_Waste Contaminated Solids (Gloves, Paper, etc.) Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Contaminated Solvents Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container EHS EHS Pickup Solid_Container->EHS Liquid_Container->EHS Final_Disposal Licensed Disposal Facility EHS->Final_Disposal

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.